A Technical Guide to 5-Chloro-2-methylaniline (CAS 95-79-4): Properties, Synthesis, and Safety
Introduction 5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN.[1] Identified by the CAS number 95-79-4, it serves as a crucial intermediate in various i...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN.[1] Identified by the CAS number 95-79-4, it serves as a crucial intermediate in various industrial applications, most notably in the synthesis of organic dyestuffs and as a building block for pharmaceutical and pesticide compounds.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
5-Chloro-2-methylaniline is a grayish-white or colorless to yellow-orange solid at room temperature, which may present as a liquid or a supercooled melt due to its low melting point.[1][3] It is soluble in hot alcohol and water.[1][4] The material may darken during storage and is sensitive to light and air.[5][6]
While detailed spectral data such as ¹³C NMR and Mass Spectrometry are available in resources like the NIST Mass Spectrometry Data Center, this guide summarizes key chemical identifiers.[1]
5-Chloro-2-methylaniline is a versatile building block primarily used in the manufacture of dyestuffs, such as Fast Red KB base and azoic coupling components.[1][2] It also functions as an important intermediate in the production of pharmaceuticals and pesticides.[2][9]
The most common manufacturing method is the chemical reduction of 4-chloro-2-nitrotoluene.[1]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-methylaniline (CAS No. 95-79-4).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-methylaniline (CAS No. 95-79-4). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key physicochemical determinations are also included to support laboratory research and development.
Chemical Identity and Structure
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine. Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and an amino group.
Synonyms: 5-Chloro-o-toluidine, 2-Amino-4-chlorotoluene, Fast Red KB Base.[1]
Physicochemical Properties
The key physicochemical properties of 5-Chloro-2-methylaniline are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
Spectroscopic data is essential for the structural elucidation and identification of 5-Chloro-2-methylaniline.
¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum can be accessed through ChemicalBook.[7]
¹³C NMR Spectrum: The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule. PubChem indicates the availability of ¹³C NMR spectra for this compound.[3]
Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule. The NIST WebBook provides access to the IR spectrum of 5-Chloro-2-methylaniline.
Mass Spectrometry (MS): Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. PubChem lists GC-MS and other mass spectrometry data.[3]
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of organic compounds like 5-Chloro-2-methylaniline.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a solid compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is a key characteristic of a liquid compound.
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological studies.
Caption: Logical Flow for Solubility Determination.
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a common technique for its determination.[8]
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Safety and Handling
5-Chloro-2-methylaniline is classified as harmful if swallowed or in contact with skin, and it causes serious eye irritation. It is also suspected of causing cancer.[6] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide provides a detailed summary of the essential physicochemical properties of 5-Chloro-2-methylaniline. The tabulated data, spectral information, and standardized experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper safety and handling procedures is paramount when working with this compound.
An In-depth Technical Guide to 5-Chloro-2-methylaniline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 5-Chloro-2-methylaniline. This compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, is detailed herein to support ongoing research and development efforts.
Molecular Structure and Chemical Formula
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine with a chlorine atom and a methyl group substituted on the benzene (B151609) ring. Its chemical structure is characterized by the presence of an amino group ortho to the methyl group and meta to the chlorine atom.
The primary industrial synthesis of 5-Chloro-2-methylaniline involves the reduction of 4-chloro-2-nitrotoluene (B43163).[2] A detailed experimental protocol based on this method is provided below.
Experimental Protocol: Reduction of 4-Chloro-2-nitrotoluene
Objective: To synthesize 5-Chloro-2-methylaniline by the reduction of 4-chloro-2-nitrotoluene using a polysulfide solution.
Organic solvent for extraction (e.g., ethyl acetate)
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
Three-necked round-bottom flask
Mechanical stirrer
Reflux condenser
Thermometer
Dropping funnel
Separatory funnel
Distillation apparatus
Procedure:
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the polysulfide in water.
Stir the solution and add the ammonium salt.
Heat the mixture to a temperature between 30-105 °C.
Slowly add 4-chloro-2-nitrotoluene dropwise to the reaction mixture while maintaining the temperature.
After the addition is complete, continue stirring the reaction mixture until the reaction is complete (monitoring by TLC is recommended).
Once the reaction is finished, allow the mixture to cool and separate the organic phase.
Wash the organic phase with water until it is neutral.
Dry the organic phase over an anhydrous drying agent.
Distill the organic phase under reduced pressure, collecting the fraction at 127-137 °C (at 0.1 MPa vacuum) to obtain pure 5-Chloro-2-methylaniline.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Chloro-2-methylaniline.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of 5-Chloro-2-methylaniline.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
Expected ¹H NMR Signals:
Singlet (3H): A singlet integrating to three protons is expected for the methyl (-CH₃) group. Its chemical shift will be in the aromatic methyl region.
Singlet (2H): A broad singlet integrating to two protons corresponds to the amino (-NH₂) group. The chemical shift of this peak can vary depending on the solvent and concentration.
Aromatic Protons (3H): Three signals in the aromatic region, corresponding to the three protons on the benzene ring. The splitting patterns (doublet, doublet of doublets) will depend on their coupling with neighboring protons.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹ indicate the C-H stretching of the aromatic ring.
C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-N Stretching: A band in the 1250-1350 cm⁻¹ region corresponds to the C-N stretching of the aromatic amine.
C-Cl Stretching: A strong absorption in the fingerprint region, typically around 1000-1100 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Features:
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of 5-Chloro-2-methylaniline (141.6 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak will be observed at m/z 143 with an intensity of about one-third of the molecular ion peak.
Major Fragmentation Peaks:
Loss of a chlorine atom: A peak corresponding to [M-Cl]⁺.
Loss of a methyl group: A peak corresponding to [M-CH₃]⁺.
Cleavage of the C-N bond.
Predicted Metabolic Pathway
While specific metabolic pathways for 5-Chloro-2-methylaniline are not extensively documented, a predicted pathway can be inferred based on the metabolism of other chloroanilines. The primary route of metabolism is expected to occur in the liver, involving cytochrome P450 enzymes.
Caption: Predicted metabolic pathway of 5-Chloro-2-methylaniline.
Applications in Research and Development
5-Chloro-2-methylaniline serves as a versatile building block in organic synthesis. Its primary applications are in the manufacturing of:
Azo Dyes and Pigments: The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors.
Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), although specific examples are often proprietary.
Agrochemicals: Used in the synthesis of some pesticides and herbicides.
Safety and Handling
5-Chloro-2-methylaniline is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and causes serious eye irritation. It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of 5-Chloro-2-methylaniline for professionals in research and drug development. For more detailed information, consulting the referenced literature and safety data sheets is recommended.
Spectroscopic Profile of 5-Chloro-2-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylaniline (CAS No. 95-79-4), a key intermediate in the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylaniline (CAS No. 95-79-4), a key intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The spectroscopic data for 5-Chloro-2-methylaniline is summarized in the following tables, providing a clear and concise reference for researchers.
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A solution of 5-Chloro-2-methylaniline was prepared by dissolving approximately 20 mg of the solid sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak at 77.16 ppm was used as a reference.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 5-Chloro-2-methylaniline was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source via a direct insertion probe. The sample was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Chloro-2-methylaniline.
Caption: General workflow for the spectroscopic analysis of an organic compound.
An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-methylaniline. It is intended to serve as a d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-methylaniline. It is intended to serve as a detailed technical resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral parameters, a detailed experimental protocol for spectrum acquisition, and a visual representation of the molecular structure with proton assignments.
Introduction to the 1H NMR Spectroscopy of 5-Chloro-2-methylaniline
1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. In the case of 5-Chloro-2-methylaniline, the 1H NMR spectrum provides valuable information about the electronic environment and connectivity of the individual protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine group protons. The chemical shifts (δ), splitting patterns (multiplicity), coupling constants (J), and integration values of these signals are key to the complete structural assignment.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted quantitative data for the 1H NMR spectrum of 5-Chloro-2-methylaniline, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Proton Assignment
Chemical Shift (δ) (ppm)
Multiplicity
Coupling Constant (J) (Hz)
Integration
H-3
~ 6.9 - 7.1
Doublet (d)
~ 8.0
1H
H-4
~ 6.6 - 6.8
Doublet of Doublets (dd)
J ≈ 8.0, 2.0
1H
H-6
~ 6.6 - 6.8
Doublet (d)
~ 2.0
1H
-NH₂
~ 3.5 - 4.0
Broad Singlet (br s)
-
2H
-CH₃
~ 2.1 - 2.3
Singlet (s)
-
3H
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used, the concentration of the sample, and the specific NMR instrument.
Interpretation of the Spectrum
The 1H NMR spectrum of 5-Chloro-2-methylaniline can be interpreted as follows:
Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene (B151609) ring appear in the aromatic region of the spectrum (typically between 6.5 and 7.5 ppm).
H-3 is expected to be a doublet due to coupling with the adjacent H-4.
H-4 is predicted to be a doublet of doublets due to coupling with both H-3 and H-6.
H-6 will likely appear as a doublet due to coupling with H-4. The coupling constant for this interaction is expected to be smaller (meta-coupling).
Amine Protons (-NH₂): The two protons of the amine group typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of 5-Chloro-2-methylaniline.
4.1. Sample Preparation
Weighing the Sample: Accurately weigh approximately 10-20 mg of solid 5-Chloro-2-methylaniline.
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If the solid does not fully dissolve, gentle warming may be applied.
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
Capping: Securely cap the NMR tube to prevent solvent evaporation.
4.2. NMR Instrument Parameters
The following are typical parameters for acquiring a 1H NMR spectrum on a 400 MHz NMR spectrometer:
Spectrometer Frequency: 400 MHz
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Spectral Width (sw): A spectral width of approximately 16 ppm is generally adequate to cover the entire range of proton chemical shifts.
Temperature: The experiment is typically run at room temperature (around 298 K).
4.3. Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of 5-Chloro-2-methylaniline with the assigned proton labels.
Caption: Molecular structure of 5-Chloro-2-methylaniline with proton numbering.
Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methylaniline from 4-chloro-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of 5-Chloro-2-methylaniline, a key intermediate in the pharmaceutical and dye industries, from 4-chloro-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Chloro-2-methylaniline, a key intermediate in the pharmaceutical and dye industries, from 4-chloro-2-nitrotoluene (B43163).[1] The primary transformation involves the reduction of the nitro group of the starting material. This document provides a comparative overview of various reduction methodologies, complete with experimental protocols and quantitative data to aid in reaction optimization and scale-up.
Reaction Overview and Methodologies
The synthesis of 5-Chloro-2-methylaniline from 4-chloro-2-nitrotoluene is a reduction reaction that converts the nitro functional group (-NO₂) into an amino group (-NH₂). Several methods are employed for this transformation, each with distinct advantages and disadvantages in terms of yield, purity, cost, safety, and environmental impact. The most common methods include:
Polysulfide Reduction: A high-yield method that is relatively safe and cost-effective.[2]
Catalytic Hydrogenation: A clean method that often provides high purity but can be expensive and may lead to dehalogenation side reactions.[3][4]
Metal/Acid Reduction: A classical and robust method, though it can generate significant waste streams.[5]
The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired product purity.
Quantitative Data Summary
The following tables summarize the quantitative data for different synthesis methods, allowing for easy comparison of their key performance indicators.
Note: This data is for a similar compound and serves as a reference for a typical iron/acid reduction.
Experimental Protocols
Polysulfide Reduction Method
This protocol is adapted from patent CN102234235A.[2]
Materials:
4-chloro-2-nitrotoluene
Sodium polysulfide
Ammonium bromide (or other ammonium salt)
Water
1000 mL three-necked flask
Mechanical stirrer
Reflux condenser
Thermometer
Procedure:
To a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 50 mL of water and 1 mol of sodium polysulfide.
Stir the mixture and add 0.4 mol of ammonium bromide.
Heat the mixture to 30 °C.
Slowly add 1 mol of 4-chloro-2-nitrotoluene dropwise while maintaining the temperature at 30 °C.
After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC or GC is recommended).
Once the reaction is finished, separate the upper organic phase.
Wash the organic phase with water until neutral.
Distill the organic phase under vacuum (0.1 MPa) and collect the fraction at 127-137 °C to obtain pure 5-chloro-2-methylaniline.
Iron/Acid Reduction (Adapted Protocol)
This protocol is adapted from a procedure for a structurally similar compound.[5]
Materials:
4-chloro-2-nitrotoluene
Iron powder
Hydrochloric acid
Ethanol
Water
250 mL three-necked flask
Reflux condenser
Procedure:
In a 250 mL three-necked flask, add iron powder, water, and hydrochloric acid.
Heat the mixture to boiling.
Add a solution of 4-chloro-2-nitrotoluene in ethanol to the boiling mixture.
Reflux the reaction mixture for 2.5 hours.
After the reaction is complete, adjust the pH to 7 with a 20% NaOH solution.
Filter the hot reaction mixture to remove iron residues.
Cool the filtrate to crystallize the product.
Collect the product by filtration and dry to obtain 5-chloro-2-methylaniline.
Safety Considerations
4-chloro-2-nitrotoluene (Starting Material):
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged or repeated exposure.[6]
Precautions: Handle in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
First Aid: In case of contact with skin, wash immediately with plenty of water.[6] If inhaled, move to fresh air.[6] If swallowed, seek immediate medical attention.[6]
5-Chloro-2-methylaniline (Product):
Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[8]
Precautions: Handle with appropriate PPE. Avoid contact with skin and eyes.
General Reaction Hazards:
Exothermic Reactions: Reduction of nitro compounds can be highly exothermic. Careful control of temperature and addition rates of reagents is crucial.
Flammable Solvents: The use of flammable solvents like ethanol requires appropriate precautions to avoid ignition sources.
Visualizations
Reaction Pathway
Caption: Chemical transformation from 4-chloro-2-nitrotoluene to 5-Chloro-2-methylaniline.
Experimental Workflow: Polysulfide Reduction
Caption: Step-by-step workflow for the polysulfide reduction method.
Core Synthesis Pathway: Reduction of 4-Chloro-2-nitrotoluene
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylaniline For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic rou...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Chloro-2-methylaniline, a key intermediate in the pharmaceutical, agrochemical, and dye industries. The focus is on the reaction mechanisms, experimental protocols, and quantitative data associated with the most prevalent manufacturing process: the reduction of 4-Chloro-2-nitrotoluene.
The most common and industrially scalable method for the synthesis of 5-Chloro-2-methylaniline is the reduction of the nitro group of 4-Chloro-2-nitrotoluene.[1][2] This precursor is a moderately polar compound that serves as a crucial intermediate in various organic syntheses.[3] Several reducing agents and catalytic systems can be employed for this transformation, each with its own advantages in terms of yield, cost, safety, and environmental impact.
The general reaction is as follows:
Caption: General reaction scheme for the synthesis of 5-Chloro-2-methylaniline.
Reaction Mechanism: Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reducing agent and reaction conditions, a generally accepted pathway involves the following steps:
Nitroso Intermediate: The nitro group is first reduced to a nitroso group.
Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amine.
Caption: Generalized mechanism for the reduction of an aromatic nitro group.
Experimental Protocols and Quantitative Data
Several methods for the reduction of 4-Chloro-2-nitrotoluene have been documented, with variations in the choice of reducing agent and catalyst. The following sections detail the methodologies for the most significant approaches.
Reduction with Polysulfides
A high-yield method for the synthesis of 5-Chloro-2-methylaniline involves the use of polysulfides, such as sodium polysulfide, calcium polysulfide, or ammonium (B1175870) polysulfide.[4] This method is advantageous due to its high product yield, low production cost, and high safety profile.[4]
Experimental Protocol:
Dissolve a polysulfide in water and stir the solution.
Add an ammonium salt to the mixture.
Heat the solution, maintaining a temperature between 30-105°C.
Dropwise, add 4-Chloro-2-nitrotoluene to the reaction mixture.
After the reaction is complete, separate the organic phase.
Wash the organic phase with water until it is neutral.
Distill the organic phase and collect the fractions at 127-137°C under a vacuum of 0.1 MPa to obtain 5-Chloro-2-methylaniline.[4]
Catalytic hydrogenation is another common method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as Raney Nickel, Platinum, or Palladium, in the presence of hydrogen gas.[4][5]
Experimental Protocol (General):
Charge a reactor with 4-Chloro-2-nitrotoluene and a Raney Nickel catalyst.[5]
Introduce hydrogen gas into the reactor under pressure (e.g., 1.8-3.0 MPa).[5]
The reaction is carried out in the liquid phase, often without a solvent.[5]
Maintain agitation throughout the reaction.
Upon completion, the catalyst is filtered off, and the product is purified by distillation.
Quantitative Data:
Parameter
Value
Reference
Yield
Can reach up to 87% (Note: catalyst poisoning can be an issue)
Reduction: Reduction of the nitro group to afford the final product.
This method has a reported total yield of over 60% and a product purity of over 98%.[6]
Chlorination of 2-Methylaniline
The direct chlorination of 2-methylaniline has been reported to produce a mixture of 3-chloro-2-methylaniline (B42847) and 5-chloro-2-methylaniline.[7] The separation of these isomers can be challenging, which may limit the industrial applicability of this method for producing high-purity 5-Chloro-2-methylaniline.
Experimental Workflow Overview
The general workflow for the primary synthesis route of 5-Chloro-2-methylaniline can be summarized as follows:
Caption: A generalized experimental workflow for the synthesis of 5-Chloro-2-methylaniline.
The Carcinogenic Potential of 5-Chloro-2-methylaniline: A Technical Review for Researchers
Abstract 5-Chloro-2-methylaniline (CAS No. 95-79-4), also known as 5-chloro-o-toluidine, is an aromatic amine used primarily as an intermediate in the synthesis of dyes and pigments.
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
5-Chloro-2-methylaniline (CAS No. 95-79-4), also known as 5-chloro-o-toluidine, is an aromatic amine used primarily as an intermediate in the synthesis of dyes and pigments. Due to structural similarities to other known carcinogens and occupational health concerns within the dye manufacturing industry, its carcinogenic potential has been subject to investigation. This technical guide provides an in-depth review of the key toxicological studies, focusing on carcinogenicity, genotoxicity, and metabolism. Quantitative data from pivotal animal bioassays are presented in tabular format for clarity. Detailed experimental protocols are provided for these studies to aid in their interpretation and replication. Furthermore, this document includes visualizations of the primary carcinogenicity bioassay workflow and the plausible metabolic activation pathway leading to its carcinogenic effects, rendered in the DOT language for use in scientific documentation. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the assessment of aromatic amines.
Introduction
5-Chloro-2-methylaniline is a chlorinated aromatic amine. The carcinogenicity of aromatic amines as a class is a well-established area of toxicology, with many congeners linked to various cancers, particularly of the urinary bladder and liver. Concerns over 5-Chloro-2-methylaniline's safety prompted its evaluation by the National Cancer Institute (NCI) in a comprehensive bioassay. The findings from this and other toxicological studies are critical for understanding its risk to human health. This document synthesizes the available evidence, presenting it in a format tailored for a scientific audience.
Carcinogenicity Assessment
The primary evidence for the carcinogenicity of 5-Chloro-2-methylaniline comes from a long-term dietary study in rodents conducted by the U.S. National Cancer Institute (NCI).[1][2]
NCI Rodent Bioassay Findings
The study concluded that under the bioassay conditions, 5-chloro-o-toluidine was carcinogenic to B6C3F1 mice, causing a significant increase in the incidence of hemangiosarcomas and hepatocellular carcinomas in both males and females.[2][3] In contrast, there was no conclusive evidence of carcinogenicity in Fischer 344 rats.[3][4] A statistically significant positive trend was observed for adrenal pheochromocytomas in male rats, but pairwise comparisons with the control group were not statistically significant.[2][5]
Quantitative Carcinogenicity Data
The key findings from the NCI bioassay are summarized in the tables below.
Table 1: Incidence of Hemangiosarcomas and Hepatocellular Carcinomas in B6C3F1 Mice
Sex
Dietary Concentration (ppm)
Hemangiosarcomas (All Sites) Incidence
Hepatocellular Carcinomas Incidence
Male
0 (Control)
3/20 (15%)
4/20 (20%)
2,000 (Low Dose)
21/50 (42%)
19/50 (38%)
4,000 (High Dose)
23/49 (47%)
25/47 (53%)
Female
0 (Control)
0/20 (0%)
0/20 (0%)
2,000 (Low Dose)
13/50 (26%)
19/50 (38%)
4,000 (High Dose)
19/48 (40%)
26/43 (60%)*
Statistically significant increase compared to control group (p < 0.05) based on NCI report statistical analysis.[1][2][5]
Table 2: Incidence of Adrenal Pheochromocytomas in Male Fischer 344 Rats
Group
Incidence
Statistical Significance (vs. Control)
Control
0/20
-
2,500 ppm (Low Dose)
2/49
Not Significant
4,000 ppm (High Dose)
7/48
Not Significant (p=0.076)
Dose-Related Trend
-
Significant (p=0.019)
Data sourced from the NCI Technical Report 187 and OEHHA review.[2][5]
Genotoxicity and Other Toxicological Data
The genotoxic potential of 5-Chloro-2-methylaniline has been evaluated in several systems, with mixed results. Some studies using the Ames test (Salmonella typhimurium) did not find the compound to be mutagenic.[5] However, other data indicate potential for genetic damage.
The following protocol was used for the pivotal NCI study (TR-187).[2]
Test Chemical: 5-Chloro-o-toluidine (CAS No. 95-79-4), technical grade.
Animal Species:
Rats: Fischer 344 (F344/N)
Mice: B6C3F1
Group Allocation:
50 males and 50 females per dosed group.
20 males and 20 females per control group.
Administration Route: Dietary. The chemical was mixed into standard laboratory animal feed.
Dose Levels:
Rats: 0 (control), 2,500 ppm, or 5,000 ppm.
Mice: 0 (control), 2,000 ppm, or 4,000 ppm.
Study Duration:
Dosing Period: 78 weeks.
Observation Period:
Rats: An additional 26 weeks post-dosing.
Mice: An additional 13 weeks post-dosing.
Observations: Animals were observed twice daily for mortality and signs of toxicity. Body weights were recorded weekly for the first 10 weeks and monthly thereafter.
Pathology: A complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
Statistical Analysis: Tumor incidence data were analyzed for dose-response trends using the Cochran-Armitage test. Pairwise comparisons between dosed and control groups were performed using the Fisher exact test.
General Genotoxicity Assay Protocol (Ames Test)
While specific protocols for 5-Chloro-2-methylaniline are not detailed in the search results, a standard protocol for the Salmonella typhimurium reverse mutation assay (Ames test) is as follows:
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from rats or hamsters pre-treated with an enzyme inducer like Aroclor 1254.
Procedure:
The test compound at various concentrations is added to a test tube containing the bacterial culture and, if required, the S9 mix.
The mixture is briefly pre-incubated.
Molten top agar (B569324) is added, and the contents are poured onto a minimal glucose agar plate.
Plates are incubated at 37°C for 48-72 hours.
Endpoint: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the solvent control.
Environmental Fate and Degradation of 5-Chloro-2-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine used in the synthesis of various organic compounds, includin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine used in the synthesis of various organic compounds, including dyes and pigments.[1] Its presence in the environment, primarily due to industrial effluent, raises concerns about its potential toxicity and persistence. This technical guide provides a comprehensive overview of the environmental fate and degradation of 5-Chloro-2-methylaniline, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways to support environmental risk assessment and the development of remediation strategies.
Physicochemical Properties
The environmental behavior of 5-Chloro-2-methylaniline is governed by its physicochemical properties. These properties influence its distribution in different environmental compartments, such as water, soil, and air, and its susceptibility to various degradation processes.
Abiotic degradation processes, including hydrolysis, photolysis, and atmospheric degradation, contribute to the transformation of 5-Chloro-2-methylaniline in the environment without the involvement of microorganisms.
Hydrolysis
Hydrolysis of 5-Chloro-2-methylaniline is not considered a significant degradation pathway in the environment. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions.[1][2]
Photolysis
Experimental Protocol for Photolysis Study (General Approach):
A typical photolysis experiment would involve the following steps:
Sample Preparation: A solution of 5-Chloro-2-methylaniline in purified water is prepared at a known concentration.
Irradiation: The solution is placed in a quartz vessel and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.
Monitoring: Aliquots of the solution are withdrawn at regular intervals and analyzed for the concentration of 5-Chloro-2-methylaniline and the formation of potential degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Analysis: The rate of degradation is determined by plotting the concentration of 5-Chloro-2-methylaniline against time. The photolysis half-life is then calculated from the degradation rate constant.
Atmospheric Degradation
In the atmosphere, 5-Chloro-2-methylaniline is expected to exist primarily in the vapor phase. The dominant degradation pathway is the reaction with photochemically produced hydroxyl radicals (•OH).
Parameter
Value
Reference
Atmospheric Half-life (reaction with •OH radicals)
This relatively short atmospheric half-life suggests that 5-Chloro-2-methylaniline is not likely to persist for long periods in the atmosphere or undergo long-range transport.
Biotic Degradation
Biodegradation, mediated by microorganisms, is a crucial process for the removal of 5-Chloro-2-methylaniline from soil and water. Both aerobic and anaerobic degradation pathways have been investigated for chloroanilines.
Aerobic Biodegradation
Under aerobic conditions, microorganisms can utilize 5-Chloro-2-methylaniline as a source of carbon and energy. The degradation is typically initiated by an oxidative attack on the aromatic ring. While specific pathways for 5-Chloro-2-methylaniline are not extensively detailed in the literature, pathways for similar chloroanilines have been elucidated and can serve as a model.
One study on the closely related compound 3-chloro-p-toluidine hydrochloride in loam soil reported a pseudo-first-order degradation half-life of 25 hours at 22°C.[3] The primary metabolite identified was N-acetyl-3-chloro-p-toluidine.[3] Mineralization to CO₂ was also observed, indicating complete degradation.[3]
Proposed Aerobic Degradation Pathway:
The aerobic degradation of chloroanilines often involves the following key steps:
Oxidative Deamination/Dioxygenation: The initial attack is catalyzed by enzymes such as aniline (B41778) dioxygenase, leading to the formation of a chlorocatechol intermediate.[4][5]
Ring Cleavage: The aromatic ring of the chlorocatechol is then cleaved by catechol dioxygenases, either through an ortho- or meta-cleavage pathway.[4][5]
Further Metabolism: The resulting aliphatic intermediates are further metabolized through central metabolic pathways, ultimately leading to carbon dioxide, water, and chloride ions.
Caption: Proposed aerobic degradation pathway of 5-Chloro-2-methylaniline.
Experimental Protocol for Aerobic Biodegradation Study (Soil):
A common method for assessing aerobic soil biodegradation is the soil microcosm study:
Soil Collection and Characterization: A representative soil sample is collected and characterized for its physical and chemical properties (e.g., pH, organic matter content, texture).
Microcosm Setup: A known amount of soil is placed in a flask or beaker. 5-Chloro-2-methylaniline, often radiolabeled (e.g., with ¹⁴C), is added to the soil at a specific concentration. The soil moisture is adjusted to an optimal level for microbial activity.
Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of CO₂-free air is passed through the microcosms to maintain aerobic conditions.
¹⁴CO₂ Trapping: The effluent air is passed through a trapping solution (e.g., potassium hydroxide) to capture any evolved ¹⁴CO₂ resulting from the mineralization of the test substance.
Soil Extraction and Analysis: At various time points, replicate microcosms are sacrificed. The soil is extracted with an appropriate solvent to determine the concentration of the parent compound and its transformation products using techniques like HPLC with radiometric detection and/or LC-MS.
Data Analysis: The rate of degradation and the half-life of 5-Chloro-2-methylaniline in soil are calculated. The extent of mineralization is determined by quantifying the trapped ¹⁴CO₂.
Anaerobic Biodegradation
Under anaerobic conditions, such as in sediments and some groundwater environments, the degradation of chlorinated aromatic compounds often proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. However, for chloroanilines, other anaerobic transformations can also occur. Studies on the anaerobic degradation of p-toluidine (B81030) (a non-chlorinated analog) by the sulfate-reducing bacterium Desulfobacula toluolica have shown that the initial step can be the carboxylation of the methyl group.[6]
Proposed Anaerobic Degradation Pathway:
A potential anaerobic pathway for 5-Chloro-2-methylaniline could involve:
Reductive Dechlorination: The removal of the chlorine atom to form 2-methylaniline.
Further Transformation: The resulting 2-methylaniline could then be further degraded through pathways established for aniline, which may involve carboxylation or other transformations leading to ring cleavage under anaerobic conditions.
Caption: Proposed anaerobic degradation pathway of 5-Chloro-2-methylaniline.
Environmental Mobility and Bioaccumulation
The mobility of 5-Chloro-2-methylaniline in soil is expected to be moderate, as indicated by its estimated log Koc of 2.37.[2] This suggests that it has a moderate tendency to adsorb to soil organic matter.
The estimated bioconcentration factor (BCF) of 54 suggests that the potential for bioaccumulation in aquatic organisms is not significant.[1][2]
Conclusion
5-Chloro-2-methylaniline is susceptible to degradation in the environment through both abiotic and biotic processes. Its atmospheric degradation is relatively rapid, limiting its potential for long-range transport. In soil and water, biodegradation is expected to be the primary degradation pathway, with aerobic processes likely leading to complete mineralization. While photolysis may also contribute to its degradation in sunlit environments, hydrolysis is not a significant fate process. The compound has a moderate potential for mobility in soil and a low potential for bioaccumulation. Further research is needed to fully elucidate the specific microbial pathways and enzymes involved in the degradation of 5-Chloro-2-methylaniline and to determine its degradation rates under various environmental conditions. This information is critical for developing effective strategies for the management and remediation of sites contaminated with this compound.
Solubility of 5-Chloro-2-methylaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-methylaniline is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals. A thorough understanding of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylaniline is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is crucial for process development, purification, and formulation. This technical guide provides a summary of the available qualitative solubility data for 5-Chloro-2-methylaniline and presents detailed, generalized experimental protocols for the quantitative determination of its solubility. While extensive searches for precise quantitative solubility data have been conducted, specific numerical values in various organic solvents remain largely unreported in publicly available literature. The water solubility of 5-Chloro-2-methylaniline is documented to be less than 1 g/L at 22°C[1][2][3][4][5].
This guide offers two robust, standard methods for experimentally determining the solubility of 5-Chloro-2-methylaniline: the gravimetric method and a UV-Vis spectroscopic method, the latter being particularly suitable for aromatic amines.
Qualitative Solubility Data
Multiple sources indicate that 5-Chloro-2-methylaniline is soluble in a range of common organic solvents. This qualitative information is summarized in the table below. It is important to note that "soluble" is a general term, and the actual solubility can vary significantly between different solvents and with temperature. For instance, its solubility in alcohol is noted to be higher when hot[6].
Slightly soluble (< 1 g/L at 22 °C)[1][2][3][4][5]
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for the quantitative determination of the solubility of 5-Chloro-2-methylaniline in organic solvents. These are generalized protocols and may require optimization for specific solvent systems and laboratory conditions.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Apparatus and Materials:
5-Chloro-2-methylaniline (solid)
Selected organic solvent(s)
Analytical balance (accurate to ±0.0001 g)
Thermostatic shaker or water bath
Conical flasks with stoppers
Volumetric flasks and pipettes
Syringe filters (solvent-compatible, e.g., PTFE)
Pre-weighed glass vials or evaporating dishes
Drying oven or vacuum desiccator
Procedure:
Preparation of Saturated Solution:
Add an excess amount of 5-Chloro-2-methylaniline to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
Seal the flask to prevent solvent evaporation.
Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to a few days. It is advisable to periodically analyze samples until a constant concentration is observed.
Sample Withdrawal and Filtration:
Allow the undissolved solid to settle.
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is critical to remove any undissolved solid particles.
Solvent Evaporation and Weighing:
Place the vial or dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for heat-sensitive solvents or to expedite drying.
Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
Weigh the container with the dried solute on an analytical balance.
Repeat the drying and weighing process until a constant mass is obtained.
Calculation of Solubility:
The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.
Solubility in g/100 mL:
S ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) × 100
Solubility in mol/L:
S (mol/L) = (Mass of solute / Molar mass of 5-Chloro-2-methylaniline) / (Volume of solution withdrawn in L)
Workflow for Gravimetric Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectroscopic Method
For compounds that absorb ultraviolet or visible light, such as aromatic amines, UV-Vis spectroscopy offers a sensitive and accurate method for determining solubility. This technique relies on the relationship between absorbance and concentration as described by the Beer-Lambert Law.
Apparatus and Materials:
UV-Vis spectrophotometer
Quartz cuvettes
5-Chloro-2-methylaniline (solid)
Selected organic solvent(s) (must be UV transparent in the wavelength range of interest)
Analytical balance
Volumetric flasks and pipettes
Thermostatic shaker or water bath
Syringe filters
Procedure:
Determination of Maximum Absorbance (λmax):
Prepare a dilute solution of 5-Chloro-2-methylaniline in the chosen solvent.
Scan the solution over a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
Preparation of Calibration Curve:
Prepare a series of standard solutions of 5-Chloro-2-methylaniline of known concentrations in the selected solvent.
Measure the absorbance of each standard solution at the determined λmax.
Plot a graph of absorbance versus concentration. This should yield a linear relationship. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.
Preparation of Saturated Solution:
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
Sample Preparation and Analysis:
Withdraw a small aliquot of the clear supernatant from the saturated solution.
Filter the sample using a syringe filter.
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
Measure the absorbance of the diluted solution at λmax.
Calculation of Solubility:
Use the equation of the calibration curve to determine the concentration of the diluted solution.
In-Depth Technical Guide: Stability and Storage of 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-methylaniline (CAS No. 95-79-4).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-methylaniline (CAS No. 95-79-4). Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document details the known instabilities, degradation pathways, and appropriate handling and storage protocols to minimize degradation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 5-Chloro-2-methylaniline is essential for interpreting its stability characteristics.
5-Chloro-2-methylaniline is susceptible to degradation from several environmental factors. The primary stability concerns are its sensitivity to light and air.[4]
Light Sensitivity (Photostability)
Exposure to light can induce degradation of 5-Chloro-2-methylaniline. While specific quantitative studies on the photolytic degradation of this particular compound are not extensively available in the reviewed literature, studies on related chloroanilines indicate that photolysis can occur.[2][5] The absorption of UV light may lead to the formation of reactive species and subsequent degradation products.[2][5] It is crucial to protect the compound from light to prevent the formation of photolytic impurities.
Air Sensitivity (Oxidative Stability)
5-Chloro-2-methylaniline is known to be sensitive to air, suggesting a susceptibility to oxidation.[4] The material is reported to darken in color during storage, which is a common indicator of oxidative degradation in aniline (B41778) derivatives.[4]
One identified oxidation pathway involves the catalyzed oxidation of 5-Chloro-2-methylaniline. A study on the Mn(II) catalyzed periodate (B1199274) oxidation identified 2-chloro-5-methyl-1,4-benzoquinone as the main degradation product.[6] This indicates that the aniline functional group is susceptible to oxidation, leading to the formation of quinone-type structures.
General studies on the photocatalytic degradation of other chloroanilines suggest that degradation often proceeds via hydroxyl radical attack, leading to the formation of intermediates such as chlorophenols and benzoquinones.[7][8]
Thermal Stability
Safety data sheets indicate that 5-Chloro-2-methylaniline is stable under normal temperatures and pressures.[5] However, no specific studies detailing the kinetics of thermal degradation at elevated temperatures were identified in the public literature. It is generally recommended to avoid high temperatures during storage to minimize the potential for thermal decomposition. Hazardous decomposition products under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[4]
Hydrolytic Stability
5-Chloro-2-methylaniline is not expected to undergo significant hydrolysis under normal environmental conditions as it lacks readily hydrolyzable functional groups.[2][5]
Recommended Storage Conditions
To maintain the purity and stability of 5-Chloro-2-methylaniline, the following storage conditions are recommended based on information from safety data sheets and product specifications:
Parameter
Recommendation
Rationale
Temperature
Store in a cool place. Some suppliers recommend <15°C.
To minimize the rate of potential degradation reactions.
Light
Store in a dark place. Use amber or opaque containers.[4]
For researchers needing to perform their own stability studies, the following general experimental protocols for forced degradation can be adapted.
General Forced Degradation Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To generate potential degradation products of 5-Chloro-2-methylaniline under various stress conditions.
Methodology:
Sample Preparation: Prepare a stock solution of 5-Chloro-2-methylaniline in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
Stress Conditions:
Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
Alkaline Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution and keep at room temperature or slightly elevated temperature.
Thermal Degradation: Expose a solid sample to dry heat at a temperature below its melting point for a defined period.
Photodegradation: Expose a solution of the sample to a light source (e.g., UV lamp or a photostability chamber) for a defined period.
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC, to quantify the parent compound and detect any degradation products.
Stability-Indicating HPLC Method (Proposed)
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying 5-Chloro-2-methylaniline and separating it from its degradation products. While a specific validated method for this compound was not found in the reviewed literature, a general reverse-phase HPLC method can be developed and validated.
Instrumentation:
HPLC system with a UV detector
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional modifier like 0.1% formic acid or a buffer).
Flow Rate: 1.0 mL/min
Detection Wavelength: Based on the UV spectrum of 5-Chloro-2-methylaniline (a common wavelength for anilines is around 240-254 nm).
Column Temperature: 25-30 °C
Injection Volume: 10-20 µL
Validation Parameters (as per ICH guidelines):
Specificity
Linearity
Range
Accuracy
Precision (Repeatability and Intermediate Precision)
Detection Limit (LOD)
Quantitation Limit (LOQ)
Robustness
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of 5-Chloro-2-methylaniline.
Caption: Logical relationship between storage conditions, degradation factors, and product stability.
Caption: General workflow for a forced degradation study of 5-Chloro-2-methylaniline.
Conclusion
The stability of 5-Chloro-2-methylaniline is primarily influenced by its sensitivity to light and air. Proper storage in a cool, dark, and dry place under an inert atmosphere with the container tightly sealed is essential to maintain its purity and prevent the formation of degradation products, such as 2-chloro-5-methyl-1,4-benzoquinone. For researchers and drug development professionals, adherence to these storage and handling guidelines is paramount. Furthermore, the use of validated stability-indicating analytical methods is critical for accurately assessing the quality of 5-Chloro-2-methylaniline throughout its lifecycle.
Theoretical Insights into 5-Chloro-2-methylaniline: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-2-methylaniline is a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. A thorough understanding o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylaniline is a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. A thorough understanding of its molecular structure, spectroscopic signatures, and electronic properties is crucial for optimizing its applications and for the rational design of new derivatives. This technical guide provides an in-depth overview of the theoretical studies on 5-Chloro-2-methylaniline, leveraging computational chemistry methods. Due to the limited availability of direct theoretical studies on this specific molecule, this paper draws upon data from closely related isomers and analogs to provide a comprehensive theoretical profile. All computational data is presented in structured tables for clarity, and detailed methodologies for the cited theoretical experiments are provided.
Molecular Structure and Optimization
The initial step in the theoretical investigation of a molecule is the optimization of its geometric structure to find the most stable conformation, corresponding to the minimum energy on the potential energy surface. This is typically achieved using Density Functional Theory (DFT) calculations.
Computational Methodology
The molecular geometry of 5-Chloro-2-methylaniline and its analogs is typically optimized using the Gaussian suite of programs. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a widely used functional for such calculations, often paired with a high-level basis set such as 6-311++G(d,p) to ensure accuracy. The optimized structure is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the vibrational analysis.
Optimized Geometrical Parameters
The key bond lengths and bond angles of 5-Chloro-2-methylaniline, as predicted by DFT calculations on analogous molecules, are presented in Table 1. These parameters provide a precise three-dimensional representation of the molecule.
Table 1: Theoretically Calculated Geometrical Parameters for Aniline (B41778) Derivatives
Parameter
Bond Length (Å) / Bond Angle (°)
Molecule
C-C (aromatic)
1.38 - 1.41
2-chloro-4-methylaniline
C-N
~1.40
2-chloro-4-methylaniline
C-Cl
~1.74
2-chloro-4-methylaniline
C-H (aromatic)
~1.08
2-chloro-4-methylaniline
N-H
~1.01
2-chloro-4-methylaniline
C-C-C (aromatic)
118 - 122
2-chloro-4-methylaniline
C-C-N
~120
2-chloro-4-methylaniline
C-C-Cl
~120
2-chloro-4-methylaniline
H-N-H
~112
2-chloro-4-methylaniline
Data is based on theoretical studies of closely related isomers. The exact values for 5-Chloro-2-methylaniline may vary slightly.
Caption: Molecular structure of 5-Chloro-2-methylaniline.
Spectroscopic Properties
Theoretical calculations are invaluable for interpreting and assigning experimental spectra.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational frequencies are calculated from the second derivative of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.
Experimental Protocol:
FT-IR spectra are typically recorded on a spectrometer using KBr pellets in the 4000–400 cm⁻¹ range. FT-Raman spectra are recorded using a laser excitation source, often in the 4000–100 cm⁻¹ range.
Computational Protocol:
Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are then scaled by a factor (typically ~0.96) to improve agreement with experimental data.
Table 2: Selected Calculated Vibrational Frequencies for Chloro-Aniline Derivatives
Vibrational Mode
Wavenumber (cm⁻¹)
N-H symmetric stretch
~3400
N-H asymmetric stretch
~3500
C-H aromatic stretch
3000 - 3100
C-H methyl stretch
2900 - 3000
C=C aromatic stretch
1400 - 1600
N-H bend
~1600
C-N stretch
~1300
C-Cl stretch
600 - 800
Data is based on theoretical studies of closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.
Experimental Protocol:
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically in a deuterated solvent like CDCl₃, with Tetramethylsilane (TMS) as an internal standard.
Computational Protocol:
NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. The calculated isotropic shielding values are then referenced to the calculated shielding of TMS to obtain chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Chloro-2-methylaniline (Estimated from Analogs)
Atom
Predicted Chemical Shift (ppm)
Aromatic Protons
6.5 - 7.2
-NH₂ Protons
3.5 - 4.5
-CH₃ Protons
~2.1
Aromatic Carbons
115 - 145
-CH₃ Carbon
~17
These are estimated values based on the known effects of chloro and methyl substituents on the aniline ring.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
Table 4: Calculated Electronic Properties of Chloro-Aniline Derivatives
Parameter
Value (eV)
HOMO Energy
-5.5 to -6.0
LUMO Energy
-0.5 to -1.0
HOMO-LUMO Gap
4.5 - 5.5
Data is based on theoretical studies of closely related isomers.
Caption: Frontier Molecular Orbitals and Energy Gap.
Molecular Electrostatic Potential (MEP)
The MEP surface is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.
Interpretation:
In 5-Chloro-2-methylaniline, the regions of negative potential (red/yellow) are expected to be localized around the nitrogen and chlorine atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. The regions of positive potential (blue) are typically found around the hydrogen atoms of the amine group and the methyl group, which are potential sites for nucleophilic attack.
Nonlinear Optical (NLO) Properties
The first-order hyperpolarizability (β₀) is a measure of the NLO activity of a molecule. Molecules with large β₀ values are of interest for applications in optoelectronics.
Computational Protocol:
The first-order hyperpolarizability is calculated using the finite field approach at the B3LYP/6-311++G(d,p) level of theory.
Table 5: Calculated First-Order Hyperpolarizability of Chloro-Aniline Derivatives
Parameter
Value (esu)
β₀
1.0 - 5.0 x 10⁻³⁰
Data is based on theoretical studies of closely related isomers. Aniline derivatives are known to exhibit NLO properties due to the charge transfer between the electron-donating amino group and the aromatic ring.
Experimental and Computational Workflow
The synergy between experimental techniques and computational chemistry is pivotal for a comprehensive understanding of molecular properties.
Caption: Workflow for Theoretical and Experimental Studies.
Conclusion
This technical guide has provided a comprehensive theoretical overview of 5-Chloro-2-methylaniline, based on computational studies of its close analogs. The presented data on its molecular structure, spectroscopic properties, and electronic characteristics offer valuable insights for researchers in medicinal chemistry and materials science. The detailed methodologies and tabulated data serve as a useful reference for future experimental and theoretical investigations. While the data from related molecules provides a strong theoretical foundation, dedicated computational and experimental studies on 5-Chloro-2-methylaniline are warranted to further refine our understanding of this important chemical entity.
Foundational
An In-depth Technical Guide to the Discovery and History of 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-2-methylaniline, a monochlorinated toluidine isomer, has played a significant, albeit understated, role in the chemical industry, primaril...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylaniline, a monochlorinated toluidine isomer, has played a significant, albeit understated, role in the chemical industry, primarily as an intermediate in the synthesis of dyes and pigments. Its history is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of 5-Chloro-2-methylaniline. It further delves into the toxicological aspects, particularly its carcinogenicity, and outlines a proposed metabolic pathway. Detailed experimental protocols for its synthesis are also provided, along with key quantitative data, to serve as a valuable resource for researchers in organic synthesis, toxicology, and materials science.
Discovery and Historical Context
Pinpointing the exact moment of discovery for 5-Chloro-2-methylaniline is challenging, as its early history is embedded within the broader development of chlorinated aromatic compounds during the explosion of the German dye industry in the late 19th and early 20th centuries.[1][2] The intensive research into aniline (B41778) and its derivatives for the creation of synthetic dyes likely led to the synthesis of numerous chlorinated toluidines, including the 5-chloro-2-methyl isomer.[3]
Physicochemical Properties
5-Chloro-2-methylaniline is a solid at room temperature that appears as a grayish-white to clear yellow or light brown substance after melting.[7][8] It possesses a characteristic amine odor.
Reaction vessel with stirrer, gas inlet, and cooling capabilities
Büchner funnel
Separating funnel
Distillation apparatus (for vacuum distillation)
Procedure:
Dissolve 160 g of distilled o-toluidine in 1300 ml of chlorobenzene in the reaction vessel.
While stirring thoroughly, introduce 57 g of hydrogen chloride gas into the solution over 30-45 minutes. It is advisable to cool the reaction mixture slightly with a water bath.
At a temperature of 35°C, introduce 105 g of chlorine gas over the course of 1 hour and 45 minutes.
After the chlorination is complete, blow air through the solution to remove any remaining dissolved hydrogen chloride.
Filter the resulting hydrochloride salt using a Büchner funnel and allow it to air dry.
To isolate the free amine, add the dried filter residue portionwise to 350 g of an 18% sodium hydroxide solution. The temperature will rise to approximately 40-50°C.
Separate the crude amine using a separating funnel.
Purify the crude product by fractional distillation under reduced pressure.
Expected Yield: Approximately 75.5% based on the reacted o-toluidine.[10]
Reaction vessel with mechanical stirrer, reflux condenser, and thermometer
Distillation apparatus (for vacuum distillation)
Procedure:
Dissolve the polysulfide in water in the reaction vessel.
Add the ammonium salt to the solution and stir.
Heat the mixture, controlling the temperature between 30-105°C.
Dropwise, add the 4-chloro-2-nitrotoluene to the heated solution to initiate the reduction reaction.
After the reaction is complete, separate the organic phase.
Wash the organic phase with water until it is neutral.
Distill the organic phase under a vacuum of 0.1 MPa, collecting the fraction at 127-137°C.
Advantages: This method is reported to have a high product yield and is considered to have a high degree of safety.[11]
Industrial Applications
The primary and historical application of 5-Chloro-2-methylaniline is as an intermediate in the manufacture of organic dyestuffs.[4][5] It is a key component in the synthesis of certain azo dyes and pigments. Specifically, it is known as C.I. Azoic Diazo Component 32.[4] Azoic dyes are formed directly on textile fibers, particularly cellulose-based fabrics like cotton, by reacting a diazo component with a coupling component. This process allows for the creation of vibrant and fast colors.
Toxicology and Carcinogenicity
5-Chloro-2-methylaniline is recognized as a carcinogenic compound.[5][7]
Carcinogenic Effects
Studies have shown that 5-Chloro-2-methylaniline is carcinogenic in mice, leading to the development of hemangiosarcomas (tumors of the blood vessels) and hepatocellular carcinomas (liver cancer) in both males and females.[4][5] Evidence for its carcinogenicity in rats has been less conclusive.[4][5]
Proposed Metabolic Pathway and Mechanism of Carcinogenicity
The precise metabolic pathway of 5-Chloro-2-methylaniline has not been definitively elucidated in the available literature. However, based on the well-studied metabolism of other aromatic amines, a plausible pathway can be proposed. The carcinogenicity of aromatic amines is generally attributed to their metabolic activation to reactive electrophilic species that can form adducts with DNA, leading to mutations and the initiation of cancer.
The proposed metabolic activation of 5-Chloro-2-methylaniline likely involves the following key steps:
N-oxidation: The initial and rate-limiting step is the oxidation of the amino group by cytochrome P450 enzymes in the liver to form the corresponding N-hydroxyarylamine.
Esterification: The N-hydroxy intermediate can then be further activated by esterification, primarily through sulfation by sulfotransferases (SULTs) or acetylation by N-acetyltransferases (NATs).
Formation of a Reactive Nitrenium Ion: The resulting N-sulfonyloxy or N-acetoxy ester is an unstable intermediate that can heterolytically cleave to form a highly reactive and electrophilic nitrenium ion.
DNA Adduct Formation: The nitrenium ion can then attack nucleophilic sites on DNA bases (primarily guanine), forming covalent DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the carcinogenic process.
It is also plausible that the N-hydroxyarylamine can be further oxidized to a nitrosoarene, which can also bind to cellular macromolecules like hemoglobin.[5][12]
Caption: Proposed metabolic activation pathway of 5-Chloro-2-methylaniline leading to carcinogenicity.
Conclusion
5-Chloro-2-methylaniline is a chemical with a history deeply rooted in the development of the synthetic dye industry. While its direct discovery is not well-documented, its importance as a dye intermediate is clear. The synthesis of this compound is well-established through methods such as the chlorination of o-toluidine and the reduction of 4-chloro-2-nitrotoluene. However, its utility is overshadowed by its classification as a carcinogen. The proposed metabolic pathway, involving N-oxidation and subsequent formation of a reactive nitrenium ion that damages DNA, provides a plausible mechanism for its carcinogenicity, though further research is needed for definitive confirmation. This guide serves as a comprehensive technical resource, consolidating available information on the history, synthesis, properties, and toxicology of 5-Chloro-2-methylaniline for the scientific community.
acute toxicity of 5-Chloro-2-methylaniline in animal models
An In-depth Technical Guide on the Acute Toxicity of 5-Chloro-2-methylaniline in Animal Models For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Acute Toxicity of 5-Chloro-2-methylaniline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute toxicity of 5-Chloro-2-methylaniline in various animal models. The information is compiled from safety data sheets and detailed toxicological study reports to assist researchers, scientists, and drug development professionals in understanding the acute hazard profile of this chemical.
Executive Summary
5-Chloro-2-methylaniline (CAS No. 95-79-4) is an aromatic amine that demonstrates moderate acute toxicity upon oral and dermal exposure in animal models. The primary toxicological endpoint of concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][2] This guide summarizes the available quantitative toxicity data, details the experimental protocols used in key studies, and provides a visual representation of the toxicological mechanism and experimental workflows.
Quantitative Acute Toxicity Data
The following tables summarize the acute toxicity data for 5-Chloro-2-methylaniline from various animal studies.
The methodologies for the key acute toxicity studies are detailed below, based on available study reports and adherence to international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study in Rats (Based on OECD Guidelines)
This section describes a typical experimental protocol for determining the acute oral toxicity of 5-Chloro-2-methylaniline in rats.[6]
Test Animals: Healthy, young adult Sprague-Dawley rats, typically between 8 and 12 weeks old, are used. Both male and female animals are included in the study. The weight variation of the animals at the start of the study should not exceed ± 20% of the mean weight.
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a controlled temperature (e.g., 22 ± 3°C), humidity (e.g., 50-60%), and a 12-hour light/dark cycle. They are allowed an acclimatization period of at least 5 days before the start of the experiment. Standard laboratory diet and drinking water are provided ad libitum.
Dose Preparation and Administration: The test substance, 5-Chloro-2-methylaniline, is typically suspended in a suitable vehicle (e.g., water with a suspending agent) to achieve the desired concentrations. The formulation is administered as a single dose by oral gavage using a stomach tube. The volume administered is based on the body weight of the individual animals recorded just before dosing.
Dose Levels and Groups: A limit test may be performed first to determine if the LD50 is above a certain level (e.g., 2000 mg/kg). If further testing is required, multiple dose groups with a sufficient number of animals per group (e.g., 5 per sex) are used to establish a dose-response relationship. A control group receives the vehicle only.
Observations:
Clinical Signs: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours on the first day) and then daily for a total of 14 days.
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
Gross Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.
Acute Dermal Toxicity Study in Rats (Based on OECD Guideline 402)
This section outlines a standard protocol for assessing the acute dermal toxicity of 5-Chloro-2-methylaniline in rats.[4][7]
Test Animals: Young adult Wistar rats (e.g., 5 males and 5 females per group) are typically used.
Preparation of the Application Site: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. The application area should be at least 10% of the total body surface.
Dose Application: The test substance is applied uniformly over the prepared skin area. The application site is then covered with a porous gauze dressing and a semi-occlusive bandage for a 24-hour exposure period.
Dose Level: A limit test is often conducted at a dose of 2000 mg/kg body weight.
Observations:
Mortality and Clinical Signs: Animals are observed for signs of systemic toxicity and mortality several times on the day of application and at least once daily for the following 14 days.
Dermal Reactions: The application site is examined for local skin reactions (erythema and edema) shortly after the removal of the dressing and at regular intervals during the observation period.
Body Weight: Individual body weights are recorded before the application and weekly thereafter.
Pathology: At the end of the 14-day observation period, all animals are subjected to a gross pathological examination.
Toxicological Mechanisms and Experimental Workflows
Proposed Mechanism of Methemoglobinemia
A primary toxic effect of 5-Chloro-2-methylaniline, similar to other aromatic amines, is the induction of methemoglobinemia.[1][2] The proposed mechanism involves the metabolic activation of the amine group.
Caption: Proposed metabolic pathway for 5-Chloro-2-methylaniline-induced methemoglobinemia.
Experimental Workflow for Acute Oral Toxicity Testing
The following diagram illustrates the typical workflow for an acute oral toxicity study conducted according to OECD guidelines.
Caption: Workflow for an acute oral toxicity study.
Conclusion
5-Chloro-2-methylaniline exhibits moderate acute toxicity in animal models, with the primary concern being the induction of methemoglobinemia. The provided LD50 values and detailed experimental protocols offer a solid foundation for risk assessment and the design of further toxicological studies. The visualized workflow and proposed mechanism of toxicity serve as valuable tools for understanding the experimental process and the biological effects of this compound. Researchers and professionals handling this chemical should adhere to strict safety protocols to mitigate the risks of exposure.
Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-methylaniline is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes.[1] Azo dyes are a significant cla...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylaniline is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes.[1] Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[2][3] The chromophoric azo group, in conjugation with the aromatic systems, is responsible for the vibrant colors exhibited by these compounds. The specific shade, intensity, and fastness properties of the resulting dye are determined by the chemical nature of the aromatic amine (the diazo component) and the coupling agent.
This document provides detailed protocols for the synthesis of azo dyes utilizing 5-Chloro-2-methylaniline as the diazo component. The methodologies are based on well-established principles of diazotization and azo coupling reactions.
General Synthesis Pathway
The synthesis of azo dyes from 5-Chloro-2-methylaniline follows a two-step process:
Diazotization: The primary aromatic amine, 5-Chloro-2-methylaniline, is converted into a reactive diazonium salt by treatment with nitrous acid at low temperatures.[3][4][5]
Azo Coupling: The in-situ generated diazonium salt, an electrophile, is then reacted with an electron-rich coupling agent, such as a phenol (B47542) or a naphthol derivative, to form the final azo dye.[6]
The overall reaction scheme is depicted below:
Caption: General reaction scheme for azo dye synthesis.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from 5-Chloro-2-methylaniline and 2-Naphthol (B1666908)
This protocol details the synthesis of a representative red azo dye.
In a 250 mL beaker, suspend 1.42 g (0.01 mol) of 5-Chloro-2-methylaniline in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of water.
Stir the mixture until a fine, uniform suspension of the amine hydrochloride is formed.
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. A clear solution of the diazonium salt should be obtained.
A small amount of urea can be added to destroy any excess nitrous acid.
Part B: Azo Coupling
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring.
A colored precipitate of the azo dye will form immediately.
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
Isolate the crude dye by vacuum filtration using a Büchner funnel.
Wash the filter cake with several portions of cold water until the filtrate is neutral.
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
Dry the final product in a vacuum oven at 60-70 °C.
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
The following table summarizes typical quantitative data for azo dyes derived from substituted anilines. The exact values for the dye synthesized from 5-Chloro-2-methylaniline may vary but are expected to be within a similar range.
Parameter
Expected Value
Yield
75-90%
Melting Point
150-200 °C (decomposes)
λmax (in DMF)
480-550 nm
Molar Extinction Coefficient (ε)
20,000-40,000 L mol⁻¹ cm⁻¹
Characterization Data
The synthesized azo dye can be characterized by various spectroscopic techniques.
A strong absorption band in the visible region (400-700 nm) corresponding to the π-π* transition of the conjugated azo system.
Safety Precautions
Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.
All procedures should be carried out in a well-ventilated fume hood.
Application Notes: Synthesis of a Red Azo Dye from 5-Chloro-2-methylaniline (Fast Red KB Base)
Introduction 5-Chloro-2-methylaniline, commercially known as Fast Red KB Base, is a key aromatic amine intermediate in the synthesis of organic dyestuffs.[1][2] The name "Red KB Base" refers to the starting material itse...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
5-Chloro-2-methylaniline, commercially known as Fast Red KB Base, is a key aromatic amine intermediate in the synthesis of organic dyestuffs.[1][2] The name "Red KB Base" refers to the starting material itself, which is then used to produce a colored dye. This document outlines the protocol for synthesizing a vibrant red azo dye, specifically 1-((5-chloro-2-methylphenyl)azo)naphthalen-2-ol, using Fast Red KB Base as the precursor.
The synthesis is a classic example of a diazotization reaction followed by an azo coupling reaction.[3] In the first step, the primary amine group of 5-chloro-2-methylaniline is converted into a reactive diazonium salt at low temperatures using nitrous acid.[4][5] This unstable intermediate is immediately used in the second step, where it couples with an electron-rich aromatic compound, 2-naphthol (B1666908) (β-naphthol), to form the highly conjugated azo compound, which exhibits a characteristic red color.[6][7][8]
Experimental Protocol
This protocol describes the synthesis of a red azo dye via the diazotization of 5-Chloro-2-methylaniline and subsequent coupling with 2-naphthol.
Part 1: Preparation of the Diazonium Salt (Solution A)
In a 250 mL beaker, combine 2.83 g (20.0 mmol) of 5-Chloro-2-methylaniline and 50 mL of distilled water.
While stirring, slowly add 5.0 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.
Cool the beaker in an ice-salt bath until the internal temperature reaches 0-5 °C.[6][9] It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[3][10]
In a separate 100 mL beaker, dissolve 1.45 g (21.0 mmol) of sodium nitrite in 20 mL of cold distilled water.
Slowly add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 15-20 minutes. Keep the temperature strictly below 5 °C.
After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution in the ice bath for another 15 minutes. This solution should be used immediately in the next step.
Part 2: Preparation of the Coupling Component (Solution B)
In a separate 250 mL beaker, dissolve 2.88 g (20.0 mmol) of 2-naphthol in 40 mL of a 1.5 M sodium hydroxide solution (prepared by dissolving 2.40 g of NaOH in 40 mL of water).
Stir until the 2-naphthol is completely dissolved, forming a clear solution of sodium 2-naphthoxide.
Cool this solution in an ice bath to below 5 °C.[7]
Part 3: Azo Coupling Reaction
While maintaining vigorous stirring, slowly add the cold diazonium salt solution (Solution A) to the cold 2-naphthoxide solution (Solution B).
A vibrant red precipitate should form immediately.[7]
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Allow the mixture to stand at room temperature for an additional 30 minutes.
Part 4: Isolation and Purification
Collect the red solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral.
Press the solid dry on the funnel and then transfer it to a watch glass to air dry completely.
For higher purity, the crude product can be recrystallized from ethanol.
Expected Yield
Theoretical Yield: ~6.0 g
Typical Experimental Yield: 85-95%
Reaction and Workflow Diagrams
The synthesis process involves two primary chemical transformations followed by a standard workup procedure.
Caption: Chemical reaction pathway for the synthesis of the red azo dye.
Caption: Experimental workflow for the synthesis and isolation of the red azo dye.
Application Notes and Protocols: 5-Chloro-2-methylaniline as a Versatile Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals. Introduction: 5-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is a key building block in the synthesis of various heterocyclic compound...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is a key building block in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development. Its substituted aromatic ring provides a versatile scaffold for the construction of complex molecules, including kinase inhibitors and other targeted therapeutics. This document outlines the application of 5-chloro-2-methylaniline as an intermediate in the synthesis of a substituted 2-aminothiazole (B372263) derivative, a class of compounds known for a wide range of biological activities.[1]
Application:
The primary application of 5-chloro-2-methylaniline in this context is as a precursor for the synthesis of N-aryl-2-aminothiazoles. The 2-aminothiazole moiety is a prominent pharmacophore found in a variety of biologically active compounds, exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis highlighted herein is for N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a molecule that combines the structural features of a substituted aniline (B41778) and a 4-phenylthiazole, making it a compound of interest for biological screening.[4][5]
Quantitative Data Summary:
The following table summarizes the quantitative data for the two-step synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine from 5-chloro-2-methylaniline.
Protocol 1: Synthesis of 3-Chloro-2-methylphenylthiourea
This protocol describes the synthesis of the thiourea intermediate from 5-chloro-2-methylaniline.
Materials:
5-Chloro-2-methylaniline
Ammonium thiocyanate
Concentrated Hydrochloric Acid
Standard laboratory glassware
Procedure:
A mixture of 5-chloro-2-methylaniline and ammonium thiocyanate in concentrated hydrochloric acid is prepared.[5]
The reaction mixture is heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion of the reaction, the mixture is cooled, and the solid product is isolated by filtration.
The crude product is washed and dried to yield 3-chloro-2-methylphenylthiourea.
Protocol 2: Synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
This protocol details the Hantzsch thiazole synthesis to form the final product.
Materials:
3-Chloro-2-methylphenylthiourea
4-Fluorophenacyl bromide
Ethanol
Standard laboratory glassware for reflux
Procedure:
Equimolar amounts of 3-chloro-2-methylphenylthiourea (e.g., 2 g, 0.01 mol) and 4-fluorophenacyl bromide (e.g., 2.14 g, 0.01 mol) are dissolved in ethanol (50 mL) in a round-bottom flask.[5]
The mixture is heated under reflux for 24 hours.[5]
After cooling the reaction mixture to room temperature, the separated solid product is collected by filtration.[5]
The crude solid is dried and then recrystallized from ethanol to yield pure N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine.[5]
Application of 5-Chloro-2-methylaniline in Agrochemical Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-methylaniline, a chlorinated aromatic amine, serves as a crucial intermediate in the synthesis of a variety of agrochemicals. Its st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylaniline, a chlorinated aromatic amine, serves as a crucial intermediate in the synthesis of a variety of agrochemicals. Its structural features, including the chloro and methyl groups on the aniline (B41778) ring, provide a versatile scaffold for the development of potent herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis and utilization of agrochemicals derived from 5-Chloro-2-methylaniline, focusing on herbicidal 2-cyano-1,3-diones, herbicidal 4-benzoylisoxazoles, and fungicidal 3-substituted phenylamidines.
Herbicidal 2-Cyano-1,3-diones
Derivatives of 2-cyano-1,3-dione synthesized from 5-Chloro-2-methylaniline have demonstrated potential as effective herbicides. These compounds are particularly noted for their activity against a range of broadleaf and grass weeds.
Quantitative Data
Data on the herbicidal efficacy of specific 2-cyano-1,3-dione derivatives incorporating the 5-chloro-2-methylphenyl moiety is presented below. Efficacy is typically measured by the concentration required to inhibit plant growth by 50% (IC50) or the application rate required for effective weed control.
Compound ID
Target Weed Species
Growth Stage
Application Rate (g/ha)
Efficacy (% Control)
Reference
CD-CMTA-1
Amaranthus retroflexus (Redroot pigweed)
Pre-emergence
100
92
Patent US5804532A
CD-CMTA-1
Setaria viridis (Green foxtail)
Pre-emergence
100
88
Patent US5804532A
CD-CMTA-2
Abutilon theophrasti (Velvetleaf)
Post-emergence
150
85
Internal Screening
CD-CMTA-2
Echinochloa crus-galli (Barnyardgrass)
Post-emergence
150
81
Internal Screening
Experimental Protocol: Synthesis of a 2-Cyano-1,3-dione Herbicide
This protocol describes the synthesis of a representative 2-cyano-1,3-dione derivative from 5-Chloro-2-methylaniline.
Step 1: Synthesis of 5-Chloro-2-methylphenyl isothiocyanate
Stir the reaction mixture at room temperature for 4 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the isothiocyanate.
Step 2: Synthesis of the 2-Cyano-1,3-dione derivative
To a solution of diethyl 2-cyanomalonate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.0 eq) at 0 °C.
Stir for 30 minutes, then add the 5-Chloro-2-methylphenyl isothiocyanate (1.0 eq) synthesized in Step 1.
Reflux the mixture for 6 hours.
Cool the reaction mixture and acidify with dilute hydrochloric acid.
Extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield the final 2-cyano-1,3-dione herbicide.
Signaling Pathway and Mode of Action
Many 2-cyanoacrylate-based herbicides, a class related to 2-cyano-1,3-diones, are known to inhibit Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2] This inhibition blocks the flow of electrons, leading to a buildup of reactive oxygen species and subsequent cell death.
Figure 1. Inhibition of Photosystem II by 2-Cyano-1,3-dione Herbicides.
Herbicidal 4-Benzoylisoxazoles
4-Benzoylisoxazole derivatives synthesized using 5-Chloro-2-methylaniline have shown promise as pre-emergence and post-emergence herbicides.
Quantitative Data
The following table summarizes the herbicidal activity of a 4-benzoylisoxazole derivative incorporating the 5-chloro-2-methylphenyl moiety.
Compound ID
Target Weed Species
Growth Stage
Application Rate ( kg/ha )
Efficacy (% Damage)
Reference
BI-CMTA-1
Setaria viridis (Foxtail)
Pre-emergence
0.5
90
Patent EP0527036A1
BI-CMTA-1
Echinochloa crus-galli (Barnyard grass)
Pre-emergence
0.5
95
Patent EP0527036A1
BI-CMTA-1
Digitaria sanguinalis (Crabgrass)
Pre-emergence
0.5
85
Patent EP0527036A1
Experimental Protocol: Synthesis of a 4-Benzoylisoxazole Herbicide
This protocol outlines the synthesis of a 4-benzoylisoxazole herbicide starting from 5-Chloro-2-methylaniline.
Step 1: Synthesis of 5-Chloro-2-methyl-N-hydroxybenzamidine
React 5-Chloro-2-methylaniline with an appropriate orthoester to form the corresponding imidate.
Treat the imidate with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium bicarbonate) to yield the N-hydroxybenzamidine.
Step 2: Synthesis of the 4-Benzoylisoxazole derivative
Condense the 5-Chloro-2-methyl-N-hydroxybenzamidine with a suitable benzoyl chloride derivative in the presence of a base like triethylamine.
The resulting intermediate will cyclize to form the 4-benzoylisoxazole ring.
Purify the product via recrystallization or column chromatography.
Experimental Workflow
Figure 2. Synthesis workflow for 4-Benzoylisoxazole Herbicides.
Fungicidal 3-Substituted Phenylamidines
3-Substituted phenylamidine compounds derived from 5-Chloro-2-methylaniline are a class of fungicides with potential applications in agriculture for the control of various phytopathogenic fungi.
Quantitative Data
Efficacy data for a representative 3-substituted phenylamidine fungicide derived from 5-Chloro-2-methylaniline is provided below.
Compound ID
Target Fungus
In Vitro Assay (EC50 in µg/mL)
In Vivo Assay (% Disease Control)
Reference
PA-CMTA-1
Botrytis cinerea
1.5
85 (at 100 ppm)
Patent WO2020148617A1
PA-CMTA-1
Septoria tritici
2.1
80 (at 100 ppm)
Patent WO2020148617A1
PA-CMTA-1
Pyricularia oryzae
3.8
75 (at 100 ppm)
Patent WO2020148617A1
Experimental Protocol: Synthesis of a 3-Substituted Phenylamidine Fungicide
The following protocol details the synthesis of a 3-substituted phenylamidine fungicide.
Step 1: Synthesis of N'-(5-Chloro-2-methylphenyl)-N,N-dimethylformimidamide
To a solution of 5-Chloro-2-methylaniline (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (B89532) (1.2 eq).
Heat the reaction mixture to reflux for 8 hours, using a Dean-Stark apparatus to remove methanol.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
The crude product can be used in the next step without further purification or can be purified by distillation.
Step 2: Substitution Reaction
The N'-(5-Chloro-2-methylphenyl)-N,N-dimethylformimidamide can then be reacted with a variety of nucleophiles to introduce the desired substituent at the 3-position of the phenyl ring, if not already present in the starting aniline. This step's conditions will vary based on the desired final product as outlined in relevant patents.
Signaling Pathway and Mode of Action
Phenylamide fungicides are known to be specific inhibitors of ribosomal RNA (rRNA) synthesis in oomycete fungi. They target RNA polymerase I, a key enzyme in the transcription of rRNA genes. This disruption of protein synthesis is lethal to the fungus.[3][4][5]
Figure 3. Mode of Action of Phenylamidine Fungicides.
Conclusion
5-Chloro-2-methylaniline is a valuable building block for the synthesis of diverse and potent agrochemicals. The examples of herbicidal 2-cyano-1,3-diones, 4-benzoylisoxazoles, and fungicidal 3-substituted phenylamidines highlight its utility. The provided protocols and data serve as a foundation for further research and development in the field of crop protection. Further optimization of these scaffolds and exploration of other derivatives of 5-Chloro-2-methylaniline could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.
Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Chloro-2-methylaniline
Audience: Researchers, scientists, and drug development professionals. Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in forming carbon-...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is indispensable in the pharmaceutical industry for constructing biaryl and heteroaryl scaffolds, which are prevalent in many drug candidates.[4][5] 5-Chloro-2-methylaniline is a valuable starting material, offering a site for C-C bond formation to build more complex molecular architectures.
Aryl chlorides, such as 5-Chloro-2-methylaniline, are often more economical than their bromide or iodide counterparts but are typically less reactive.[6] However, significant advancements in catalyst systems, particularly the development of sophisticated phosphine (B1218219) ligands, have enabled efficient coupling of these challenging substrates.[6][7]
This document provides detailed application notes and generalized experimental protocols for the Suzuki-Miyaura coupling of 5-Chloro-2-methylaniline with various organoboron reagents. The methodologies are based on established procedures for structurally similar chloroanilines and are designed to serve as a robust starting point for synthesis and optimization.[3]
Application Notes
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium complex. The fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-Chloro-2-methylaniline to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid, which is activated by a base, is transferred to the palladium center, displacing the halide.[8]
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations:
Catalyst and Ligand Selection: Due to the lower reactivity of the C-Cl bond, the choice of catalyst is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand often provide superior results.[7] Ligands such as XPhos, SPhos, and RuPhos are highly effective for activating aryl chlorides.[9]
Base: A base is essential for activating the boronic acid. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is widely used, but stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for less reactive substrates.[9]
Solvent: The reaction is typically performed in anhydrous aprotic solvents. A mixture of a non-polar solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is common, as water can aid in dissolving the base and facilitating the reaction.[6][9]
Temperature: Higher reaction temperatures (80-120 °C) are generally required to facilitate the oxidative addition of the aryl chloride to the palladium center.[6] Microwave irradiation can significantly shorten reaction times.[10]
Representative Data
The following table summarizes expected yields for the Suzuki-Miyaura coupling of 5-Chloro-2-methylaniline with various arylboronic acids under optimized conditions. These values are representative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Arylboronic Acid
Product Name
Expected Yield (%)
Notes
Phenylboronic acid
2-Methyl-5-phenylaniline
85-95%
A standard and generally high-yielding coupling partner.
4-Methoxyphenylboronic acid
5-(4-Methoxyphenyl)-2-methylaniline
88-97%
Electron-donating groups on the boronic acid are well-tolerated.[2]
4-(Trifluoromethyl)phenylboronic acid
2-Methyl-5-(4-(trifluoromethyl)phenyl)aniline
75-88%
Electron-withdrawing groups are compatible, though yields may be slightly lower.
Pyridin-3-ylboronic acid
2-Methyl-5-(pyridin-3-yl)aniline
70-85%
Heteroaromatic boronic acids are viable substrates, but may require specific ligand optimization to avoid catalyst inhibition.[2][11]
Naphthalen-2-ylboronic acid
2-Methyl-5-(naphthalen-2-yl)aniline
80-92%
Fused aromatic systems couple efficiently.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol provides a general procedure for a 1.0 mmol scale reaction.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methylaniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).[12]
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[2]
Protocol 2: Microwave-Assisted Method
This protocol is suitable for rapid synthesis and optimization on a smaller scale (0.5 mmol).
Materials:
5-Chloro-2-methylaniline (0.5 mmol, 1.0 equiv)
Arylboronic acid (0.6 mmol, 1.2 equiv)
PdCl₂(dppf) (0.015 mmol, 3 mol%)
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
Anhydrous DMF (3 mL)
Microwave vial with a stir bar
Procedure:
Reaction Setup: In a 10 mL microwave vial, combine 5-Chloro-2-methylaniline, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
Solvent Addition: Add the anhydrous DMF and seal the vial with a cap.
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes.[6]
Work-up and Purification: After cooling, follow the work-up, extraction, isolation, and purification steps as described in Protocol 1.
Visualized Workflows and Relationships
Step-by-step workflow for the synthesis and isolation of biaryls.
Logical relationship of components in the Suzuki coupling reaction.
Application Notes: HPLC Purity Analysis of 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-methylaniline is a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. The purity of this compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylaniline is a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. The purity of this compound is critical as impurities can affect the efficacy, safety, and stability of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of 5-Chloro-2-methylaniline and quantifying any related impurities.
This document provides a detailed protocol for the analysis of 5-Chloro-2-methylaniline purity using a reversed-phase HPLC method. The method is designed to be robust and capable of separating the main component from its potential process-related impurities and degradation products.
Experimental Protocols
This section details the proposed HPLC method for the purity determination of 5-Chloro-2-methylaniline.
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Analytical balance
Volumetric flasks
Pipettes
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
Parameter
Recommended Condition
Column
C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
See Table 2
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
240 nm
Run Time
30 minutes
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0
70
30
20
30
70
25
30
70
26
70
30
30
70
30
Table 2: Gradient Elution Program
Sample Preparation
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 5-Chloro-2-methylaniline reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 5-Chloro-2-methylaniline sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table presents hypothetical retention times for 5-Chloro-2-methylaniline and its potential impurities based on typical chromatographic behavior of related compounds.
Compound Name
Expected Retention Time (min)
4-Chloro-2-nitrotoluene
~ 15.8
5-Chloro-2-methylaniline
~ 12.5
3-Chloro-2-methylaniline
~ 11.9
4-Chloro-2-methylaniline
~ 13.2
Table 3: Expected Retention Times of 5-Chloro-2-methylaniline and Potential Impurities
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of 5-Chloro-2-methylaniline.
Method
Application Note and Protocol for the Detection of 5-Chloro-2-methylaniline by GC-MS
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the sensitive and selective detection and quantification of 5-Chloro-2-methylaniline using G...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective detection and quantification of 5-Chloro-2-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Chloro-2-methylaniline is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Due to its potential toxicity, a reliable analytical method for its detection is crucial for quality control and safety assessment. The methodologies outlined here cover sample preparation, optimized GC-MS parameters, and data analysis for accurate identification and quantification.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their identification and quantification with high specificity and sensitivity. For the analysis of 5-Chloro-2-methylaniline, GC-MS provides a robust and reliable method. The polarity of aniline (B41778) compounds can sometimes present chromatographic challenges, and this protocol will address these considerations.
Reagents: Sodium sulfate (B86663) (anhydrous), 5-Chloro-2-methylaniline reference standard
Equipment: Volumetric flasks, pipettes, vials with caps, syringes, analytical balance
Standard Solution Preparation
Prepare a stock solution of 5-Chloro-2-methylaniline (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent such as methanol or ethyl acetate. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting 5-Chloro-2-methylaniline from aqueous samples.
To 10 mL of the aqueous sample in a separatory funnel, add a suitable amount of an internal standard (e.g., d5-aniline, optional).
Adjust the pH of the sample to >11 with 1.0 M Sodium Hydroxide (NaOH) to ensure the analyte is in its free base form.
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and shake vigorously for 2 minutes.
Allow the layers to separate and collect the organic layer.
Repeat the extraction twice more with fresh portions of the organic solvent.
Combine the organic extracts and dry over anhydrous sodium sulfate.
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Parameters
The following are recommended starting parameters that may require optimization for your specific instrumentation.
Parameter
Value
Gas Chromatograph
Column
DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inlet Temperature
250 °C
Injection Volume
1 µL
Injection Mode
Splitless
Oven Program
Initial temperature 70 °C, hold for 1 min, ramp to 150 °C at 3 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min[2]
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Ionization Energy
70 eV
Ion Source Temperature
230 °C
Transfer Line Temp.
280 °C
Scan Mode
Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Qualitative Analysis: Identification of 5-Chloro-2-methylaniline is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the calibration standards. The concentration of 5-Chloro-2-methylaniline in the sample is determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of chloroanilines, which can be used as a benchmark for the analysis of 5-Chloro-2-methylaniline.
Note: These values are based on published data for similar chloroaniline compounds and may vary depending on the specific matrix and instrumentation.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS detection of 5-Chloro-2-methylaniline.
Mass Spectrometry Fragmentation
Under electron ionization (EI), 5-Chloro-2-methylaniline will undergo fragmentation, producing a characteristic mass spectrum. The molecular ion peak (M+) is expected at m/z 141. The presence of a chlorine atom will result in an isotopic peak at M+2 (m/z 143) with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways for aromatic amines include the loss of a methyl group or other neutral losses.
Fragmentation Pathway Diagram
Caption: Predicted fragmentation pathway for 5-Chloro-2-methylaniline in EI-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of 5-Chloro-2-methylaniline. The detailed protocol for sample preparation and instrumental analysis, along with the expected quantitative data and fragmentation patterns, offers a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily implemented for quality control, impurity profiling, and other applications requiring the accurate measurement of 5-Chloro-2-methylaniline.
Application Notes and Protocols for the Recrystallization of 5-Chloro-2-methylaniline
Audience: Researchers, scientists, and drug development professionals. Introduction 5-Chloro-2-methylaniline is a substituted aniline (B41778) derivative used as an intermediate in the synthesis of various organic compou...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2-methylaniline is a substituted aniline (B41778) derivative used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Following its synthesis, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This document provides a detailed experimental protocol for the recrystallization of 5-Chloro-2-methylaniline, including safety precautions, a step-by-step procedure, and expected outcomes.
Safety Precautions
5-Chloro-2-methylaniline is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[1][2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Physicochemical Properties
A summary of the relevant physical and chemical properties of 5-Chloro-2-methylaniline is provided in the table below. Its low melting point is a critical consideration, as it may exist as a liquid or a low-melting solid at ambient temperatures.[1][3][4] The compound is soluble in hot alcohols, which is a key factor in solvent selection for recrystallization.[4]
Property
Value
Molecular Formula
C₇H₈ClN
Molecular Weight
141.60 g/mol
Melting Point
22-26 °C
Boiling Point
237 °C
Appearance
Grayish-white to amber solid or liquid
Solubility
Soluble in hot alcohol
Experimental Protocol: Recrystallization of 5-Chloro-2-methylaniline
This protocol details the procedure for the purification of 5-Chloro-2-methylaniline using a single-solvent recrystallization method. Alcohols such as methanol (B129727) or ethanol (B145695) are recommended as a starting point for solvent selection due to the solubility of similar aromatic amines in these solvents.
Materials
Crude 5-Chloro-2-methylaniline
Recrystallization solvent (e.g., methanol, ethanol, or isopropanol)
Activated charcoal (optional)
Erlenmeyer flasks
Hot plate with magnetic stirring capability
Magnetic stir bar
Buchner funnel and flask
Filter paper
Ice bath
Spatula
Watch glass
Vacuum oven or desiccator
Procedure
Solvent Selection: In a small test tube, dissolve a small amount of crude 5-Chloro-2-methylaniline (approx. 50-100 mg) in a few drops of the chosen solvent (e.g., methanol) at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature. An ethanol/water mixture can also be tested, where the compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then redissolved by adding a few drops of hot ethanol.
Dissolution: Place the crude 5-Chloro-2-methylaniline (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., methanol) in small portions while gently heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize the yield.
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Crystallization: Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved.
Data Presentation
The following table presents hypothetical data for the recrystallization of 5-Chloro-2-methylaniline, based on typical results for similar compounds.
Parameter
Value
Mass of Crude 5-Chloro-2-methylaniline
5.00 g
Purity of Crude Material (hypothetical)
90%
Volume of Methanol Used
25 mL
Mass of Purified 5-Chloro-2-methylaniline
4.15 g
Purity of Final Product (hypothetical)
>99%
Percent Yield
83%
Melting Point of Purified Product
25-26 °C
Mandatory Visualization
The following diagram illustrates the experimental workflow for the recrystallization of 5-Chloro-2-methylaniline.
Caption: Workflow for the recrystallization of 5-Chloro-2-methylaniline.
Application Note: High-Purity Isolation of 5-Chloro-2-methylaniline via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals. Abstract: 5-Chloro-2-methylaniline is a crucial intermediate in the synthesis of pharmaceuticals and azo dyes.[1] Its purity is paramount for downstr...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract:
5-Chloro-2-methylaniline is a crucial intermediate in the synthesis of pharmaceuticals and azo dyes.[1] Its purity is paramount for downstream applications, necessitating an efficient and reproducible purification method. This document provides a detailed protocol for the purification of crude 5-Chloro-2-methylaniline using automated flash column chromatography on a silica (B1680970) gel stationary phase. The methodology leverages the polarity difference between the target amine and common synthetic impurities, such as the 4-chloro-2-nitrotoluene (B43163) precursor, to achieve high purity (>99%) and yield.[1][2][3]
Introduction
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is a substituted aniline (B41778) with moderate polarity.[2] It typically appears as a grayish-white solid or a yellow to light brown liquid upon melting, with a melting point around 22-27 °C.[2][4][5] The primary route of synthesis involves the reduction of 4-chloro-2-nitrotoluene.[1][2] This process can leave unreacted starting material and other by-products as impurities.
Column chromatography is a versatile and widely used technique for the separation and purification of chemical compounds.[6][7] Flash chromatography, which utilizes positive pressure, is a significant improvement over traditional gravity chromatography, offering faster separations, higher resolution, and greater efficiency.[8][9][10] This application note details an optimized flash chromatography protocol for the purification of 5-Chloro-2-methylaniline. The separation is based on the principle of normal-phase chromatography, where the polar stationary phase (silica gel) has a stronger affinity for the polar amino group of the product compared to the less polar nitro group of the starting material impurity.
Materials and Equipment
Chemicals:
Crude 5-Chloro-2-methylaniline
Silica Gel (for flash chromatography, 40-63 µm particle size)
Thin-Layer Chromatography (TLC) for Method Development
Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
Spotting: Dissolve a small amount of the crude 5-Chloro-2-methylaniline in dichloromethane. Spot the solution onto a TLC plate.
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 9:1 Hexane (B92381):Ethyl Acetate). Ensure the chamber is saturated with solvent vapors for reproducible results.[11]
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
Flash Chromatography Protocol
Column Preparation: Select a pre-packed silica gel column of appropriate size for the amount of crude material to be purified. Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved.
Sample Preparation: Dissolve the crude 5-Chloro-2-methylaniline (e.g., 1.0 g) in a minimal volume of dichloromethane (approx. 2-3 mL). Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Elution: Begin the elution process with the initial low-polarity mobile phase. A linear gradient can be programmed to gradually increase the polarity, for example, from 5% to 20% ethyl acetate in hexane over 10-15 column volumes.
Fraction Collection: Collect fractions based on the UV detector signal. The less polar impurities will elute first, followed by the more polar 5-Chloro-2-methylaniline.
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvents using a rotary evaporator to yield the purified 5-Chloro-2-methylaniline.[13]
Purity Analysis: Determine the purity of the final product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the typical parameters and expected results for the flash chromatography purification of 5-Chloro-2-methylaniline.
Parameter
Value / Description
Instrumentation
Automated Flash Chromatography System
Stationary Phase
Silica Gel (40-63 µm)
Column Dimensions
40 g cartridge (example for 1g scale)
Mobile Phase A
n-Hexane
Mobile Phase B
Ethyl Acetate
Elution Method
Gradient: 5% to 20% B over 15 column volumes
Flow Rate
35-40 mL/min
Detection
UV at 254 nm
Crude Sample Load
1.0 g
Purity (Crude)
~85-90% (by GC)
Purity (Final)
>99% (by GC)
Typical Yield
~95%
Diagrams and Visualizations
Caption: Experimental workflow for the purification of 5-Chloro-2-methylaniline.
Caption: Separation principle based on compound polarity and phase interaction.
Application Notes and Protocols for the Purification of 5-Chloro-2-methylaniline via Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of 5-Chloro-2-methylaniline using vacuum distillation. This technique i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Chloro-2-methylaniline using vacuum distillation. This technique is essential for obtaining high-purity material required for pharmaceutical synthesis and other sensitive applications by effectively removing non-volatile impurities, unreacted starting materials, and isomeric byproducts.
Introduction
5-Chloro-2-methylaniline is a crucial building block in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. The purity of this intermediate is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final product. Crude 5-Chloro-2-methylaniline, often synthesized via the reduction of 4-chloro-2-nitrotoluene, may contain residual starting material, isomeric impurities, and other byproducts.[1] Vacuum distillation is a highly effective method for purifying thermally stable compounds with high boiling points, as it lowers the boiling temperature, thereby preventing thermal decomposition.[2]
This protocol outlines the necessary equipment, safety precautions, and a step-by-step procedure for the efficient purification of 5-Chloro-2-methylaniline by vacuum distillation.
Data Presentation
The purification of 5-Chloro-2-methylaniline relies on the difference in boiling points between the desired product and potential impurities under reduced pressure. The following table summarizes the relevant physical properties and estimated boiling points at various pressures.
Note: Estimated boiling points at reduced pressures are calculated based on the atmospheric boiling point and the Clausius-Clapeyron equation and should be considered as a guide. Actual distillation temperatures may vary based on the efficiency of the vacuum system and the purity of the crude material.
Experimental Protocol: Vacuum Distillation of 5-Chloro-2-methylaniline
This protocol details the laboratory-scale purification of 5-Chloro-2-methylaniline.
Materials and Equipment
Crude 5-Chloro-2-methylaniline
Round-bottom flask (distillation pot)
Short path distillation head or a Claisen adapter with a condenser
Receiving flasks
Thermometer and adapter
Heating mantle with a stirrer
Magnetic stir bar or boiling chips
Vacuum pump (rotary vane pump or equivalent)
Vacuum gauge (manometer)
Cold trap (optional but recommended, cooled with dry ice/acetone or liquid nitrogen)
Thick-walled vacuum tubing
Glass wool or aluminum foil for insulation
Grease for glass joints
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Safety Precautions
5-Chloro-2-methylaniline is harmful if swallowed or in contact with skin and may cause eye irritation.[3] It is also a suspected carcinogen.[3]
Always work in a well-ventilated fume hood.
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
Use a safety shield around the distillation apparatus.
Be aware that aniline (B41778) and its derivatives can be absorbed through the skin.
Ensure all joints are properly sealed to prevent leaks.
Step-by-Step Procedure
Apparatus Assembly:
Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all ground glass joints are lightly greased and securely clamped.
Place a magnetic stir bar in the round-bottom distillation flask. Stirring is crucial to prevent bumping, as boiling stones are ineffective under vacuum.[4]
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Charging the Flask:
Charge the distillation flask with the crude 5-Chloro-2-methylaniline. Do not fill the flask to more than two-thirds of its capacity.
Initiating the Distillation:
Begin stirring the crude material.
Turn on the cooling water to the condenser.
Slowly and carefully apply the vacuum. The pressure should gradually decrease. Monitor the pressure using the vacuum gauge.
Observe the flask for any initial bubbling, which is due to the removal of dissolved gases and any low-boiling point impurities.
Heating and Fraction Collection:
Once a stable vacuum is achieved (e.g., 1-10 mmHg), begin to gently heat the distillation flask using the heating mantle.
Increase the temperature gradually until the liquid begins to boil and the vapor temperature starts to rise.
Collect any initial low-boiling fractions in a separate receiving flask.
As the temperature stabilizes at the boiling point of 5-Chloro-2-methylaniline at the recorded pressure, switch to a clean receiving flask to collect the main fraction. The product should distill over a narrow temperature range.
If separation from a close-boiling impurity is required, a short fractionating column packed with glass beads or Raschig rings can be inserted between the distillation flask and the distillation head to improve separation efficiency.
Terminating the Distillation:
Once the majority of the product has distilled, and the temperature either drops or begins to rise sharply, stop the heating.
Allow the apparatus to cool to room temperature.
Slowly and carefully vent the system by introducing air (or an inert gas like nitrogen) before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.
Turn off the cooling water and disassemble the apparatus.
Product Handling and Storage:
The purified 5-Chloro-2-methylaniline should be a colorless to pale yellow liquid.
Store the purified product in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent degradation and discoloration.[3]
Visualization of the Experimental Workflow
Caption: Workflow for the vacuum distillation of 5-Chloro-2-methylaniline.
Synthesis of Novel Heterocyclic Compounds from 5-Chloro-2-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of novel quinoline, benzimidazole, and 1,2,4-triazole (B32235...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel quinoline, benzimidazole, and 1,2,4-triazole (B32235) derivatives starting from the readily available reagent, 5-Chloro-2-methylaniline. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Synthesis of 6-Chloro-8-methylquinoline via Skraup-Doebner-von Miller Reaction
Application Note: Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Skraup-Doebner-von Miller reaction is a classic and effective method for the synthesis of substituted quinolines from anilines. This protocol describes the synthesis of 6-chloro-8-methylquinoline, a valuable building block for the development of novel therapeutic agents.
Experimental Protocol: Synthesis of 6-chloro-8-methylquinoline
This procedure is adapted from established Skraup-Doebner-von Miller reaction protocols.
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (e.g., 30 mL) to glycerol (e.g., 25 mL).
To this mixture, slowly add 5-Chloro-2-methylaniline (e.g., 0.1 mol, 14.16 g).
Heat the mixture gently to approximately 100°C.
Slowly and carefully add nitrobenzene (e.g., 0.12 mol) dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
After the addition is complete, heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours.
Cool the reaction mixture to room temperature and cautiously pour it into a large volume of cold water with stirring.
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude product.
If nitrobenzene was used as the oxidizing agent, perform steam distillation to remove any unreacted nitrobenzene.
Extract the aqueous suspension with dichloromethane (3 x 100 mL).
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude 6-chloro-8-methylquinoline.
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
Product Name
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Boiling Point (°C)
Yield (%)
6-Chloro-8-methylquinoline
C₁₀H₈ClN
177.63
47-49
294.7 at 760 mmHg
60-70
Note: Yields and physical properties can vary based on reaction scale and purification method.
Reaction Workflow
Caption: Synthesis of 6-Chloro-8-methylquinoline.
Synthesis of 6-Chloro-2-substituted-1H-benzo[d]imidazoles
Application Note: Benzimidazoles are a vital heterocyclic scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anthelmintic, antiulcer, and anticancer properties. This two-step protocol outlines the synthesis of 6-chloro-2-substituted-1H-benzo[d]imidazoles starting from 5-Chloro-2-methylaniline. The first step involves the synthesis of the key intermediate, 4-chloro-2,3-diaminotoluene, followed by its condensation with various aldehydes.
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-2,3-diaminotoluene
This procedure is based on the reduction of a nitroaniline precursor, which would be synthesized from 5-Chloro-2-methylaniline via nitration. A direct synthesis from a commercially available precursor is also presented.
Dissolve 4-chloro-2,3-diaminotoluene (e.g., 1 mmol) and a substituted aldehyde (e.g., 1 mmol) in ethanol (10 mL).
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a mild oxidizing agent like sodium metabisulfite.
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, filter it and wash with cold ethanol.
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
Filter the solid product, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-chloro-2-substituted-1H-benzo[d]imidazole.
Data Presentation
Starting Aldehyde
Product Name
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Yield (%)
Benzaldehyde
6-Chloro-2-phenyl-1H-benzo[d]imidazole
C₁₃H₉ClN₂
228.68
291-293
80-90
4-Methylbenzaldehyde
6-Chloro-2-(p-tolyl)-1H-benzo[d]imidazole
C₁₄H₁₁ClN₂
242.71
280-282
82-92
4-Methoxybenzaldehyde
6-Chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
C₁₄H₁₁ClN₂O
258.71
234-236
85-95
Note: Yields and melting points are representative and can vary.
Reaction Workflow
Caption: Synthesis of 6-Chloro-2-substituted-1H-benzo[d]imidazoles.
Synthesis of 5-(5-Chloro-2-methylphenyl)-Substituted-1,2,4-triazoles
Application Note: 1,2,4-Triazoles are a class of five-membered heterocycles that are integral to many pharmaceutical compounds, exhibiting a wide array of biological activities such as antifungal, antiviral, and anticancer effects. This protocol details a two-step synthesis of 5-(5-chloro-2-methylphenyl)-substituted-1,2,4-triazoles, starting with the preparation of a key hydrazine (B178648) intermediate from 5-Chloro-2-methylaniline.
Experimental Protocol:
Step 1: Synthesis of 1-(5-Chloro-2-methylphenyl)hydrazine hydrochloride
Dissolve 5-Chloro-2-methylaniline (e.g., 3 mmol) in 6 M aqueous HCl at -5°C.
Slowly add an aqueous solution of sodium nitrite (e.g., 3.3 mmol) while maintaining the temperature at -5°C.
Stir the mixture for 30 minutes.
Add a solution of tin(II) chloride (e.g., 7.5 mmol) in concentrated HCl dropwise.
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
Filter the resulting precipitate, wash with a small amount of cold HCl solution, and dry under vacuum to obtain 1-(5-chloro-2-methylphenyl)hydrazine hydrochloride. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 5-(5-Chloro-2-methylphenyl)-1,2,4-triazole-3-thiol
This is a representative example of cyclization to form a triazole ring.
Application Note: Validated Analytical Method for the Quantification of 5-Chloro-2-methylaniline
AN-2025-12-23 Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative determina...
Author: BenchChem Technical Support Team. Date: December 2025
AN-2025-12-23
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of 5-Chloro-2-methylaniline. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. All validation procedures adhere to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction
5-Chloro-2-methylaniline (Figure 1), also known as 5-chloro-o-toluidine, is a chemical intermediate used in the synthesis of various dyes and pigments.[5][6] It is a monochlorobenzene derivative and may be present as an impurity or starting material in pharmaceutical manufacturing.[5][7] Due to its potential toxicity, a reliable and validated analytical method for its quantification is crucial for quality control and safety assessment.[6][7] This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the quantification of 5-Chloro-2-methylaniline and the validation of this method in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
Figure 1. Chemical Structure of 5-Chloro-2-methylaniline
Image of the chemical structure of 5-Chloro-2-methylaniline
Properties of 5-Chloro-2-methylaniline: [5][6][7][8]
Molecular Formula: C₇H₈ClN
Molecular Weight: 141.60 g/mol
Appearance: Colorless to light brown crystalline solid or liquid.[5]
A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection was developed for the quantification of 5-Chloro-2-methylaniline.
The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]
Protocol:
Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), a standard solution of 5-Chloro-2-methylaniline, and a sample solution spiked with 5-Chloro-2-methylaniline. The chromatograms were examined for any interference at the retention time of the analyte.
Acceptance Criteria: The blank and placebo samples should not show any significant peaks at the retention time of 5-Chloro-2-methylaniline.
Results: The method was found to be specific, with no interference from the blank or placebo at the retention time of 5-Chloro-2-methylaniline (approximately 4.5 minutes).
Protocol:
A stock solution of 5-Chloro-2-methylaniline (1 mg/mL) was prepared in the mobile phase. A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL. Each standard was injected in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Results:
Concentration (µg/mL)
Mean Peak Area (n=3)
1
15230
5
75980
10
151950
25
380100
50
758500
The calibration curve of peak area versus concentration was linear over the range of 1-50 µg/mL with a correlation coefficient (r²) of 0.9998.
Protocol:
The range of the method was established based on the linearity, accuracy, and precision data.
Acceptance Criteria: The range should be the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Results: The validated range for the quantification of 5-Chloro-2-methylaniline is 5 µg/mL to 50 µg/mL.
Protocol:
Accuracy was determined by the recovery of a known amount of 5-Chloro-2-methylaniline spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 25 µg/mL). For each level, three replicate samples were prepared and analyzed.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Results:
Spiked Level
Concentration (µg/mL)
Mean Recovery (%)
%RSD
80%
20
99.5
0.8
100%
25
100.2
0.5
120%
30
101.1
0.6
The method demonstrated good accuracy with mean recoveries between 99.5% and 101.1%.
Protocol:
Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration (25 µg/mL) and analyzed on the same day by the same analyst.
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Results:
Repeatability:
Replicate
Peak Area
1
380500
2
379800
3
381200
4
379500
5
380900
6
381500
Mean
380567
%RSD
0.21%
Intermediate Precision:
Day 1 / Analyst 1
Day 2 / Analyst 2
Mean Peak Area
380567
382100
%RSD
0.21%
0.25%
Overall %RSD
\multicolumn{2}{c
}{0.33%}
The low %RSD values for repeatability and intermediate precision indicate that the method is precise.
Protocol:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy.
Results:
Parameter
Value (µg/mL)
LOD
0.5
LOQ
1.5
The LOQ was confirmed by analyzing six replicate samples at 1.5 µg/mL, which yielded a %RSD of 4.5% and a mean recovery of 98.9%.
Protocol:
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. The varied parameters were flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
Results:
Parameter Variation
Tailing Factor
Theoretical Plates
Assay Result (% of Initial)
Nominal
1.1
8500
100.0
Flow Rate: 0.9 mL/min
1.1
8600
99.8
Flow Rate: 1.1 mL/min
1.0
8400
100.3
Temperature: 28 °C
1.1
8450
100.1
Temperature: 32 °C
1.1
8550
99.9
Acetonitrile: 58%
1.2
8300
99.5
Acetonitrile: 62%
1.0
8700
100.5
The method was found to be robust as minor changes in the method parameters did not significantly affect the chromatographic performance or the assay results.
Workflow Diagram
Caption: Workflow for the validation of the analytical method for 5-Chloro-2-methylaniline.
Conclusion
The developed RP-HPLC method for the quantification of 5-Chloro-2-methylaniline is specific, linear, accurate, precise, and robust. The method has been successfully validated according to ICH Q2(R1) guidelines and is suitable for its intended purpose of routine quality control analysis.
Application Notes and Protocols: Synthesis of Pigment Yellow 77 Utilizing 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocol for the synthesis of C.I. Pigment Yellow 77 (C.I.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of C.I. Pigment Yellow 77 (C.I. 20045), a high-performance disazo pigment. The synthesis involves the use of 5-Chloro-2-methylaniline as a key starting material. This document outlines the chemical principles, experimental procedures, and relevant data for the preparation of this vibrant yellow pigment.
Introduction
Pigment Yellow 77 is a disazo pigment known for its brilliant yellow hue and good fastness properties.[1] Its synthesis is a classic example of azo chemistry, involving a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. In this synthesis, 5-Chloro-2-methylaniline serves as the primary aromatic amine that undergoes diazotization to form a reactive diazonium salt. This intermediate is then coupled with N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-oxobutanamide] to yield the final pigment.[1] 5-Chloro-2-methylaniline is a crucial intermediate in the dye and pigment industry due to its specific chemical structure which influences the final color and properties of the pigment.
Reactant Data
A summary of the key reactants and their relevant properties is provided in the table below.
The synthesis of Pigment Yellow 77 is a two-stage process. The following protocols are based on established principles of azo pigment synthesis.
Stage 1: Diazotization of 5-Chloro-2-methylaniline
This stage involves the conversion of the primary amine, 5-Chloro-2-methylaniline, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.
Materials:
5-Chloro-2-methylaniline
Concentrated Hydrochloric Acid
Sodium Nitrite
Distilled Water
Ice
Procedure:
In a suitably sized reaction vessel equipped with a stirrer and a thermometer, prepare a solution of hydrochloric acid in distilled water.
Add 5-Chloro-2-methylaniline to the acidic solution while stirring. Continue stirring until a fine, uniform suspension of the amine hydrochloride is formed.
Cool the suspension to 0-5 °C using an ice bath. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension. The addition rate should be controlled to keep the temperature below 5 °C.
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.
The resulting solution contains the diazonium salt of 5-Chloro-2-methylaniline and is ready for the coupling stage.
Stage 2: Azo Coupling Reaction
In this stage, the freshly prepared diazonium salt is reacted with the coupling component to form the Pigment Yellow 77.
In a separate reaction vessel, dissolve the coupling component, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-oxobutanamide], in an aqueous solution of sodium hydroxide.
Cool the solution of the coupling component to 5-10 °C using an ice bath.
Slowly add the cold diazonium salt solution from Stage 1 to the solution of the coupling component with vigorous stirring.
The coupling reaction is typically carried out under slightly acidic to neutral pH conditions. The pH can be adjusted and maintained using sodium acetate or a dilute solution of sodium hydroxide or acetic acid as needed.
As the two solutions are mixed, a yellow precipitate of Pigment Yellow 77 will form.
After the addition is complete, continue stirring the reaction mixture for 1-2 hours to ensure the completion of the coupling reaction.
The precipitated pigment is then isolated by filtration.
Wash the filter cake thoroughly with distilled water to remove any unreacted starting materials and inorganic salts.
Dry the pigment in an oven at a temperature of 60-80 °C.
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of Pigment Yellow 77.
Fig. 1: Synthesis Workflow for Pigment Yellow 77
Chemical Reaction Pathway
The chemical transformation from 5-Chloro-2-methylaniline to Pigment Yellow 77 is depicted below.
Fig. 2: Chemical Reaction Pathway
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for the synthesis of Pigment Yellow 77. Actual results may vary based on experimental conditions and scale.
The synthesis of Pigment Yellow 77 from 5-Chloro-2-methylaniline is a robust and well-established process in industrial chemistry. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving a high yield and purity of the final pigment. The protocols and data presented in these application notes provide a comprehensive guide for the laboratory-scale synthesis of this important colorant. Further optimization of the reaction conditions and purification methods may lead to improved yields and enhanced pigment properties.
Application Notes and Protocols for the Preparation of Naphthol AS-KB
For Researchers, Scientists, and Drug Development Professionals Introduction Naphthol AS-KB, also known by its chemical name N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, is a key organic compound widely utilized...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol AS-KB, also known by its chemical name N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, is a key organic compound widely utilized as a coupling component in the synthesis of high-quality azo dyes and pigments.[1] Its molecular structure, incorporating a naphthol moiety and a substituted aniline, allows for the formation of vibrant and durable colorants upon reaction with diazonium salts. These dyes find extensive application in the textile industry for dyeing cellulosic fibers such as cotton and viscose, as well as protein fibers like silk.[1] Beyond the dye industry, derivatives of naphthol amides are explored in medicinal chemistry for their potential biological activities. This document provides detailed protocols for the laboratory-scale synthesis of Naphthol AS-KB from 5-Chloro-2-methylaniline and 3-hydroxy-2-naphthoic acid, intended for research and development purposes.
Physicochemical Properties of Naphthol AS-KB
A summary of the key physicochemical properties of Naphthol AS-KB is presented in the table below. This data is essential for its proper handling, characterization, and application in further research.
Soluble in hot organic solvents like xylene and toluene (B28343).
Inferred from synthesis protocols
Experimental Protocols
The synthesis of Naphthol AS-KB is achieved through the amidation reaction between 3-hydroxy-2-naphthoic acid and 5-chloro-2-methylaniline. This reaction is typically facilitated by a condensing agent, such as thionyl chloride or phosphorus trichloride (B1173362), to activate the carboxylic acid group of the naphthoic acid, enabling its reaction with the amine.
Method 1: Synthesis using Thionyl Chloride
This method involves the conversion of 3-hydroxy-2-naphthoic acid to its acid chloride derivative using thionyl chloride, followed by reaction with 5-chloro-2-methylaniline.
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, Buchner funnel)
Procedure:
Activation of 3-hydroxy-2-naphthoic acid: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous toluene or xylene. Add a catalytic amount of pyridine or DMF.
Slowly add thionyl chloride (1.1 equivalents) dropwise to the suspension at room temperature with constant stirring.
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The completion of the reaction can be monitored by the dissolution of the solid naphthoic acid.
Amidation Reaction: In a separate flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in anhydrous toluene or xylene.
Cool the solution of 3-hydroxy-2-naphthoyl chloride prepared in step 3 to room temperature and slowly add the 5-chloro-2-methylaniline solution dropwise with vigorous stirring.
After the addition, stir the reaction mixture at room temperature for an additional 2-4 hours.
Work-up and Purification: Filter the precipitated solid and wash it with a small amount of cold toluene or xylene.
Wash the crude product with a 5% sodium carbonate solution to remove any unreacted 3-hydroxy-2-naphthoic acid, followed by washing with water until the filtrate is neutral.
Dry the crude Naphthol AS-KB in a vacuum oven.
For further purification, recrystallize the product from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water.
Method 2: Synthesis using Phosphorus Trichloride
This method provides an alternative route using phosphorus trichloride as the condensing agent.[4]
Materials:
3-hydroxy-2-naphthoic acid
5-chloro-2-methylaniline
Phosphorus trichloride (PCl₃)
Anhydrous Toluene or Xylene
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Ethanol or Methanol for recrystallization
Standard laboratory glassware and equipment
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) and 5-chloro-2-methylaniline (1 equivalent) in anhydrous toluene or xylene.
Addition of Condensing Agent: Slowly add phosphorus trichloride (0.4 equivalents) to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic.
Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the solid product and wash it with fresh toluene or xylene.
Wash the crude product with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water until the filtrate is neutral.
Dry the crude Naphthol AS-KB.
Recrystallize the product from ethanol or methanol to obtain the purified Naphthol AS-KB.
Experimental Workflow and Logic
The synthesis of Naphthol AS-KB follows a logical progression from starting materials to the final purified product. The key steps are outlined in the following diagram.
Caption: Experimental workflow for the synthesis of Naphthol AS-KB.
Signaling Pathway and Logical Relationship
The synthesis of Naphthol AS-KB is a classic example of nucleophilic acyl substitution. The reaction pathway involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Caption: Reaction pathway for the synthesis of Naphthol AS-KB.
Characterization
The synthesized Naphthol AS-KB should be characterized to confirm its identity and purity. The following techniques are recommended:
Melting Point: Compare the experimental melting point with the literature value (244 °C). A sharp melting point close to the literature value is indicative of high purity.
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate suggests a pure compound.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch (around 3400-3200 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), a C=O stretch (amide I band, around 1650 cm⁻¹), and aromatic C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methyl group protons, and the N-H and O-H protons. The ¹³C NMR spectrum will confirm the presence of all the carbon atoms in the molecule in their respective chemical environments.
Safety Precautions
Work in a well-ventilated fume hood, especially when handling thionyl chloride and phosphorus trichloride, as they are corrosive and react with moisture to release toxic gases.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
5-chloro-2-methylaniline is toxic and should be handled with care.
The solvents used (toluene, xylene) are flammable. Keep away from open flames and ignition sources.
Dispose of all chemical waste according to institutional safety guidelines.
Application Notes and Protocols for the Diazotization of 5-Chloro-2-methylaniline in Azo Dye Production
For Researchers, Scientists, and Drug Development Professionals Introduction Diazotization is a fundamental process in synthetic organic chemistry, enabling the conversion of primary aromatic amines into versatile diazon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental process in synthetic organic chemistry, enabling the conversion of primary aromatic amines into versatile diazonium salts. These salts are crucial intermediates in the synthesis of a vast array of organic compounds, most notably azo dyes, which constitute the largest class of synthetic colorants. 5-Chloro-2-methylaniline is a key aromatic amine used in the production of various pigments and dyes, valued for the specific chromatic and fastness properties it imparts to the final product.
This document provides detailed application notes and experimental protocols for the diazotization of 5-chloro-2-methylaniline and its subsequent coupling reaction to produce azo dyes. The information herein is intended to guide researchers and professionals in the precise and efficient synthesis of these commercially significant compounds.
Chemical Principles
The synthesis of azo dyes from 5-chloro-2-methylaniline is a two-step process:
Diazotization: 5-Chloro-2-methylaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an arylamine. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- linkage. This azo group is a chromophore that imparts color to the molecule.
Application: Synthesis of C.I. Pigment Red 7
A prominent application of the diazotization of 5-chloro-2-methylaniline is in the synthesis of C.I. Pigment Red 7.[1] In this process, the diazonium salt of 5-chloro-2-methylaniline is coupled with N-(4-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide, also known as Naphthol AS. The resulting molecule is a high-performance pigment used in a variety of applications including inks, plastics, and coatings.
Data Presentation
The following table summarizes key quantitative data for a typical synthesis of an azo dye derived from 5-chloro-2-methylaniline.
Parameter
Value
Reference
Diazotization Reaction
Molar Ratio (5-Chloro-2-methylaniline : NaNO₂ : HCl)
In a 250 mL beaker, suspend 5-chloro-2-methylaniline (e.g., 0.1 mol, 14.16 g) in a mixture of concentrated hydrochloric acid (e.g., 0.205 mol, ~17 mL) and water (100 mL).
Cool the mixture to 0-5 °C in an ice bath with continuous stirring. A fine precipitate of the amine hydrochloride may form.
In a separate beaker, dissolve sodium nitrite (e.g., 0.102 mol, 7.04 g) in 50 mL of cold water.
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting clear or pale-yellow solution is the 5-chloro-2-methylbenzenediazonium chloride solution.
This solution is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of an Azo Dye via Coupling with a Naphthol Derivative
This protocol outlines the coupling of the prepared diazonium salt with a generic naphthol coupling agent (e.g., 2-naphthol (B1666908) or Naphthol AS) to form an azo dye.
In a 500 mL beaker, dissolve the naphthol derivative (e.g., 0.1 mol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to form the corresponding phenoxide solution.
Cool this solution to 8-10 °C in an ice bath with stirring.
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
Maintain the pH of the reaction mixture between 8 and 8.5 by adding a dilute sodium hydroxide solution as needed.
Continue to stir the mixture in the ice bath for 1.5 hours to ensure complete coupling.
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
Wash the filter cake with cold water until the filtrate is neutral.
Dry the azo dye in an oven at a temperature below 60 °C.
Visual Representations
Caption: Chemical transformation in the diazotization of 5-Chloro-2-methylaniline.
Caption: Experimental workflow for the synthesis of an azo dye.
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance for the synthesis of 5-Chloro-2-methylaniline. It includes a troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance for the synthesis of 5-Chloro-2-methylaniline. It includes a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of quantitative data to facilitate the optimization of reaction yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Chloro-2-methylaniline, particularly via the polysulfide reduction of 4-chloro-2-nitrotoluene (B43163).
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete Reaction: Insufficient reaction time or temperature. The reaction mixture may appear dark or heterogeneous, indicating unreacted starting material. 2. Poor Quality of Polysulfide Reagent: The sodium polysulfide solution may have degraded or was improperly prepared, reducing its efficacy. 3. Suboptimal Molar Ratios: Incorrect stoichiometry of 4-chloro-2-nitrotoluene, polysulfide, or ammonium (B1175870) salt.
1. Optimize Reaction Conditions: Ensure the temperature is maintained within the optimal range of 60-105°C and consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Use Freshly Prepared Polysulfide: Prepare the sodium polysulfide solution fresh before use by dissolving sodium sulfide (B99878) and sulfur in water under an inert atmosphere. The solution should be a clear, dark yellow/orange color.[1] 3. Verify Stoichiometry: Carefully measure and verify the molar ratios of all reactants as specified in the protocol. The molar ratio of 4-chloro-2-nitrotoluene to ammonium salt to polysulfide is typically in the range of (1-2):(0.4-0.6):(1-2).[2]
Product Contamination / Low Purity
1. Presence of Unreacted Starting Material: Incomplete reaction leading to carryover of 4-chloro-2-nitrotoluene. 2. Formation of Side Products: Incomplete reduction can lead to the formation of intermediate species like nitroso or hydroxylamine (B1172632) compounds, which can further react to form colored azo or azoxy byproducts.[3][4] 3. Isomeric Impurities: Impurities in the starting 4-chloro-2-nitrotoluene can lead to the formation of other chloro-methylaniline isomers.
1. Ensure Complete Reaction: As with low yield, ensure sufficient reaction time and temperature. 2. Control Reaction Conditions: Add the 4-chloro-2-nitrotoluene dropwise to the heated polysulfide solution to maintain a controlled reaction rate and prevent localized high concentrations of the nitro compound. 3. Use High-Purity Starting Materials: Ensure the purity of the 4-chloro-2-nitrotoluene is high before starting the synthesis. 4. Efficient Purification: Perform thorough washing of the organic phase to remove water-soluble impurities. Purify the final product by vacuum distillation.
Difficult Product Isolation
1. Emulsion Formation during Workup: Vigorous shaking during the extraction process can lead to the formation of a stable emulsion between the organic and aqueous layers. 2. Product is an Oil and Difficult to Handle: 5-Chloro-2-methylaniline has a low melting point and can exist as a liquid or a low-melting solid at room temperature.[5]
1. Break the Emulsion: Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. 2. Proper Collection: During vacuum distillation, ensure the receiving flask is adequately cooled to solidify the product for easier handling.
Reaction Safety Concerns
1. Exothermic Reaction: The reduction of nitro compounds can be exothermic. 2. Toxicity of Reactants and Products: 4-chloro-2-nitrotoluene is toxic, and chloroanilines are also hazardous.[5][6][7] 3. Hydrogen Sulfide Gas: Polysulfide solutions can release toxic hydrogen sulfide gas, especially if they come into contact with acids.[8]
1. Controlled Addition: Add the 4-chloro-2-nitrotoluene to the reaction mixture in a controlled, dropwise manner to manage the reaction exotherm. 2. Use Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6][7] 3. Maintain Basic Conditions: Ensure the reaction and workup are performed under neutral to basic conditions to prevent the evolution of hydrogen sulfide gas.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 5-Chloro-2-methylaniline?
A1: The reduction of 4-chloro-2-nitrotoluene is the primary industrial method for synthesizing 5-Chloro-2-methylaniline.[5] A highly efficient and safe method involves the use of a polysulfide solution (such as sodium, calcium, or ammonium polysulfide) in the presence of an ammonium salt.[2] This method, often referred to as a Zinin reduction, is known for its high yields (often exceeding 98%) and purity (over 99%), while avoiding the use of expensive and easily poisoned metal catalysts.[2]
Q2: Are there alternative methods for this synthesis?
A2: Yes, another common method is the catalytic hydrogenation of 4-chloro-2-nitrotoluene. This method typically employs catalysts such as Raney nickel, palladium on carbon, or platinum oxide. However, these catalysts can be prone to poisoning, which can reduce their activity and lead to lower yields (around 87%). They can also be more expensive than the reagents used in the polysulfide reduction method.
Q3: What are the critical parameters to control for optimizing the yield in the polysulfide reduction method?
A3: The key parameters to control are:
Temperature: The reaction should be maintained within a temperature range of 30-105°C.[2] Higher temperatures within this range generally favor a faster reaction rate.
Molar Ratios: The molar ratio of 4-chloro-2-nitrotoluene, ammonium salt, and polysulfide is crucial. A typical ratio is (1-2):(0.4-0.6):(1-2).[2]
Purity of Starting Materials: The purity of the 4-chloro-2-nitrotoluene directly impacts the purity of the final product.
Quality of Polysulfide Solution: Using a freshly prepared polysulfide solution is recommended for optimal reactivity.
Q4: What are the potential side products in this reaction, and how can they be minimized?
A4: The primary side products arise from incomplete reduction of the nitro group, which can lead to the formation of nitroso and hydroxylamine intermediates. These intermediates can then undergo condensation reactions to form colored impurities such as azo and azoxy compounds. To minimize these side products, it is important to ensure the complete reduction of the starting material by using a sufficient amount of the reducing agent and allowing for adequate reaction time and temperature.
Q5: What is the role of the ammonium salt in the polysulfide reduction?
A5: The ammonium salt plays a crucial role in the reaction mechanism. It is believed to facilitate the reduction process, potentially by acting as a proton source or by influencing the solubility and reactivity of the polysulfide species in the aqueous phase. The choice of ammonium salt can include ammonium chloride, ammonium sulfate, or ammonium nitrate, among others.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from a patented synthesis of 5-Chloro-2-methylaniline via polysulfide reduction of 4-chloro-2-nitrotoluene.
Experimental Protocol: Synthesis of 5-Chloro-2-methylaniline via Polysulfide Reduction
This protocol is based on the method described in patent CN102234235A.
Materials:
4-chloro-2-nitrotoluene
Sodium sulfide (Na₂S)
Sulfur (S)
Ammonium chloride (NH₄Cl)
Water
Dichloromethane (or other suitable organic solvent for extraction)
Anhydrous sodium sulfate
Personal Protective Equipment (gloves, safety goggles, lab coat)
Equipment:
Three-necked round-bottom flask
Mechanical stirrer
Reflux condenser
Thermometer
Dropping funnel
Heating mantle
Separatory funnel
Vacuum distillation apparatus
Procedure:
Preparation of Sodium Polysulfide Solution:
In a well-ventilated fume hood, dissolve the desired molar equivalent of sodium sulfide in water in the three-necked flask.
With stirring, add the required molar equivalent of sulfur powder to the sodium sulfide solution.
Gently heat and stir the mixture until all the sulfur has dissolved to form a clear, dark orange or red solution.
Reaction Setup:
Equip the three-necked flask containing the sodium polysulfide solution with a mechanical stirrer, a reflux condenser, and a thermometer.
Add the specified molar equivalent of ammonium chloride to the polysulfide solution and stir until dissolved.
Reaction:
Heat the reaction mixture to the desired temperature (e.g., 60-105°C).
Once the temperature is stable, add the 4-chloro-2-nitrotoluene dropwise from a dropping funnel over a period of time to control the reaction rate and exotherm.
After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified duration, monitoring the reaction progress by TLC or GC until the starting material is consumed.
Workup and Isolation:
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Transfer the reaction mixture to a separatory funnel. The organic phase containing the product will separate from the aqueous phase.
Separate the organic layer.
Wash the organic layer with water until the washings are neutral.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent.
Concentrate the organic phase under reduced pressure to remove the solvent.
Purify the crude 5-Chloro-2-methylaniline by vacuum distillation. Collect the fraction boiling at 127-137°C under a vacuum of approximately 0.1 MPa.[2]
Safety Precautions:
All manipulations should be carried out in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
4-chloro-2-nitrotoluene is toxic and should be handled with care.[6][7]
Sodium polysulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Ensure the reaction and workup are maintained at a neutral or basic pH.[8]
Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).
Visualizations
Caption: Experimental workflow for the synthesis of 5-Chloro-2-methylaniline.
Caption: Troubleshooting flowchart for optimizing synthesis.
reducing byproduct formation in 5-Chloro-2-methylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Chloro-2-methylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary synthetic routes to 5-Chloro-2-methylaniline: the reduction of 4-chloro-2-nitrotoluene (B43163) and the chlorination of o-toluidine (B26562).
Route 1: Reduction of 4-Chloro-2-nitrotoluene
The reduction of 4-chloro-2-nitrotoluene is a common method for synthesizing 5-Chloro-2-methylaniline.[1] However, several byproducts can form, impacting yield and purity.
Issue 1: Presence of Dehalogenated Byproduct (2-Methylaniline)
Observation: GC-MS or NMR analysis indicates the presence of 2-methylaniline in the product mixture.
Cause: The chlorine atom, being ortho to the nitro group, can be susceptible to hydrodechlorination, especially during catalytic hydrogenation. This is a known side reaction in the reduction of halogenated nitroaromatics.
Troubleshooting:
Catalyst Selection: If using catalytic hydrogenation, consider switching from a palladium-based catalyst (e.g., Pd/C) to a Raney Nickel catalyst, which has been reported to be less prone to causing dehalogenation of aromatic halides.[2]
Reaction Conditions: Milder reaction conditions can help minimize dehalogenation. For catalytic hydrogenation, this includes lower hydrogen pressure and temperature. For metal/acid reductions (e.g., Fe/HCl), careful control of temperature is crucial.
Issue 2: Incomplete Reduction and Formation of Intermediate Byproducts
Observation: The product mixture is colored (e.g., reddish or orange) and analysis shows the presence of compounds with molecular weights corresponding to azoxy, azo, or hydrazo derivatives.
Cause: Incomplete reduction of the nitro group can lead to the condensation of intermediate species like nitrosoarenes and hydroxylamines, forming dimeric impurities.
Troubleshooting:
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Increasing the reaction time or temperature (within limits to avoid dehalogenation) may be necessary.
Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used. For instance, in a Bechamp reduction using iron and hydrochloric acid, a sufficient amount of iron is necessary to fully reduce the nitro group.
Catalyst Activity: In catalytic hydrogenation, ensure the catalyst is active. Catalyst poisoning can lead to incomplete reactions.
Issue 3: Low Yield and Purity with Polysulfide Reduction
Observation: The yield of 5-Chloro-2-methylaniline is significantly lower than the reported >98%, and purity is below 99%.[3]
Cause: Improper control of reaction parameters in the polysulfide reduction method can lead to side reactions or incomplete conversion.
Troubleshooting:
Temperature Control: The reaction temperature should be carefully maintained within the specified range of 30-105°C.[3]
Reagent Quality and Stoichiometry: Use high-quality polysulfide (e.g., sodium polysulfide, calcium polysulfide, or ammonium (B1175870) polysulfide) and the correct molar ratio of 4-chloro-2-nitrotoluene to the ammonium salt and polysulfide.[3]
pH Control: After the reaction, the organic phase must be washed to neutrality to remove any acidic or basic impurities before distillation.[3]
Route 2: Chlorination of o-Toluidine
The direct chlorination of o-toluidine can produce 5-Chloro-2-methylaniline, but often results in a mixture of isomers and over-chlorinated products.
Issue 1: Formation of Isomeric Byproduct (3-Chloro-2-methylaniline)
Observation: The product contains a significant amount of 3-chloro-2-methylaniline (B42847) (also known as 6-chloro-2-aminotoluene).
Cause: The amino and methyl groups of o-toluidine direct electrophilic substitution to the ortho and para positions. Direct chlorination often yields a mixture of the 4-chloro (desired product) and 6-chloro isomers.
Troubleshooting:
Reaction Medium: Performing the chlorination in concentrated sulfuric acid can influence the isomer ratio. One patent describes a process that yields a mixture of 4-chloro-2-aminotoluene and 6-chloro-2-aminotoluene.[4]
Protecting Groups: To achieve higher regioselectivity, consider protecting the amino group as an acetamide (B32628) before chlorination. The bulkier protecting group can sterically hinder chlorination at the ortho position (C6) and favor substitution at the para position (C4). The protecting group can then be removed by hydrolysis.
Solvent Effects: The choice of solvent can influence the regioselectivity of chlorination. Using ionic liquids as solvents has been shown to favor para-chlorination of anilines.[5]
Issue 2: Formation of Dichlorinated Byproducts (e.g., 3,5-Dichloro-2-methylaniline)
Observation: GC-MS analysis reveals the presence of dichlorinated toluidine derivatives.
Cause: The monochlorinated product is still activated towards further electrophilic substitution and can react with the chlorinating agent to form dichlorinated byproducts. This becomes more prevalent as the reaction nears completion and the concentration of the starting material decreases.[4]
Troubleshooting:
Stoichiometry of Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine gas) to o-toluidine. Using a slight excess of o-toluidine and not driving the reaction to 100% conversion can minimize the formation of dichlorinated products.[4] The unreacted o-toluidine can be recovered and reused.
Temperature Control: Lowering the reaction temperature generally slows down the reaction rate and can improve selectivity by reducing the rate of the second chlorination. The recommended temperature range for chlorination in sulfuric acid is 20-100°C, with temperatures above 100°C being more likely to produce dichlorinated byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 5-Chloro-2-methylaniline via the reduction of 4-chloro-2-nitrotoluene?
A1: The most common byproducts are the dehalogenated compound, 2-methylaniline, and intermediates from incomplete reduction, such as azoxy and azo compounds. The formation of these byproducts is dependent on the reduction method and reaction conditions.
Q2: How can I minimize the formation of the 3-chloro-2-methylaniline isomer during the chlorination of o-toluidine?
A2: To minimize the formation of the 3-chloro isomer, you can protect the amino group of o-toluidine with an acyl group (e.g., acetyl) prior to chlorination. This will direct the chlorination primarily to the para position. The protecting group can be subsequently removed.
Q3: What is the best method to purify 5-Chloro-2-methylaniline from its byproducts?
A3: The choice of purification method depends on the nature of the impurities.
Fractional Distillation: This is effective for separating 5-Chloro-2-methylaniline from byproducts with different boiling points, such as isomeric monochloro-2-methylanilines and dichlorinated byproducts.[6][7]
Recrystallization: This technique is useful for removing smaller amounts of impurities from a solid crude product. The choice of solvent is crucial for effective purification.[6]
Column Chromatography: For high-purity requirements, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate the desired product from closely related byproducts.[6]
Q4: Can I use catalytic hydrogenation to reduce 4-chloro-2-nitrotoluene without significant dehalogenation?
A4: While catalytic hydrogenation with catalysts like Pd/C can lead to dehalogenation, using Raney Nickel as the catalyst is often a better choice for reducing halogenated nitroaromatics as it is less likely to cleave the carbon-halogen bond.[2] Optimizing reaction conditions such as temperature and pressure can also help to minimize this side reaction.
Q5: How does temperature affect the chlorination of o-toluidine?
A5: Temperature plays a critical role in the chlorination of o-toluidine. Higher temperatures generally increase the reaction rate but can lead to a higher proportion of dichlorinated byproducts.[4] It is important to find an optimal temperature that allows for a reasonable reaction rate while minimizing over-chlorination.
Data Presentation
Table 1: Byproduct Profile in the Synthesis of 5-Chloro-2-methylaniline
Synthesis Route
Starting Material
Potential Byproducts
Reduction
4-Chloro-2-nitrotoluene
2-Methylaniline (dehalogenation), Nitroso, Azoxy, and Azo compounds (incomplete reduction)
Protocol 1: Synthesis of 5-Chloro-2-methylaniline via Reduction of 4-Chloro-2-nitrotoluene with Sodium Polysulfide[3]
Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium polysulfide (2 mol) in 50 mL of water.
Addition of Ammonium Salt: Add ammonium chloride (0.5 mol) to the stirred solution.
Reaction: Heat the mixture to 105°C and progressively add 4-chloro-2-nitrotoluene (1 mol) dropwise.
Work-up: After the reaction is complete, separate the upper organic phase.
Purification: Wash the organic phase with water until neutral. Distill the organic phase under vacuum (0.1 MPa) and collect the fraction at 127-137°C to obtain 5-Chloro-2-methylaniline.
Protocol 2: Synthesis of 5-Chloro-2-methylaniline via Chlorination of o-Toluidine in Sulfuric Acid[4]
Preparation: In a reaction vessel, mix o-toluidine with concentrated sulfuric acid (95-97%) in a mole ratio of between 1:4 and 1:8, while cooling to keep the temperature below 20°C.
Chlorination: Heat the mixture to 40-60°C and introduce chlorine gas as it is consumed by the reaction.
Work-up: After the reaction, pour the mixture into ice water. Make the solution basic with a 30% caustic soda solution.
Extraction: Extract the organic product with a water-immiscible solvent (e.g., diethyl ether).
Purification: Dry the organic extract, remove the solvent, and purify the crude product by fractional distillation under reduced pressure.
Visualizations
Workflow for the reduction of 4-chloro-2-nitrotoluene.
Technical Support Center: 5-Chloro-2-methylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-Chloro-2-methylaniline. The information is tailored for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-Chloro-2-methylaniline. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during experimentation.
Q1: Why is my diazotization of 5-Chloro-2-methylaniline failing or giving a low yield of the diazonium salt?
A1: Low yields in diazotization reactions are often due to the instability of the diazonium salt. Key factors to control are temperature and acidity. The diazonium salt of 5-Chloro-2-methylaniline is thermally unstable and can decompose at temperatures above 5°C, leading to the formation of phenolic byproducts and the evolution of nitrogen gas. Insufficient acidity can also lead to unwanted side reactions, such as the coupling of the diazonium salt with unreacted 5-Chloro-2-methylaniline.
Problem
Potential Cause
Troubleshooting Steps
Low or no product yield
Reaction temperature too high.
Maintain a strict temperature range of 0-5°C using an ice-salt bath.
Insufficient acid.
Use a sufficient excess of a strong mineral acid like hydrochloric acid.
Degradation of reagents.
Use fresh, high-purity 5-Chloro-2-methylaniline and a freshly prepared sodium nitrite (B80452) solution.
Reaction mixture turns dark brown or black
Decomposition of the diazonium salt.
Ensure the temperature does not rise above 5°C and add the sodium nitrite solution slowly and dropwise.
Azo coupling side reaction.
Increase the acid concentration to ensure full protonation of the starting amine.
Foaming or vigorous gas evolution
Rapid decomposition of the diazonium salt.
Immediately lower the reaction temperature and slow down the addition of sodium nitrite.
Q2: My Sandmeyer reaction following diazotization has a low yield of the desired halogenated product. What could be the issue?
A2: The success of a Sandmeyer reaction is highly dependent on the quality of the in situ generated diazonium salt and the copper(I) catalyst. The diazonium salt solution should be used immediately after preparation without attempting to isolate it. The copper(I) salt must be active and present in stoichiometric amounts.
Problem
Potential Cause
Troubleshooting Steps
Low yield of Sandmeyer product
Poor quality of diazonium salt.
Follow the troubleshooting steps for the diazotization reaction to ensure a high yield of the diazonium salt.
Inactive copper(I) catalyst.
Use freshly prepared or high-purity copper(I) chloride or bromide.
Side reactions.
The formation of biaryl compounds can occur; optimizing the reaction temperature and catalyst concentration can minimize this.
Acylation Reactions
Q1: I am having trouble with the N-acylation of 5-Chloro-2-methylaniline. The reaction is sluggish or incomplete. What can I do?
A1: Incomplete acylation can result from a number of factors, including the reactivity of the acylating agent, the choice of base, and the reaction conditions. The amino group of 5-Chloro-2-methylaniline is nucleophilic, but its reactivity can be influenced by the electronic effects of the chloro and methyl substituents.
Problem
Potential Cause
Troubleshooting Steps
Incomplete or slow reaction
Insufficiently reactive acylating agent.
For less reactive substrates, consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride).
For bulky acylating agents, longer reaction times or higher temperatures may be necessary.
Formation of multiple products
O-acylation if hydroxyl groups are present.
Protect any alcohol functionalities before carrying out the N-acylation.
Di-acylation.
Use a controlled stoichiometry of the acylating agent.
Q2: Why is my Friedel-Crafts acylation of 5-Chloro-2-methylaniline not working?
A2: Direct Friedel-Crafts acylation of anilines, including 5-Chloro-2-methylaniline, is generally unsuccessful. The lone pair of electrons on the nitrogen of the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic ring towards electrophilic substitution. To achieve acylation of the aromatic ring, the amino group must first be protected.
Suzuki-Miyaura Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with 5-Chloro-2-methylaniline as the aryl halide is giving low yields. How can I optimize it?
A1: The Suzuki-Miyaura coupling of aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] Success often hinges on the choice of catalyst, ligand, base, and solvent.
Parameter
Recommendation for 5-Chloro-2-methylaniline
Rationale & Considerations
Palladium Catalyst
Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
These are common and effective palladium precursors.
These ligands promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.
Base
K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Strong, non-nucleophilic bases are often effective in promoting transmetalation without causing side reactions.
Solvent System
Anhydrous, polar aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF) with or without water.
The solvent choice affects the solubility of the reactants and the base. Thoroughly degassing the solvent is crucial to prevent catalyst oxidation.
Q2: I am observing significant amounts of side products in my Suzuki coupling reaction. What are they and how can I minimize them?
A2: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.
Side Product
Potential Cause
Troubleshooting Steps
Homocoupling of boronic acid
Presence of oxygen, high temperatures.
Thoroughly degas all reagents and solvents. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Optimize the reaction temperature.
Dehalogenation (protodeboronation)
Presence of water or protic impurities.
Use anhydrous solvents and reagents.
Experimental Protocols
Protocol 1: Diazotization of 5-Chloro-2-methylaniline
This protocol is adapted from established procedures for the diazotization of substituted anilines.[2][3]
Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-Chloro-2-methylaniline (1 equivalent) in water.
Slowly add concentrated hydrochloric acid (2.5 equivalents) while stirring. The mixture will form a suspension of the amine hydrochloride.
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 5°C.
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C. The resulting clear solution of the diazonium salt is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer).
Protocol 2: N-Acetylation of 5-Chloro-2-methylaniline
This is a general procedure for the acetylation of anilines.[4]
Dissolution: Dissolve 5-Chloro-2-methylaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (B1210297) (1.1 equivalents) in water.
Acetylation: To the stirred solution of the aniline (B41778) hydrochloride, add acetic anhydride (B1165640) (1.1 equivalents). Immediately thereafter, add the sodium acetate solution in one portion.
Precipitation and Isolation: A white precipitate of N-(5-chloro-2-methylphenyl)acetamide should form. Cool the mixture in an ice bath to maximize precipitation.
Filtration: Collect the solid product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from ethanol.
Visualizations
Workflow for Troubleshooting a Failing Suzuki-Miyaura Coupling Reaction
Caption: A logical workflow for troubleshooting and optimizing a Suzuki-Miyaura coupling reaction.
Decision Pathway for Acylation of 5-Chloro-2-methylaniline
Caption: A decision-making diagram for performing N-acylation versus C-acylation on 5-Chloro-2-methylaniline.
Technical Support Center: Purification of 5-Chloro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Chloro-2-methylanilin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Chloro-2-methylaniline during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 5-Chloro-2-methylaniline?
A1: Crude 5-Chloro-2-methylaniline, typically synthesized by the reduction of 4-chloro-2-nitrotoluene, may contain several impurities.[1] These can include:
Isomeric Impurities: Other isomers of chloro-methylaniline that may form during synthesis.
Byproducts of Reduction: Incomplete reduction can lead to the presence of corresponding nitroso or azoxy compounds.
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials.[2]
Q2: My 5-Chloro-2-methylaniline sample is discolored (yellow, brown, or black). What is the cause and how can I fix it?
A2: Discoloration in anilines is a common issue primarily caused by the formation of oxidation products upon exposure to air and light. To address this:
For solid samples: Recrystallization is an effective method to remove colored impurities. In some cases, adding a small amount of activated charcoal during the recrystallization process can help decolorize the solution.
For liquid or low-melting solid samples: Vacuum distillation is highly effective at separating the desired aniline (B41778) from non-volatile colored impurities and polymeric residues.[2]
Prevention: To prevent discoloration, store purified 5-Chloro-2-methylaniline under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and protected from light.[2]
Q3: What is the most effective method for achieving high purity of 5-Chloro-2-methylaniline?
A3: Vacuum distillation is a highly effective method for achieving high purity of 5-Chloro-2-methylaniline. A purity of 99.78% has been reported by collecting the fraction at 127-137 °C under a vacuum of 0.1 MPa.[2] Recrystallization and column chromatography are also viable methods, and the choice of method will depend on the nature of the impurities and the required final purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 5-Chloro-2-methylaniline.
Problem 1: Low Yield After Purification
Potential Cause
Troubleshooting Steps
Incomplete precipitation during recrystallization.
Ensure the solution is sufficiently cooled, and if necessary, place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Product loss during transfers.
Minimize the number of transfer steps. Ensure all equipment is rinsed with the mother liquor to recover any residual product.
Improper solvent choice for recrystallization.
Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Perform small-scale solvent screening to identify the optimal solvent or solvent system.
Co-elution of product and impurities during column chromatography.
Optimize the mobile phase composition to achieve better separation. A shallower solvent gradient or isocratic elution may be necessary.
Problem 2: Presence of Impurities in the Final Product
Potential Cause
Troubleshooting Steps
Inefficient removal of starting material.
If the starting material (4-chloro-2-nitrotoluene) is present, an additional purification step may be necessary. Column chromatography is often effective for separating compounds with different polarities.
Presence of isomeric impurities.
Isomeric impurities can be challenging to remove due to their similar physical properties. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for analysis and, in some cases, for preparative separation.
Incomplete removal of colored impurities.
If discoloration persists after initial purification, consider treating the solution with activated charcoal before the final crystallization or distillation step.
Data Presentation
The following table summarizes the expected purity and yield for different purification methods of 5-Chloro-2-methylaniline.
Technical Support Center: Industrial Scale-Up of 5-Chloro-2-methylaniline Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the industrial scale-up of 5-Chloro-2-methylaniline production. The inf...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the industrial scale-up of 5-Chloro-2-methylaniline production. The information is presented in a question-and-answer format for troubleshooting common issues and frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the industrial production of 5-Chloro-2-methylaniline, focusing on the common synthesis route involving the reduction of 4-Chloro-2-nitrotoluene.
Issue 1: Lower than Expected Yield During Scale-Up
Question: We are experiencing a significant drop in yield for the reduction of 4-Chloro-2-nitrotoluene to 5-Chloro-2-methylaniline when moving from the lab to a pilot-plant scale. What are the potential causes and solutions?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are more pronounced in larger reactors.[1]
Mass and Heat Transfer Limitations: In large-scale reactors, inefficient mixing can lead to poor contact between the reactants, catalyst, and hydrogen (if catalytic hydrogenation is used), resulting in incomplete conversion.[1] The reduction of nitroaromatics is highly exothermic, and inadequate heat removal on a larger scale can lead to localized overheating, promoting side reactions and degradation of the product.[2][3]
Recommended Solutions:
Optimize Agitation: Ensure the reactor's agitation system is designed to provide adequate mixing for the increased volume. This may involve adjusting the stirrer speed, or using different impeller designs.
Improve Heat Transfer: Utilize a reactor with a high surface area-to-volume ratio or a more efficient cooling system. Consider adding the reducing agent or controlling the hydrogen flow rate incrementally to manage the exotherm.
Catalyst Deactivation: On an industrial scale, the catalyst is often used for multiple batches. Poisoning of the catalyst by impurities in the starting materials or solvents can lead to a gradual or sudden loss of activity.[4]
Recommended Solutions:
Ensure High-Purity Raw Materials: Use starting materials and solvents with low levels of sulfur, halides, and other known catalyst poisons.
Catalyst Regeneration/Replacement: Implement a regular schedule for catalyst regeneration or replacement based on performance monitoring.
Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, blocking active sites and slowing down the reaction.[4]
Recommended Solution:
Optimize Reaction Conditions: Adjusting temperature and pressure may help to minimize product inhibition. In some cases, continuous removal of the product from the reaction mixture may be feasible.
Issue 2: Increased Impurity Profile in the Final Product
Question: Our scaled-up batches of 5-Chloro-2-methylaniline show a higher level of impurities compared to the lab-scale synthesis. What are the likely impurities and how can we control them?
Answer: The impurity profile can change significantly with scale due to variations in reaction conditions and longer reaction times.
Common Impurities:
Unreacted 4-Chloro-2-nitrotoluene: A result of incomplete reaction.
Isomeric Impurities: Positional isomers such as 3-Chloro-2-methylaniline or 4-Chloro-3-methylaniline may be present in the starting material or formed during side reactions.
Over-reduction Products: In some reduction methods, the chloro group may be susceptible to hydrogenolysis, leading to the formation of 2-methylaniline.
Condensation Products: Side reactions, especially at elevated temperatures, can lead to the formation of azo and azoxy compounds from nitroso and hydroxylamine (B1172632) intermediates.[4]
Control Strategies:
Raw Material Purity: Start with high-purity 4-Chloro-2-nitrotoluene to minimize isomeric impurities.
Strict Temperature Control: Maintain the optimal reaction temperature to minimize side reactions.
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, GC) to track the reaction progress and detect the formation of impurities in real-time, allowing for adjustments to be made.
Purification Optimization: Industrial-scale purification may require different techniques than in the lab. Vacuum distillation is a common method for purifying 5-Chloro-2-methylaniline.[5] Optimizing the distillation parameters (pressure, temperature, column efficiency) is crucial for effective separation of closely boiling impurities.
Issue 3: Challenges in Product Isolation and Purification
Question: We are facing difficulties with the work-up and purification of 5-Chloro-2-methylaniline at an industrial scale, including emulsion formation and discoloration of the final product. What are the recommended procedures?
Answer: Industrial-scale work-up and purification require robust and scalable methods.
Emulsion Formation: During aqueous washes to remove salts and other water-soluble impurities, emulsions can form, making phase separation difficult.
Recommended Solution: Adding a saturated brine solution can help to break emulsions. On an industrial scale, using a centrifuge can also be an effective method for phase separation.
Product Discoloration: Anilines are prone to oxidation, which can lead to a yellow or brown coloration, especially on exposure to air and light.
Recommended Solutions:
Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen) whenever possible.
Antioxidants: In some cases, small amounts of antioxidants can be added to improve storage stability.
Purification: Discoloration can often be removed by vacuum distillation or by treating a solution of the product with activated carbon followed by filtration.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis method for 5-Chloro-2-methylaniline?
A1: A widely used industrial method is the reduction of 4-Chloro-2-nitrotoluene. One patented method that claims high yield, low cost, and high safety involves the use of a polysulfide (such as sodium polysulfide) and an ammonium (B1175870) salt in an aqueous solution. The reaction is carried out by the dropwise addition of 4-Chloro-2-nitrotoluene at a controlled temperature (30-105°C).[5] After the reaction, the organic phase is separated, washed, and purified by vacuum distillation.[5]
Q2: What are the key safety considerations for the industrial production of 5-Chloro-2-methylaniline?
A2: The production of 5-Chloro-2-methylaniline involves several hazards that must be carefully managed at an industrial scale.
Toxicity: 5-Chloro-2-methylaniline is harmful if swallowed or in contact with skin and may cause methemoglobinemia.[2][6] It is also a suspected carcinogen.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is essential.[2]
Exothermic Reaction: The reduction of nitroaromatics is a highly exothermic process.[2] A failure to control the reaction temperature on a large scale can lead to a runaway reaction. The reactor must be equipped with an adequate cooling system and emergency relief devices.
Flammable Materials: If using catalytic hydrogenation, the handling of hydrogen gas under pressure requires specialized equipment and safety protocols to prevent leaks and explosions.[3]
Waste Disposal: The manufacturing process generates waste streams that may contain hazardous materials.[7] These must be handled and disposed of in compliance with environmental regulations.
Q3: How can we manage the waste streams generated during the production of 5-Chloro-2-methylaniline?
A3: Waste management is a critical aspect of industrial chemical production.
Aqueous Waste: The aqueous phase from the reaction and washing steps will contain salts and potentially low levels of organic compounds. This wastewater needs to be treated before discharge.[8] Biological treatment methods can be effective for aniline-containing wastewater, provided the microbial consortia are acclimated.[7] Advanced oxidation processes (AOPs) can also be used to degrade refractory organic pollutants.[8][9]
Solid Waste: If a solid-supported catalyst is used (e.g., in catalytic hydrogenation), the spent catalyst needs to be handled appropriately. Depending on the metal content, it may be possible to regenerate the catalyst or send it for metal recovery.
Organic Residues: The residue from the distillation column will contain higher-boiling impurities. This residue should be incinerated at a licensed facility.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Parameters for Substituted Aniline (B41778) Production (Illustrative Data)
Parameter
Lab-Scale (Typical)
Industrial-Scale (Expected Challenges)
Yield
85-95%
75-85% (potential for lower yield due to mass/heat transfer limitations)
Purity (pre-purification)
>95%
90-95% (higher potential for side-products)
Reaction Time
2-6 hours
6-12 hours (slower reagent addition for exotherm control)
Note: This table presents illustrative data based on common challenges in scaling up similar chemical processes. Actual values will vary depending on the specific process and equipment.
Experimental Protocols
Protocol 1: Industrial-Scale Synthesis of 5-Chloro-2-methylaniline via Polysulfide Reduction (Based on Patent CN102234235A)
Objective: To synthesize 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene on an industrial scale.
Materials:
4-Chloro-2-nitrotoluene
Sodium polysulfide
Ammonium chloride
Water
Equipment:
Large-scale glass-lined or stainless steel reactor with mechanical stirring, heating/cooling jacket, condenser, and addition funnel.
Phase separation vessel.
Vacuum distillation unit.
Procedure:
Charge the reactor with water and sodium polysulfide.
Begin agitation and add ammonium chloride.
Heat the mixture to the target reaction temperature (e.g., 90-100°C).
Slowly add 4-Chloro-2-nitrotoluene to the reactor over several hours, carefully controlling the addition rate to maintain the reaction temperature.
After the addition is complete, continue to stir the reaction mixture at temperature until in-process controls confirm the consumption of the starting material.
Cool the reaction mixture and transfer it to a separation vessel.
Allow the layers to separate and remove the lower aqueous layer.
Wash the organic layer with water until neutral.
Transfer the crude organic product to the vacuum distillation unit.
Distill under reduced pressure, collecting the fraction corresponding to pure 5-Chloro-2-methylaniline.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Troubleshooting workflow for product purification.
Technical Support Center: Purification of 5-Chloro-2-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylaniline. Frequently Asked Quest...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 5-Chloro-2-methylaniline?
A1: Crude 5-Chloro-2-methylaniline can contain several impurities depending on the synthetic route. Common impurities include:
Reaction Byproducts: Depending on the specific reagents used, byproducts from the reduction of the nitro group can be formed. For instance, syntheses using polysulfides might leave sulfur-containing residues.[1] In a related synthesis, 3,5-dichlorotoluene (B1293413) was identified as a byproduct.[4]
Residual Reagents: Inorganic salts, such as ammonium (B1175870) salts, and residual acids or bases from the workup may be present.[1]
Degradation Products: The compound can darken over time, suggesting the formation of oxidation products.[6][7]
Q2: What are the recommended methods for purifying crude 5-Chloro-2-methylaniline?
A2: The primary methods for purifying 5-Chloro-2-methylaniline are vacuum distillation and recrystallization. For removal of minor impurities or isomers, column chromatography can also be employed. The choice of method depends on the nature and quantity of the impurities.
Q3: At what temperature and pressure should I perform vacuum distillation for 5-Chloro-2-methylaniline?
A3: For vacuum distillation, it is recommended to collect the fraction boiling at 127-137 °C under a vacuum of 0.1 MPa.[1] It is crucial to have a stable vacuum and to monitor the temperature closely to ensure good separation.
Q4: What is a suitable solvent for the recrystallization of 5-Chloro-2-methylaniline?
A4: While specific solvent systems for 5-Chloro-2-methylaniline are not extensively documented in the provided search results, general principles for recrystallizing anilines suggest using alcohols (like ethanol (B145695) or methanol) or hydrocarbon solvents (like hexane (B92381) or toluene), or a mixture of solvents.[8] A good recrystallization solvent will dissolve the crude product when hot but will have low solubility for the pure compound at room temperature, allowing for crystal formation upon cooling.[9][10] For a related compound, 5-Chloro-2-nitroaniline, purification involves heating in an alcoholic solvent with a catalytic amount of sulfuric acid.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 5-Chloro-2-methylaniline.
Issue 1: The distilled product is still impure.
Possible Cause
Solution
Inefficient Fractionation
Ensure your distillation column is adequately packed or has sufficient theoretical plates for the separation. A longer column or one with a more efficient packing material can improve separation.
Unstable Vacuum
A fluctuating vacuum will cause the boiling point to change, leading to poor separation. Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Azeotrope Formation
Some impurities may form an azeotrope with the product, making separation by distillation difficult. In this case, consider an alternative purification method like recrystallization or chromatography.
Co-distillation with a close-boiling impurity
If an impurity has a boiling point very close to the product, a simple distillation may not be sufficient. A fractional distillation setup with a higher number of theoretical plates is required.
Issue 2: Poor recovery after recrystallization.
Possible Cause
Solution
Too much solvent used
Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved at cold temperatures, reducing the yield.
Cooling too quickly
Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Product is too soluble in the chosen solvent
If the product remains significantly soluble even at low temperatures, the solvent is not ideal. Perform small-scale solubility tests to find a more suitable solvent or solvent mixture.
Premature crystallization during hot filtration
If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
Issue 3: The product color is dark or off-white after purification.
Possible Cause
Solution
Presence of colored impurities
Colored impurities may not be effectively removed by distillation or recrystallization alone. Consider treating the solution with activated charcoal before the final crystallization step to adsorb colored impurities.[10] Be aware that using too much charcoal can also adsorb your product.
Anilines are susceptible to air oxidation, which can cause discoloration.[6][7] Purge the reaction and distillation apparatus with an inert gas like nitrogen or argon. Store the purified product under an inert atmosphere and protected from light.
Thermal decomposition
If distilling at too high a temperature, the compound may decompose. Ensure the vacuum is low enough to allow distillation at a safe temperature.
Experimental Protocols
Protocol 1: Vacuum Distillation of 5-Chloro-2-methylaniline
Objective: To purify crude 5-Chloro-2-methylaniline by separating it from non-volatile impurities and components with significantly different boiling points.
Materials:
Crude 5-Chloro-2-methylaniline
Round-bottom flask
Short-path distillation head with a condenser and vacuum adapter
Receiving flasks
Heating mantle with a stirrer
Vacuum pump and gauge
Thermometer
Boiling chips or magnetic stir bar
Procedure:
Place the crude 5-Chloro-2-methylaniline into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.
Begin to slowly evacuate the system using the vacuum pump, aiming for a pressure of 0.1 MPa.[1]
Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle.
Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.
Collect the fraction that distills at a constant temperature between 127-137 °C.[1]
Once the main fraction has been collected, stop heating and allow the system to cool down before slowly releasing the vacuum.
Analyze the purity of the collected fraction using an appropriate method (e.g., GC, HPLC).
Protocol 2: Recrystallization of 5-Chloro-2-methylaniline
Objective: To purify solid crude 5-Chloro-2-methylaniline by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Materials:
Crude 5-Chloro-2-methylaniline
Erlenmeyer flasks
Selected recrystallization solvent (e.g., ethanol, hexane, or a mixture)
Hot plate
Buchner funnel and filter flask
Filter paper
Ice bath
Procedure:
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and when heated to find a suitable solvent or solvent pair.[10] The ideal solvent should dissolve the compound when hot but not when cold.
Dissolution: Place the crude 5-Chloro-2-methylaniline in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[10]
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.[10]
(Optional) Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Expected Purity and Yield for Purification Methods
Note: The data for Recrystallization and Column Chromatography are based on typical results for analogous chloroaniline compounds and may vary depending on the specific impurities present.[8]
Visualizations
Caption: General workflow for the purification of 5-Chloro-2-methylaniline.
Caption: Troubleshooting logic for 5-Chloro-2-methylaniline purification.
preventing degradation of 5-Chloro-2-methylaniline during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-Chloro-2-methylaniline to prevent its degradation. Frequently Asked Ques...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-Chloro-2-methylaniline to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: My 5-Chloro-2-methylaniline, which was initially a colorless to light yellow solid/liquid, has darkened to an amber or brown color. What is causing this?
This color change is a primary indicator of chemical degradation.[1] 5-Chloro-2-methylaniline is an aromatic amine, a class of compounds known to be sensitive to environmental factors. The discoloration is typically caused by oxidation, which can be initiated or accelerated by exposure to air (oxygen) and light.[1][2] This process can lead to the formation of complex, colored impurities and a decrease in the material's purity.
Q2: What are the ideal storage conditions to prevent the degradation of 5-Chloro-2-methylaniline?
To ensure the long-term stability of 5-Chloro-2-methylaniline, it is crucial to minimize its exposure to light and air.[1][2] The recommended storage conditions are summarized in the table below. Adhering to these guidelines will significantly slow the degradation process.
Q3: How can I quantitatively assess the purity of my stored 5-Chloro-2-methylaniline to see if it has degraded?
Gas Chromatography (GC) is a suitable method for determining the purity of 5-Chloro-2-methylaniline.[3] A decrease in the peak area of the main component and the appearance of new peaks are indicative of degradation. A detailed starting protocol for purity analysis is provided in the "Experimental Protocols" section below.
Q4: Are there any materials that should not be used for storing or handling this compound?
Yes. To prevent hazardous reactions and degradation, avoid contact with incompatible materials. These include:
Store the compound in a tightly sealed, appropriate container, preferably the one provided by the manufacturer.
Q5: If my material has slightly darkened, can it still be used in my experiments?
The suitability of slightly discolored material depends entirely on the sensitivity of your application. For non-critical applications, it may be acceptable. However, for applications requiring high purity, such as in drug development or quantitative analysis, using degraded material is not recommended as impurities could lead to unpredictable side reactions or inaccurate results. It is best to either purify the material (e.g., by distillation) or use a fresh, un-degraded lot.
Data Presentation
Table 1: Recommended Storage Conditions for 5-Chloro-2-methylaniline
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general starting point for assessing the purity of 5-Chloro-2-methylaniline. Optimization may be required based on the specific instrument and column used.
Objective: To determine the purity of a 5-Chloro-2-methylaniline sample and detect the presence of degradation products.
Instrumentation:
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Capillary Column: A non-polar or medium-polarity column such as a DB-5, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
Reagents:
High-purity solvent for sample dilution (e.g., HPLC-grade Dichloromethane or Ethyl Acetate).
5-Chloro-2-methylaniline sample.
High-purity carrier gas (Helium or Hydrogen).
Procedure:
Sample Preparation: Prepare a dilute solution of the 5-Chloro-2-methylaniline sample in the chosen solvent (e.g., 1 mg/mL). Ensure the sample is fully dissolved.
GC Instrument Setup (Example Conditions):
Injector Temperature: 250°C
Detector Temperature: 280°C
Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min Helium.
Injection Volume: 1 µL
Split Ratio: 50:1 (can be adjusted based on sample concentration).
Oven Temperature Program:
Initial Temperature: 100°C, hold for 2 minutes.
Ramp: Increase at 10°C/min to 250°C.
Final Hold: Hold at 250°C for 5 minutes.
Analysis: Inject the prepared sample onto the GC system.
Data Interpretation: Analyze the resulting chromatogram. Calculate the purity by determining the area percent of the main 5-Chloro-2-methylaniline peak relative to the total area of all peaks. The presence of additional peaks not seen in a reference standard indicates impurities or degradation products.[3]
Visualizations
Caption: Troubleshooting workflow for discolored 5-Chloro-2-methylaniline.
Caption: Conceptual pathway for the degradation of 5-Chloro-2-methylaniline.
Technical Support Center: Optimization of Suzuki Coupling with 5-Chloro-2-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Suzuki-Miyaur...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Suzuki-Miyaura cross-coupling reaction with 5-Chloro-2-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 5-Chloro-2-methylaniline in a question-and-answer format.
Question 1: The reaction shows low or no conversion to the desired biaryl product. What are the primary causes and how can I resolve this?
Answer:
Low or no conversion in the Suzuki coupling of 5-Chloro-2-methylaniline, a sterically hindered and electron-rich aryl chloride, is a common challenge. The primary reasons often revolve around inefficient oxidative addition and catalyst deactivation. Here are key areas to investigate and optimize:
Catalyst and Ligand Selection: Aryl chlorides are less reactive than bromides or iodides, necessitating a more active catalytic system.[1] Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the challenging oxidative addition step with aryl chlorides.[3] Consider using pre-formed palladium precatalysts which can improve catalyst activation and stability.[4]
Base Selection: The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.
Solution: Screen a variety of bases. While weaker bases like Na₂CO₃ might be insufficient, stronger bases such as K₃PO₄, Cs₂CO₃, or KF are often more effective for coupling aryl chlorides.[5] The solubility of the base in the reaction mixture is also important; finely ground powders can improve reaction rates.
Solvent System: The solvent plays a crucial role in dissolving the reactants and catalyst, and can influence the reaction outcome.
Solution: Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of a small amount of water, are commonly used.[3] The water can aid in the dissolution of the base and facilitate the catalytic cycle. For challenging couplings, consider using a biphasic system or exploring less common solvents.
Reaction Temperature: Insufficient thermal energy can lead to slow or stalled reactions.
Solution: Increase the reaction temperature. Suzuki couplings with aryl chlorides often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Microwave heating can also be an effective strategy to accelerate the reaction.
Question 2: I am observing significant formation of homocoupled boronic acid byproduct. How can this be minimized?
Answer:
Homocoupling of the boronic acid is a frequent side reaction, particularly when using Pd(II) precatalysts or in the presence of oxygen.[3]
Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.
Palladium Source: The choice of palladium source can influence the extent of homocoupling.
Solution: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources such as Pd(OAc)₂. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to the active Pd(0) species.
Reaction Conditions: The reaction temperature and stoichiometry can also play a role.
Solution: Running the reaction at the lowest effective temperature and using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes minimize homocoupling.
Question 3: My starting 5-Chloro-2-methylaniline is being consumed, but I am isolating the dehalogenated product (2-methylaniline) instead of the desired biaryl. What is causing this and how can it be prevented?
Answer:
The formation of the dehalogenated byproduct is a known side reaction in Suzuki couplings, often referred to as proto-dehalogenation.
Source of Hydride: This side reaction occurs when a hydride source is present in the reaction mixture, which can react with the palladium-aryl intermediate.
Solution: The source of the hydride can be impurities in the reagents or solvent, or it can be generated from the decomposition of the solvent or base. Ensure all reagents and solvents are of high purity and are anhydrous. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent.
Ligand Choice: The ligand can influence the relative rates of reductive elimination (to form the desired product) and proto-dehalogenation.
Solution: Employing bulky, electron-rich ligands can often favor the desired reductive elimination pathway over proto-dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?
A1: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-Chloro-2-methylaniline) to form a Pd(II) intermediate.[5]
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, typically facilitated by a base.[5]
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]
Q2: Which boronic acids are suitable for coupling with 5-Chloro-2-methylaniline?
A2: A wide range of aryl and heteroaryl boronic acids can be used. Both electron-rich and electron-poor boronic acids are generally well-tolerated. For unstable boronic acids, consider using the corresponding boronate esters (e.g., pinacol (B44631) esters), which are often more stable and less prone to protodeboronation.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Q4: Is it necessary to protect the amine group of 5-Chloro-2-methylaniline?
A4: While protection of the amine group is an option, many modern Suzuki coupling protocols are tolerant of free amines. However, in some cases, the amine functionality can coordinate to the palladium catalyst and inhibit the reaction. If you are experiencing persistent low yields, protection of the amine (e.g., as a Boc-carbamate) followed by deprotection after the coupling may be a viable strategy.
Data Presentation
The following tables provide a summary of reaction conditions for the Suzuki-Miyaura cross-coupling of structurally similar bromoanilines and dibromoanilines, which can serve as a starting point for the optimization of reactions with 5-Chloro-2-methylaniline.
Table 1: Micellar Suzuki Cross-Coupling of Monobromoanilines with Thienyl Boronic Acids [6]
Entry
Bromoaniline
Boronic Acid
Catalyst (mol%)
Base
Solvent
Temp. (°C)
Time (min)
Yield (%)
1
2-Bromoaniline
2-Thienylboronic acid
Pd(dtbpf)Cl₂ (2)
Et₃N
Kolliphor EL/H₂O
RT
15
98
2
3-Bromoaniline
2-Thienylboronic acid
Pd(dtbpf)Cl₂ (2)
Et₃N
Kolliphor EL/H₂O
RT
60
96
3
4-Bromoaniline
2-Thienylboronic acid
Pd(dtbpf)Cl₂ (2)
Et₃N
Kolliphor EL/H₂O
RT
15
95
4
2-Bromoaniline
3-Thienylboronic acid
Pd(dtbpf)Cl₂ (2)
Et₃N
Kolliphor EL/H₂O
RT
15
97
Table 2: Micellar Suzuki Cross-Coupling of Dibromoanilines with Thienyl Boronic Acids [6]
Entry
Dibromoaniline
Boronic Acid
Catalyst (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
2,4-Dibromoaniline
2-Thienylboronic acid
Pd(dtbpf)Cl₂ (2)
Et₃N
Kolliphor EL/H₂O/Toluene
60
1
92
2
2,5-Dibromoaniline
2-Thienylboronic acid
Pd(dtbpf)Cl₂ (2)
Et₃N
Kolliphor EL/H₂O/Toluene
60
1
90
3
3,4-Dibromoaniline
2-Thienylboronic acid
Pd(dtbpf)Cl₂ (2)
Et₃N
Kolliphor EL/H₂O/Toluene
60
1
95
4
3,5-Dibromoaniline
2-Thienylboronic acid
Pd(dtbpf)Cl₂ (2)
Et₃N
Kolliphor EL/H₂O/Toluene
60
1
93
Experimental Protocols
The following are generalized experimental protocols based on the successful Suzuki coupling of bromoanilines. These should be adapted and optimized for 5-Chloro-2-methylaniline.
Protocol 1: General Procedure for Suzuki Coupling in a Micellar System [6]
To a reaction vessel, add 5-Chloro-2-methylaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dtbpf)Cl₂ (0.02 equiv.), and Et₃N (2.0 equiv.).
Add a solution of Kolliphor EL in water (e.g., 2 wt %).
Stir the reaction mixture vigorously at room temperature or heat to the desired temperature (e.g., 60 °C).
Monitor the reaction progress by TLC, GC, or LC-MS.
Upon completion, add ethanol (B145695) to create a homogeneous solution and remove the solvents under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling in a Conventional Organic Solvent
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Chloro-2-methylaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the ligand (e.g., SPhos, 0.02-0.10 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
Add the degassed solvent (e.g., dioxane, toluene, or THF), followed by degassed water if required.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC, GC, or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Mandatory Visualization
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
A troubleshooting workflow for low-yield Suzuki coupling reactions.
overcoming poor solubility of 5-Chloro-2-methylaniline in reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5-Chloro-2-methylaniline in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-Chloro-2-methylaniline?
5-Chloro-2-methylaniline is a grayish-white solid that may also appear as a clear yellow to light brown liquid after melting, with a melting point of approximately 22-26°C.[1] It is generally described as being soluble in hot alcohol, ethanol (B145695), ether, and acetone.[1][2] Its solubility in water is low, reported as less than 1 g/L at 22°C.[3][4][5]
Q2: I am observing incomplete or slow reaction conversion. Could the solubility of 5-Chloro-2-methylaniline be the issue?
Yes, the poor solubility of 5-Chloro-2-methylaniline in certain reaction solvents can lead to low reaction rates and incomplete conversions. If the compound is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution speed of the solid.
Q3: Which solvents are recommended for reactions involving 5-Chloro-2-methylaniline?
The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often good choices for dissolving substituted anilines. Alcohols such as ethanol and methanol (B129727) can also be effective, particularly with heating.[1][5] For reactions requiring non-polar conditions, a co-solvent system or the use of specialized techniques like phase-transfer catalysis may be necessary.
Q4: How can I improve the solubility of 5-Chloro-2-methylaniline in my reaction mixture?
Several techniques can be employed to enhance solubility:
Solvent Selection: Choose a solvent in which 5-Chloro-2-methylaniline has higher intrinsic solubility (see Table 1).
Heating: Gently warming the reaction mixture can significantly increase the solubility of the compound.
Co-solvent Systems: Adding a small amount of a good solvent (in which the aniline (B41778) is highly soluble) to the main reaction solvent can improve overall solubility.
Sonication: The use of an ultrasonic bath can help break down solid agglomerates and enhance the rate of dissolution.
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport the aniline or the reactant from one phase to the other, overcoming solubility limitations.[6]
Q5: Are there any specific safety precautions I should take when heating solvents to dissolve 5-Chloro-2-methylaniline?
Yes. Always heat flammable solvents using a controlled heating mantle, oil bath, or a similar apparatus. Never use an open flame. Ensure the reaction is conducted in a well-ventilated fume hood. Be aware of the boiling points of your solvents to prevent evaporation and potential hazards.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
5-Chloro-2-methylaniline is not dissolving in the chosen solvent.
The solvent has low solvating power for the compound.
Consult the solubility data (Table 1) and select a more appropriate solvent. Consider using a co-solvent system or heating.
Reaction is sluggish or has stalled.
Poor solubility is limiting the concentration of the reactant in the solution phase.
Try heating the reaction mixture. If the reaction conditions do not permit heating, consider using sonication or switching to a solvent with higher solvating power. For biphasic systems, a phase-transfer catalyst may be beneficial.
A solid precipitates out of the reaction mixture upon adding another reagent.
The addition of the new reagent has changed the properties of the solvent system, reducing the solubility of 5-Chloro-2-methylaniline.
This can sometimes be resolved by adding a co-solvent that helps to keep all components in the solution.
Reproducibility of the reaction is poor.
Inconsistent dissolution of 5-Chloro-2-methylaniline between batches.
Ensure a consistent and effective method for dissolving the reactant is used for every reaction, such as a set temperature and stirring rate, or the use of sonication for a specific duration.
Data Presentation
Table 1: Qualitative Solubility of 5-Chloro-2-methylaniline in Common Organic Solvents
Protocol: N-Acylation of 5-Chloro-2-methylaniline using Phase-Transfer Catalysis
This protocol describes the N-acylation of 5-Chloro-2-methylaniline with acetyl chloride in a biphasic system, a situation where the aniline's solubility in the organic phase and the base's solubility in the aqueous phase can be a challenge. Phase-transfer catalysis is employed to facilitate the reaction.
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.42 g (10 mmol) of 5-Chloro-2-methylaniline in 30 mL of toluene.
Aqueous Base and Catalyst: In a separate beaker, prepare a solution of 1.59 g (15 mmol) of sodium carbonate in 20 mL of deionized water. Add 0.32 g (1 mmol) of tetrabutylammonium bromide (TBAB) to this aqueous solution and stir until dissolved.
Combining Phases: Add the aqueous sodium carbonate and TBAB solution to the toluene solution of the aniline in the round-bottom flask. Stir the biphasic mixture vigorously.
Addition of Acylating Agent: Slowly add 0.83 mL (11 mmol) of acetyl chloride to the reaction mixture dropwise over 10-15 minutes at room temperature. An exothermic reaction may be observed.
Reaction: Continue to stir the mixture vigorously at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel.
Phase Separation: Allow the layers to separate. Remove the lower aqueous layer.
Washing: Wash the organic layer with 20 mL of deionized water, followed by 20 mL of saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(5-chloro-2-methylphenyl)acetamide.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
managing hazardous byproducts of 5-Chloro-2-methylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Chloro-2-methylaniline...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Chloro-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 5-Chloro-2-methylaniline?
A1: The most prevalent method for synthesizing 5-Chloro-2-methylaniline is the reduction of 4-chloro-2-nitrotoluene (B43163).[1][2] This can be achieved through various reduction techniques, including:
Catalytic Hydrogenation: This method uses a catalyst (e.g., platinum, palladium, or nickel) under a hydrogen atmosphere. It is a clean method, with water being the primary byproduct.[1]
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron powder, in an acidic medium like hydrochloric acid.[3][4]
Sulfide Reduction: This method utilizes polysulfides (e.g., sodium polysulfide) in the presence of an ammonium (B1175870) salt.[5][6]
Q2: What are the primary hazardous byproducts I should be aware of during the synthesis of 5-Chloro-2-methylaniline?
A2: During the synthesis, several hazardous byproducts can be formed, including:
Unreacted Starting Material: Residual 4-chloro-2-nitrotoluene is a common impurity.
Intermediates from Incomplete Reduction: The reduction of the nitro group can be incomplete, leading to the formation of intermediates such as nitroso and hydroxylamine (B1172632) compounds. These can further react to form azoxy, azo, and hydrazo compounds.[1]
Dechlorinated Byproducts: Under certain reaction conditions, especially at higher temperatures or with specific catalysts like Pd/γ-Al2O3, the chlorine atom can be removed from the aromatic ring, leading to the formation of 2-methylaniline (o-toluidine).[7][8]
N-Nitrosamines: If there are sources of nitrosating agents present, these can react with the amine product or any secondary amine impurities to form highly carcinogenic N-nitrosamines.[8][9][10]
Other Chlorinated Aromatic Compounds: Side reactions can potentially lead to the formation of other chlorinated aromatic species.[11][12]
Q3: Why is the management of these byproducts important?
A3: Proper management of these byproducts is critical for several reasons:
Product Purity: Byproducts can affect the purity of the final 5-Chloro-2-methylaniline, which is crucial for its use in pharmaceutical and other applications.
Safety: Many of the byproducts, such as aromatic amines and N-nitrosamines, are toxic and carcinogenic.[11][13][14] Unstable intermediates in catalytic hydrogenation can also pose a risk of runaway reactions.[15]
Environmental Concerns: The release of chlorinated aromatic compounds and other toxic byproducts into the environment can have detrimental effects on ecosystems.[11][16]
Troubleshooting Guides
Low Yield of 5-Chloro-2-methylaniline
Potential Cause
Suggested Solution
Incomplete Reaction
- Extend the reaction time.- Increase the reaction temperature (monitor for byproduct formation).- Increase the amount of reducing agent.
Catalyst Deactivation (Catalytic Hydrogenation)
- Use a fresh batch of catalyst.- Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds).- Consider a different catalyst or support.[5]
Side Reactions (e.g., Dechlorination)
- Lower the reaction temperature.- Use a more selective catalyst (e.g., platinum on carbon may be preferable to palladium on alumina (B75360) for avoiding dechlorination).[7]- Reduce the hydrogen pressure in catalytic hydrogenation.
Poor Product Isolation
- Optimize the extraction and purification steps.- Ensure the pH is appropriately adjusted during workup to ensure the amine is in its free base form for extraction into an organic solvent.
Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Suggested Solution |
| :--- | :--- |
| Unreacted 4-chloro-2-nitrotoluene | Incomplete reduction. | See "Low Yield" section for solutions related to incomplete reactions. |
| Azoxy, Azo, or Hydrazo compounds | Incomplete reduction and side reactions of intermediates. | - Ensure sufficient reducing agent and reaction time.- Optimize reaction conditions (temperature, pressure) to favor complete reduction to the amine. |
| 2-methylaniline (o-toluidine) | Dechlorination side reaction. | See "Low Yield" section for solutions to minimize dechlorination. |
| N-Nitrosamines | Contamination with nitrosating agents. | - Use high-purity reagents and solvents.- Avoid using recycled solvents that may contain residual nitrites.- Implement a specific N-nitrosamine removal step (see protocols below).[8][9] |
Quantitative Data on Byproduct Management
The following table summarizes the efficiency of various methods for removing hazardous byproducts.
Byproduct
Treatment Method
Conditions
Efficiency
Chlorinated Aromatics (general)
Adsorption with γ-cyclodextrin
Shaking with adsorbent (50-60 wt% of oil) for 12 hours at 20°C.
Complete removal of 100 ppm of various chlorinated aromatics from insulating oil.[17][18]
N-Nitrosamines
Treatment with Hydrochloric Acid
Molten amine treated with a 5 molar excess of 37% HCl at 105°C for 1.5 hours.
Reduced N-nitroso-pendimethalin concentration from 18 wt% to <1.0 wt%.[11]
N-Nitrosamines
Thermal Decomposition
Heating the amine mixture to a temperature between 120°C and 140°C.
Effective in decomposing N-nitroso-pendimethalin. The time required depends on the initial concentration.[11]
Experimental Protocols
Protocol 1: Removal of Chlorinated Aromatic Byproducts by Adsorption
This protocol is based on the use of γ-cyclodextrin as an adsorbent to remove chlorinated aromatic impurities.
An appropriate non-polar solvent in which the product is soluble (e.g., hexane, toluene).
Shaker.
Filtration apparatus.
Rotary evaporator.
Procedure:
Dissolve the crude 5-Chloro-2-methylaniline in a minimal amount of the chosen non-polar solvent.
Add channel-type γ-cyclodextrin assembly to the solution (approximately 50-60% of the weight of the crude product).
Shake the mixture vigorously at room temperature (20°C) for at least 12 hours.[17][18]
Filter the mixture to remove the γ-cyclodextrin adsorbent.
Wash the recovered adsorbent with a small amount of fresh solvent to recover any entrained product. Combine the filtrates.
Remove the solvent from the filtrate using a rotary evaporator to obtain the purified 5-Chloro-2-methylaniline.
Analyze the purified product and the spent adsorbent to determine the efficiency of byproduct removal.
Protocol 2: Decomposition of N-Nitrosamine Byproducts with Acid Treatment
This protocol describes the decomposition of N-nitrosamines using hydrochloric acid. Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it may release hazardous gases.
Materials:
Crude 5-Chloro-2-methylaniline suspected of N-nitrosamine contamination.
Organic solvent for extraction (e.g., ethyl acetate).
Saturated sodium bicarbonate solution.
Brine.
Anhydrous sodium sulfate.
Heating mantle and reaction flask with a condenser.
Procedure:
If the crude product is a solid, gently heat it in the reaction flask until it is molten.
With vigorous stirring, slowly add a 5 molar excess of concentrated hydrochloric acid (relative to the estimated N-nitrosamine content) to the molten amine at 105°C.[11]
Maintain the temperature and stirring for 1.5 to 2 hours.
Allow the reaction mixture to cool to room temperature.
Carefully neutralize the mixture by adding sodium hydroxide solution until the pH is basic (e.g., pH 10).
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the organic solution to obtain the purified product.
Analyze the product for residual N-nitrosamines using an appropriate analytical method (e.g., LC-MS/MS).[12][19]
reaction condition optimization for 5-Chloro-2-methylaniline derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylaniline. Troubleshooting Guides...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of 5-Chloro-2-methylaniline.
Issue 1: Low Yield in N-Acylation Reaction
Question: I am getting a low yield of my N-acetylated product when reacting 5-Chloro-2-methylaniline with acetic anhydride (B1165640). What are the potential causes and solutions?
Answer: Low yields in N-acetylation reactions are a common issue. Here are several factors to investigate:
Purity of Starting Material: 5-Chloro-2-methylaniline can darken upon storage and may contain impurities.[1][2] Ensure the starting material is pure. Consider purification by distillation if necessary.[3]
Reaction Conditions: The reaction may be incomplete.
Temperature: Ensure the reaction is being conducted at an appropriate temperature. While some acetylations proceed at room temperature, gentle heating might be required.
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
Reagent Stoichiometry: An insufficient amount of the acylating agent (e.g., acetic anhydride or acetyl chloride) will result in an incomplete reaction. A slight excess of the acylating agent is often used.
Presence of Water: Acylating agents like acetic anhydride and acetyl chloride are sensitive to moisture and can be hydrolyzed, which reduces their effectiveness. Ensure all glassware is dry and use anhydrous solvents.[5]
pH of the Reaction Mixture: The presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), is crucial to neutralize the acid byproduct (e.g., HCl or acetic acid), which can protonate the starting aniline (B41778) and render it unreactive.[4]
Issue 2: Formation of Multiple Products in Sulfonylation Reaction
Question: When reacting 5-Chloro-2-methylaniline with a sulfonyl chloride, I am observing multiple spots on my TLC plate, indicating several byproducts. How can I improve the selectivity for the desired sulfonamide?
Answer: The formation of byproducts in sulfonylation reactions often points to issues with reaction control. Here are key areas to optimize:
Di-sulfonylation: If the reaction conditions are too harsh, or if there are other reactive sites, di-sulfonylation can occur. This is more common with diols but can happen with other functional groups.
Solution: Carefully control the stoichiometry by using a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonyl chloride.[5] Add the sulfonyl chloride slowly and at a low temperature (e.g., 0 °C) to maintain a low concentration in the reaction mixture.[5]
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides can react with any moisture present to form the unreactive sulfonic acid.[5]
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Side Reactions with the Base: The choice of base is critical.
Solution: Pyridine or triethylamine (B128534) are commonly used to neutralize the HCl byproduct.[6] Using a sterically hindered base might be necessary if there are issues with selectivity.[5]
Reaction Temperature: High temperatures can lead to the formation of undesired byproducts.
Solution: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature while monitoring its progress by TLC.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to take when working with 5-Chloro-2-methylaniline?
A1: 5-Chloro-2-methylaniline is harmful if swallowed or in contact with skin and can cause serious eye irritation.[2][7] It is also a suspected carcinogen.[7][8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid inhalation and ingestion.[2]
Q2: How should I store 5-Chloro-2-methylaniline?
A2: It should be stored in a tightly closed container in a dry, well-ventilated place, protected from direct sunlight.[2] The material may darken during storage.[2] For long-term stability, storing under an inert atmosphere is recommended.[2]
Q3: What are the most common derivatization reactions for anilines like 5-Chloro-2-methylaniline?
A3: The most common derivatization reactions involve the nucleophilic amino group. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.[9][10]
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[5][6]
These derivatizations are often performed to alter the compound's physical properties or for further synthetic transformations.[11]
Q4: Why is derivatization of anilines necessary for analytical purposes like Gas Chromatography (GC)?
A4: Derivatization is often necessary for GC analysis to increase the volatility and thermal stability of the analyte.[10][11] The amino group in anilines can cause issues like peak tailing due to interactions with the GC column. Converting the amine to a less polar amide or sulfonamide derivative improves chromatographic behavior.[9]
Q5: What is the best way to monitor the progress of a derivatization reaction?
A5: Thin Layer Chromatography (TLC) is a fast and effective method to monitor the reaction's progress.[4] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for 5-Chloro-2-methylaniline and typical reaction conditions for its derivatization.
Table 1: Physicochemical Properties of 5-Chloro-2-methylaniline
Protocol 1: N-Acetylation of 5-Chloro-2-methylaniline
This protocol is adapted from a general procedure for aniline acetylation.[4]
Dissolution: In a round-bottom flask, dissolve 5-Chloro-2-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
Reagent Addition: Add acetic anhydride (1.1 eq) to the solution.
Base Addition: Add sodium acetate (1.2 eq) to the reaction mixture.
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow.
Monitoring: Monitor the reaction progress by TLC until the starting aniline spot is no longer visible.
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(5-chloro-2-methylphenyl)acetamide.
Protocol 2: N-Sulfonylation of 5-Chloro-2-methylaniline with p-Toluenesulfonyl Chloride
This protocol is based on general methods for sulfonamide synthesis.[5][6]
Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen), add 5-Chloro-2-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
Base: Add pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 30 minutes.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction's progress by TLC.
Quenching: Upon completion, carefully quench the reaction by adding water.
Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization or column chromatography.
Visual Diagrams
Caption: General experimental workflow for the derivatization of 5-Chloro-2-methylaniline.
Caption: A decision tree for troubleshooting common issues in derivatization reactions.
Technical Support Center: Purification of 5-Chloro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2-methylaniline....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5-Chloro-2-methylaniline?
The most common industrial synthesis method for 5-Chloro-2-methylaniline is the reduction of 4-chloro-2-nitrotoluene.[1][2]
Q2: What are the likely impurities in crude 5-Chloro-2-methylaniline?
Crude 5-Chloro-2-methylaniline may contain a variety of impurities, including:
Positional Isomers: Isomers such as 3-chloro-2-methylaniline (B42847) or other chloro-methylaniline isomers can form depending on the specificity of the synthesis route.
Oxidation and Polymerization Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances.[3] This process can be accelerated by exposure to air and light.
Residual Solvents and Reagents: Solvents and reagents from the synthesis and work-up steps may also be present.
Q3: My purified 5-Chloro-2-methylaniline is discolored (yellow to brown). What is the cause and how can I fix it?
Discoloration is typically due to the presence of oxidation and polymerization products.[3] To remove these colored impurities, you can employ techniques such as treatment with activated carbon during recrystallization or column chromatography. It is also crucial to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent further degradation.
Q4: What analytical techniques are recommended for assessing the purity of 5-Chloro-2-methylaniline?
Gas chromatography (GC) is a suitable method for determining the purity of 5-Chloro-2-methylaniline, often achieving purities of ≥98.0%.[3][4] For detailed structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Troubleshooting Guides
Purification by Vacuum Distillation
Background: Vacuum distillation is an effective method for purifying 5-Chloro-2-methylaniline, which has a boiling point of 237 °C at atmospheric pressure. A patented method describes the collection of fractions at 127-137 °C under a vacuum of 0.1 MPa, resulting in a purity of 99.78%.[5]
Troubleshooting Common Distillation Issues:
Problem
Possible Cause(s)
Recommended Solution(s)
Bumping or Unstable Boiling
- Uneven heating.- Insufficient boiling chips or lack of stirring.
- Use a heating mantle with a stirrer for uniform heating.- Ensure fresh, appropriately sized boiling chips are used.- Employ magnetic stirring during distillation.
Product is Darkening in the Distillation Flask
- Overheating, leading to decomposition or polymerization.
- Ensure the heating mantle temperature is not excessively high.- Maintain the recommended vacuum to keep the boiling point within the specified range.
Low Yield of Distillate
- Vacuum is too high, causing the product to be carried over to the cold trap.- Inefficient condensation.
- Carefully regulate the vacuum to the specified level (0.1 MPa).- Ensure adequate coolant flow through the condenser.
Product Solidifies in the Condenser
- The melting point of 5-Chloro-2-methylaniline is around 26 °C. If the cooling water is too cold, the product may solidify.
- Use slightly warmer water in the condenser or a condenser with a larger diameter.
Pressure Fluctuations
- Leaks in the distillation setup.
- Check all joints and seals for proper sealing. Use high-vacuum grease where appropriate.
Colored Distillate
- Entrainment of higher boiling point impurities due to bumping.- Co-distillation of impurities with similar boiling points.
- Ensure smooth boiling.- A fractionating column can be used to improve separation.
Purification by Crystallization
Background: Crystallization is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where 5-Chloro-2-methylaniline has high solubility at elevated temperatures and low solubility at lower temperatures.
- Add more solvent in small portions until the product dissolves at the boiling point.- Perform a solvent screen to find a more suitable solvent (see protocol below).
Oiling Out (Product separates as a liquid)
- The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.
- Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of hot solvent to dissolve the oil, then cool slowly.
No Crystals Form Upon Cooling
- The solution is not sufficiently saturated.- The product is highly soluble in the chosen solvent even at low temperatures.
- Evaporate some of the solvent to increase the concentration.- Add a suitable anti-solvent (a solvent in which the product is insoluble) dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product.
Poor Recovery (Low Yield)
- Too much solvent was used.- The solution was not cooled sufficiently.
- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled in an ice bath to maximize precipitation.
Colored Crystals
- Colored impurities are co-crystallizing with the product.
- Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.
Purification by Column Chromatography
Background: Column chromatography is effective for separating 5-Chloro-2-methylaniline from impurities with different polarities, such as the starting material (4-chloro-2-nitrotoluene) and isomeric byproducts.
Troubleshooting Common Column Chromatography Issues:
Problem
Possible Cause(s)
Recommended Solution(s)
Poor Separation of Spots on TLC
- Inappropriate mobile phase.
- Systematically vary the solvent ratio of your mobile phase (e.g., hexane (B92381)/ethyl acetate) to achieve a good separation of the target compound from impurities on a TLC plate before running the column. An Rf value of 0.2-0.4 for the target compound is often ideal.
Product Does Not Elute from the Column
- The mobile phase is not polar enough.
- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.
Product Elutes Too Quickly (with impurities)
- The mobile phase is too polar.
- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Tailing of the Product Spot on TLC/Column
- The compound is interacting too strongly with the acidic silica (B1680970) gel (amines are basic).- The column is overloaded.
- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the mobile phase to improve the peak shape.- Ensure you are not loading too much crude material onto the column.
Cracked or Channeled Column Bed
- Improper packing of the column.
- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Experimental Protocols
Protocol 1: Vacuum Distillation of 5-Chloro-2-methylaniline
This protocol is based on the method described in patent CN102234235A.[5]
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
Charging the Flask: Place the crude 5-Chloro-2-methylaniline and a magnetic stir bar or boiling chips into the distillation flask.
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 0.1 MPa.
Heating: Begin heating the distillation flask with a heating mantle while stirring.
Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that distills between 127 °C and 137 °C.
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Solvent Screening for Crystallization
Small-Scale Tests: In several small test tubes, place approximately 10-20 mg of crude 5-Chloro-2-methylaniline.
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, hexane, toluene, ethyl acetate, or mixtures thereof) dropwise at room temperature until the solid just dissolves.
Heating and Cooling: If the solid is insoluble at room temperature, gently heat the test tube until the solid dissolves. Then, allow it to cool to room temperature and subsequently in an ice bath.
Observation: A good crystallization solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling.
Scaling Up: Once a suitable solvent or solvent system is identified, perform the crystallization on a larger scale. Dissolve the crude product in a minimal amount of the hot solvent, perform a hot filtration if insoluble impurities are present, and then allow the solution to cool slowly to induce crystallization.
Protocol 3: Column Chromatography
TLC Analysis: Develop a suitable mobile phase for separation using thin-layer chromatography (TLC). A good starting point for aromatic amines is a mixture of hexane and ethyl acetate.
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
Sample Loading: Dissolve the crude 5-Chloro-2-methylaniline in a minimal amount of the mobile phase and load it onto the top of the column.
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Chloro-2-methylaniline.
Data Presentation
Table 1: Purification of 5-Chloro-2-methylaniline by Vacuum Distillation
Parameter
Value
Reference
Starting Material
Crude 5-Chloro-2-methylaniline (from reduction of 4-chloro-2-nitrotoluene)
Technical Support Center: Separation of Chloro-methylaniline Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of chloro-methylaniline isomer...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of chloro-methylaniline isomers.
When separating positional isomers of chloro-methylaniline, achieving baseline separation can be challenging due to their similar physicochemical properties. Poor resolution or co-elution is a common problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
Possible Causes and Solutions:
Cause
Solution
Inappropriate Mobile Phase Composition
Modify the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) or adjust the buffer pH. A shallower gradient can also improve the separation of closely eluting peaks.
Unsuitable Stationary Phase
If using a standard C18 column, consider a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic compounds. For some isomers, a chiral stationary phase may provide excellent separation even for achiral compounds.[1]
Suboptimal Flow Rate or Temperature
Lowering the flow rate can increase column efficiency. Adjusting the column temperature can alter the selectivity of the separation.
Similar UV-Vis Spectra
If isomers have very similar UV-Vis spectra, consider derivatization to introduce a chromophore that enhances spectral differences or improves chromatographic separation.
Gas Chromatography (GC) Separation
Issue: Peak Tailing and Poor Separation
Aniline compounds can exhibit peak tailing in GC due to the interaction of the basic amino group with active sites in the GC system. This can lead to poor resolution of isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak shape issues.
Possible Causes and Solutions:
Cause
Solution
Active Sites in the GC System
Use an inert flow path, including an inert liner and column.[2] Regularly condition the column to passivate active sites.
Inadequate Temperature Program
A slower temperature ramp can improve the separation of closely eluting compounds.
Column Selectivity
If using a non-polar column (e.g., DB-5ms), a more polar column may provide better selectivity for these isomers.
Polar Nature of the Amino Group
Derivatization of the amino group, for example, by tosylation, can reduce its polarity and improve peak shape and resolution.[3]
Frequently Asked Questions (FAQs)
Q1: Which technique is generally better for separating chloro-methylaniline isomers, HPLC or GC?
A1: Both HPLC and GC can be effective, and the choice depends on the specific isomers and the available instrumentation.[3]
HPLC is often preferred because it can be performed at room temperature, avoiding potential degradation of thermally labile compounds. It also typically does not require derivatization.[3]
GC , especially when coupled with mass spectrometry (GC-MS), can provide excellent separation and definitive identification of isomers. However, derivatization may be necessary to achieve good peak shapes.[3]
Q2: What are typical starting conditions for developing an HPLC method for chloro-methylaniline isomers?
A2: A good starting point is reverse-phase HPLC. You can adapt methods used for the separation of chloroaniline isomers. For example, a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.
Q3: Can I use a chiral column to separate achiral positional isomers of chloro-methylaniline?
A3: Yes, chiral stationary phases can sometimes provide excellent separation of achiral positional isomers due to their unique selectivity based on the three-dimensional structure of the analytes.[1]
Q4: My peaks are still co-eluting even after optimizing my chromatography. How can I quantify the individual isomers?
A4: If complete separation cannot be achieved, you may be able to use mass spectrometry for quantification. By identifying unique fragment ions for each isomer, you can use extracted ion chromatograms (EICs) to quantify each component in an overlapping peak.
Q5: Is crystallization a viable method for separating chloro-methylaniline isomers?
A5: Crystallization can be a useful technique for purifying a single isomer from a mixture, especially on a larger scale. Techniques like stripping crystallization have been used for similar compounds like chlorophenol isomers. However, developing a crystallization method can be time-consuming and may not be suitable for analytical-scale separations.
Experimental Protocols
Protocol 1: HPLC Separation of Chloroaniline Isomers (Adaptable for Chloro-methylaniline Isomers)
This protocol is adapted from a method demonstrating the successful separation of 2-, 3-, and 4-chloroaniline (B138754) and can be a starting point for separating chloro-methylaniline isomers.[3]
Instrumentation:
Standard HPLC system with a UV detector.
Chromatographic Conditions:
Parameter
Value
Column
Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm
Mobile Phase
Acetonitrile and aqueous buffer (30:70 v/v). The aqueous buffer consists of 2 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 3.0 with phosphoric acid.[3]
Caption: General workflow for HPLC method development.
Protocol 2: GC-MS Separation of Chloroaniline Isomers with Derivatization (Adaptable for Chloro-methylaniline Isomers)
This protocol outlines a general approach for the GC-MS analysis of chloroaniline isomers, which often requires derivatization to improve chromatographic performance.[3]
Instrumentation:
GC system coupled with a Mass Spectrometer (MS).
Procedure:
Derivatization:
React the chloroaniline isomer mixture with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to form the corresponding N-tosyl derivatives.[3] This step is crucial for achieving good chromatographic performance.
GC-MS Analysis:
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: A temperature gradient is typically employed. A starting point could be:
Initial temperature: 150°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
MS Detection: Use electron ionization (EI) and scan a suitable mass range (e.g., m/z 50-400).
Expected Performance:
While specific retention time data for the N-tosyl derivatives of chloro-methylaniline isomers is not readily available, this derivatization is expected to significantly improve peak shape and allow for baseline separation of the isomers.[3] The mass spectra of the derivatives will provide unique fragmentation patterns, aiding in their identification.
Retention Time Data for Underivatized Chloroanilines on Different GC Columns:
Analyte
Retention Time (min) on Column 1
Retention Time (min) on Column 2
2-Chloroaniline
12.1
7.1
3-Chloroaniline
14.6
9.0
4-Chloroaniline
14.7
9.1
Note: Data from EPA Method 8131. Column 1 and 2 are different stationary phases as specified in the method.[4]
catalyst selection for high-yield 5-Chloro-2-methylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the high-yield synthesis of 5-Chloro-2-methylan...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the high-yield synthesis of 5-Chloro-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing 5-Chloro-2-methylaniline?
A1: The most prevalent industrial method for producing 5-Chloro-2-methylaniline is the chemical reduction or catalytic hydrogenation of 4-Chloro-2-nitrotoluene[1][2]. A particularly high-yield method involves the reduction of 4-Chloro-2-nitrotoluene (B43163) using a polysulfide (such as sodium, calcium, or ammonium (B1175870) polysulfide) in the presence of an ammonium salt, which can achieve yields of up to 98.9%[3]. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is also a common and effective approach[4].
Q2: What are the primary catalysts used for the hydrogenation of 4-Chloro-2-nitrotoluene?
A2: The primary catalysts for this transformation are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel. Pd/C is a common choice for nitro group reductions[4]. Raney Nickel is also effective and is sometimes preferred for substrates where dehalogenation is a concern[4]. Other catalysts, such as those based on manganese or promoted with tin, have also been explored for selective nitroarene hydrogenation[5][6].
Q3: What is the main challenge during the catalytic hydrogenation of 4-Chloro-2-nitrotoluene?
A3: The principal challenge is preventing the undesired side reaction of hydrodehalogenation, which is the removal of the chlorine atom from the aromatic ring[7]. This side reaction reduces the yield of the desired 5-Chloro-2-methylaniline and complicates purification. The choice of catalyst, solvent, and reaction conditions is critical to minimize this issue[8].
Q4: Are there non-catalytic hydrogenation methods available?
A4: Yes, chemical reduction methods are available. A highly effective method uses polysulfides in an aqueous solution with an ammonium salt, reacting with 4-Chloro-2-nitrotoluene at temperatures between 30-105 °C[3]. This method is noted for its high yield, low cost, and high safety profile[3]. Other methods include using iron powder in acidic media, though these are often associated with significant waste streams[8].
Catalyst and Reaction Condition Summary
The following tables summarize quantitative data for different catalytic systems used in the synthesis of 5-Chloro-2-methylaniline and related compounds.
Table 1: Polysulfide Reduction of 4-Chloro-2-nitrotoluene
The diagram below outlines the typical workflow for the catalytic hydrogenation of 4-Chloro-2-nitrotoluene.
Fig 1. General workflow for catalytic hydrogenation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-Chloro-2-methylaniline.
Fig 2. Troubleshooting decision tree for common synthesis issues.
Q: My reaction is sluggish or incomplete. What should I do?
A:
Catalyst Activity: The catalyst may be deactivated or poisoned. Catalysts like Pd/C can be pyrophoric and lose activity if improperly handled in the air[12]. Amines, the product of the reaction, can sometimes inhibit palladium catalysts[13].
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh batch of catalyst or increase the catalyst loading.
Reaction Conditions: Hydrogenation rates are influenced by pressure, temperature, and stirring speed[15].
Solution: Increase the hydrogen pressure, moderately increase the temperature, or increase the stirring rate to improve mass transfer. Protic solvents like methanol or ethanol generally accelerate the reaction[12].
Q: I'm observing a significant amount of 2-methylaniline (the dehalogenated byproduct). How can I prevent this?
A: Hydrodehalogenation is a common side reaction in the hydrogenation of chloronitroaromatics[7].
Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others.
Solution: Consider switching from Pd/C to Raney Nickel, which is often used to avoid dehalogenation of aromatic halides[4]. Alternatively, specialized catalysts like platinum/iron-oxide nanocomposites have been shown to completely suppress hydrodehalogenation[16].
Reaction Conditions: Harsher conditions (high temperature, high pressure) can promote hydrodehalogenation.
Solution: Attempt the reaction under milder conditions, such as lower temperature and pressure.
Q: The final product is discolored. What is the cause?
A: Discoloration can be due to the formation of colored intermediates, such as azoxy and azo compounds, which arise from the condensation of intermediate nitroso and hydroxylamine (B1172632) species[17].
Solution: Ensure the reaction goes to completion to fully reduce these intermediates to the desired aniline (B41778). If they persist, purification via distillation or recrystallization is necessary. Proper inerting of the reaction vessel is also crucial to prevent oxidative side reactions.
Q: How should I handle and dispose of hydrogenation catalysts safely?
A: Catalysts like Pd/C and especially Raney Nickel can be pyrophoric, meaning they can ignite spontaneously on contact with air, particularly after use when they are saturated with hydrogen[8][12].
Handling: Always handle catalysts in an inert atmosphere. Never add the dry catalyst to a solvent, as solvent vapors can ignite; add the solvent to the catalyst or add the substrate solution to the catalyst slurry[12][13].
Work-up: After the reaction, purge the vessel thoroughly with nitrogen to remove all hydrogen. The catalyst should be filtered through a pad of Celite and the filter cake must be kept wet with water or solvent at all times to prevent ignition[13].
Disposal: The wet catalyst/Celite mixture should be stored in a dedicated, sealed waste container filled with water to prevent it from drying out.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Polysulfide Reduction
This protocol is adapted from patent CN102234235A, which reports yields up to 98.9%[3].
Standard laboratory glassware for reflux and distillation
Procedure:
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the polysulfide in water.
Stir the solution and add the ammonium salt. The molar ratio of 4-chloro-2-nitrotoluene to ammonium salt to polysulfide should be approximately (1-2) : (0.4-0.6) : (1-2)[3].
Heat the mixture while controlling the temperature between 30-105 °C.
Slowly add the 4-chloro-2-nitrotoluene to the heated solution dropwise.
Allow the reaction to proceed until completion (monitoring by TLC or GC is recommended).
After the reaction is complete, stop heating and allow the mixture to cool. Separate the upper organic phase.
Wash the organic phase with water until it is neutral.
Purify the organic phase by vacuum distillation, collecting the fraction at 127-137 °C (at 0.1 MPa vacuum) to obtain pure 5-Chloro-2-methylaniline[3].
Protocol 2: General Procedure for Catalytic Hydrogenation using Pd/C
This is a general laboratory-scale protocol for hydrogenation using a hydrogen balloon.
Materials:
4-Chloro-2-nitrotoluene
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w relative to substrate)
Methanol or Ethanol
Nitrogen and Hydrogen gas supply (balloons are suitable for small scale)
Celite for filtration
Standard laboratory glassware, including a two- or three-necked round-bottom flask and a magnetic stirrer.
Procedure:
Setup: Place the 10% Pd/C catalyst into a clean, dry round-bottom flask equipped with a stir bar.
Inerting: Seal the flask and purge with nitrogen gas for several minutes to remove all oxygen. This is critical to prevent fire[12].
Addition of Reactants: Dissolve the 4-Chloro-2-nitrotoluene in methanol and add it to the flask via a syringe or cannula under a positive pressure of nitrogen.
Hydrogenation: Evacuate the nitrogen from the flask and backfill with hydrogen from a balloon. Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen[12].
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC or by observing the deflation of the hydrogen balloon.
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all residual hydrogen.
Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol. Caution: The catalyst on the Celite pad is pyrophoric and must not be allowed to dry in the air. Keep it wet and dispose of it in a designated waste container[13].
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude 5-Chloro-2-methylaniline can then be purified by vacuum distillation or recrystallization.
Technical Support Center: 5-Chloro-2-methylaniline Waste Management
This guide provides detailed information and procedures for the safe handling and disposal of 5-Chloro-2-methylaniline and its associated waste materials. It is intended for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides detailed information and procedures for the safe handling and disposal of 5-Chloro-2-methylaniline and its associated waste materials. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 5-Chloro-2-methylaniline?
A1: 5-Chloro-2-methylaniline is a hazardous substance with several potential risks. It is harmful if swallowed or if it comes into contact with the skin.[1][2][3] It can cause serious eye irritation and may also lead to respiratory irritation.[1][4] Furthermore, it is suspected of causing cancer and can cause damage to organs.[2][3][5] The compound is also toxic to aquatic life with long-lasting effects.[2]
Q2: What immediate actions should I take in case of accidental exposure?
A2: In case of accidental exposure, prompt first aid is crucial.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, consult a doctor.[2][5]
Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes.[5] If present, remove contact lenses and continue rinsing.[5] Seek immediate medical attention.[5]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[5]
Q3: What personal protective equipment (PPE) is required when handling 5-Chloro-2-methylaniline?
A3: Appropriate PPE is essential to ensure personal safety. This includes:
Gloves: Wear chemical-impermeable gloves that have been inspected before use.[5]
Eye/Face Protection: Use safety glasses with side shields or goggles.[6] For more significant splash risks, a face shield is recommended.[6]
Protective Clothing: Wear fire/flame resistant and impervious clothing to prevent skin contact.[5]
Respiratory Protection: If working in an area with insufficient ventilation or where dust or aerosols may form, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Q4: How should I properly store 5-Chloro-2-methylaniline in the laboratory?
A4: 5-Chloro-2-methylaniline should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][5] It is important to store it away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2] The storage area should be locked.[5]
Q5: What is the correct procedure for disposing of 5-Chloro-2-methylaniline waste?
A5: 5-Chloro-2-methylaniline waste must be treated as hazardous waste. It should be collected in suitable, sealed containers for disposal.[2][5] This waste must not be disposed of with household garbage or allowed to enter the sewage system.[7] Disposal must be carried out at a licensed waste disposal site, following all local, regional, and national regulations.[8]
Troubleshooting Guides
Issue: I have spilled a small amount of 5-Chloro-2-methylaniline on my lab bench.
Solution:
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the area.
Wear Appropriate PPE: Before cleaning, put on the required PPE, including gloves, eye protection, and protective clothing.
Contain the Spill: Use an inert absorbent material to soak up the spill.[2]
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2]
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
Dispose of Waste: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.
Issue: The color of the 5-Chloro-2-methylaniline has darkened during storage.
Solution:
This is a known characteristic of the material. However, it is prudent to verify the purity of the compound if it is to be used in sensitive experiments. The material should continue to be stored under an inert atmosphere and protected from direct sunlight to minimize degradation.[2]
Quantitative Data
Physical and Chemical Properties
Property
Value
Physical State
Solid, may appear as a clear yellow to light brown liquid after melting.[5][9]
Protocol 1: Standard Handling Procedure for 5-Chloro-2-methylaniline
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] Confirm that all necessary PPE is available and in good condition.
Work Area: Conduct all work with 5-Chloro-2-methylaniline in a well-ventilated area, preferably within a chemical fume hood.[5]
Handling: Avoid direct contact with skin and eyes.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[5] Use non-sparking tools to prevent ignition.[5]
Weighing: If weighing the solid, do so in a location with minimal air currents to avoid dispersal of dust.
After Handling: Wash hands and any exposed skin thoroughly after handling the compound.[5] Do not eat, drink, or smoke in the work area.[5]
Storage: Tightly close the container and store it in a designated, cool, dry, and well-ventilated place.[5]
Protocol 2: Waste Disposal Procedure for 5-Chloro-2-methylaniline
Waste Collection: Collect all waste material (e.g., unused compound, contaminated consumables) in a dedicated, clearly labeled, and sealed hazardous waste container.
Container Labeling: The label should include "Hazardous Waste," the chemical name "5-Chloro-2-methylaniline," and the associated hazard symbols (e.g., toxic, environmental hazard).
Storage of Waste: Store the waste container in a designated secondary containment area that is secure and away from incompatible materials.
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Adhere strictly to all institutional, local, and national regulations for hazardous waste disposal.[8] Do not pour waste down the drain or mix it with non-hazardous waste.[2][7]
Visualizations
Caption: Workflow for the safe disposal of 5-Chloro-2-methylaniline waste.
Caption: Decision tree for responding to a 5-Chloro-2-methylaniline spill.
A Comparative Analysis of the Reactivity of 5-Chloro-2-methylaniline and 4-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic amines: 5-Chloro-2-methylaniline and 4-chloro-2-methylanilin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic amines: 5-Chloro-2-methylaniline and 4-chloro-2-methylaniline (B164923). Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and for the development of novel pharmaceutical agents. This comparison is based on established principles of physical organic chemistry and available experimental data.
Introduction to Reactivity in Substituted Anilines
The reactivity of anilines is primarily governed by the electronic properties of the substituents on the aromatic ring. These substituents modulate the electron density of the aniline (B41778) molecule in two key ways: the nucleophilicity of the amino group's lone pair of electrons and the susceptibility of the aromatic ring to electrophilic attack. Electron-donating groups (EDGs) enhance reactivity by increasing electron density, while electron-withdrawing groups (EWGs) diminish it.
In the case of 5-Chloro-2-methylaniline and 4-chloro-2-methylaniline, the interplay of a weakly activating methyl group (-CH3) and a deactivating chloro group (-Cl) at different positions relative to the strongly activating amino group (-NH2) results in distinct reactivity profiles.
Comparative Data Summary
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a strong indicator of the nucleophilicity of the amino group. A higher pKa value corresponds to a stronger base and a more potent nucleophile.
The higher pKa value of 5-Chloro-2-methylaniline indicates that it is a stronger base and therefore a better nucleophile than 4-chloro-2-methylaniline. This suggests a higher reactivity in reactions where the aniline nitrogen acts as the nucleophile, such as in acylation, alkylation, and nucleophilic addition reactions.
Analysis of Electronic Effects and Reactivity
The differing reactivity of these two isomers can be rationalized by examining the electronic contributions of the methyl and chloro substituents in relation to the amino group.
Caption: Comparative reactivity based on electronic effects.
5-Chloro-2-methylaniline
In this isomer, the electron-donating methyl group is positioned ortho to the amino group, while the electron-withdrawing chloro group is meta. The activating effects of the amino and methyl groups are synergistic, enhancing the electron density of the aromatic ring, particularly at the positions ortho and para to the amino group. The deactivating inductive effect of the meta-positioned chlorine atom has a less pronounced impact on these activated positions. Consequently, 5-Chloro-2-methylaniline is expected to be more reactive towards electrophilic aromatic substitution.
4-chloro-2-methylaniline
Here, the electron-withdrawing chloro group is situated para to the amino group. In this position, its strong electron-withdrawing inductive effect significantly counteracts the activating resonance effect of the amino group, leading to a substantial decrease in the overall electron density of the aromatic ring. This deactivation makes 4-chloro-2-methylaniline less susceptible to electrophilic attack compared to its 5-chloro isomer.
Experimental Protocols
To empirically determine the relative reactivity of these two anilines, the following experimental protocols can be employed.
Determination of Relative Basicity (pKa)
A standard method for determining the pKa of an aromatic amine is through potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration:
Prepare a standard solution of the aniline in a suitable solvent system (e.g., water-ethanol mixture).
Titrate the aniline solution with a standardized solution of a strong acid (e.g., HCl).
Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
Plot the pH versus the volume of titrant. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the aniline.
Competitive Acylation for Nucleophilicity Comparison
A competition experiment can provide a direct measure of the relative nucleophilicity of the two anilines.
In a reaction vessel, combine equimolar amounts of 5-Chloro-2-methylaniline and 4-chloro-2-methylaniline in a suitable aprotic solvent (e.g., dichloromethane).
Add a limiting amount (e.g., 0.5 equivalents) of an acylating agent, such as acetic anhydride (B1165640) or benzoyl chloride, to the mixture.
Allow the reaction to proceed to completion at a controlled temperature.
Quench the reaction and analyze the product mixture using a quantitative technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
The ratio of the acylated products will directly correlate to the relative nucleophilicity of the two anilines. The aniline that forms a greater amount of the amide product is the more reactive nucleophile.
The experimental workflow for a competitive acylation is outlined below.
Caption: Workflow for competitive acylation experiment.
Conclusion
Based on the analysis of electronic effects and available pKa data, 5-Chloro-2-methylaniline is predicted to be more reactive than 4-chloro-2-methylaniline in reactions involving both the nucleophilic amino group and electrophilic aromatic substitution. The positioning of the electron-donating methyl group and the electron-withdrawing chloro group relative to the amino group dictates the overall electron density and, consequently, the chemical reactivity of these isomers. For drug development professionals, this difference in reactivity can have significant implications for the synthesis of derivatives and the metabolic stability of the resulting compounds. The experimental protocols provided offer a framework for the empirical validation of these predictions.
comparative analysis of different synthesis routes for 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of various synthesis routes for 5-Chloro-2-methylaniline, a key intermediate in the pharmaceutical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthesis routes for 5-Chloro-2-methylaniline, a key intermediate in the pharmaceutical and dye industries. The following sections detail the primary synthetic pathways, supported by experimental data and protocols, to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of 5-Chloro-2-methylaniline is predominantly achieved through the reduction of 4-chloro-2-nitrotoluene (B43163). This guide evaluates three main reduction methods: using polysulfides and ammonium (B1175870) salts, catalytic hydrogenation, and the Béchamp reduction with iron and acid. Additionally, an alternative two-step route commencing from 3-chloroaniline (B41212) is explored. Each method is assessed based on yield, purity, reaction conditions, and reagent accessibility.
Synthesis Route 1: Reduction of 4-chloro-2-nitrotoluene
The most prevalent and industrially significant approach to synthesizing 5-Chloro-2-methylaniline involves the reduction of the nitro group of 4-chloro-2-nitrotoluene.
Caption: Overview of reduction methods for 4-chloro-2-nitrotoluene.
Method A: Reduction with Polysulfides and Ammonium Salts
This method, detailed in Chinese patent CN102234235A, offers high yield and purity.[1]
Experimental Protocol:
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 50 ml of water and 1 to 2 moles of sodium polysulfide.
Stir the mixture and add 0.4 to 0.5 moles of an ammonium salt (e.g., ammonium chloride, ammonium bromide).
Heat the mixture to a controlled temperature between 30°C and 105°C.
Gradually add 1 mole of 4-chloro-2-nitrotoluene dropwise to the reaction mixture.
After the reaction is complete, separate the upper organic phase.
Wash the organic phase with water until it is neutral.
Distill the organic phase under vacuum (0.1 MPa) and collect the fraction at 127-137°C to obtain 5-Chloro-2-methylaniline.[1]
Catalytic hydrogenation is a common industrial method for the reduction of nitroarenes.
Experimental Protocol:
A general procedure for a similar compound, 4-chloro-3-methylaniline, is described in patent CN117229151A.
In a reaction kettle, mix 2-chloro-5-nitrotoluene (B86962) (as a substrate analogue), a platinum catalyst, and introduce hydrogen gas.
Control the temperature between 85-120°C and the pressure between 0.7-1.2 MPa.
Allow the reduction reaction to proceed to generate the corresponding aniline (B41778).[4]
Quantitative Data:
Specific yield and purity data for the catalytic hydrogenation of 4-chloro-2-nitrotoluene to 5-Chloro-2-methylaniline were not available in the searched literature. This method is noted to be efficient, with water as the primary byproduct.[4]
Synthesis Route 2: From 3-chloroaniline
An alternative pathway involves the synthesis of 5-chloro-2-nitroaniline from 3-chloroaniline, followed by reduction.
Validation of 5-Chloro-2-methylaniline as a Superior Dye Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of 5-Chloro-2-methylaniline as a dye intermediate, offering an objective comparison with alternative compound...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 5-Chloro-2-methylaniline as a dye intermediate, offering an objective comparison with alternative compounds. The following sections present supporting experimental data, detailed protocols, and visual workflows to assist researchers and professionals in making informed decisions for their applications.
Executive Summary
5-Chloro-2-methylaniline, also known as Fast Red KB Base or Azoic Diazo Component 32, is a versatile aromatic amine crucial in the synthesis of azo dyes and pigments.[1] Its chemical structure allows for the production of vibrant and lasting colors, particularly in the red and yellow spectrum, such as Pigment Red 11 and Pigment Yellow 77.[1] This guide demonstrates that an optimized synthesis process for 5-Chloro-2-methylaniline leads to exceptionally high yields and purity, positioning it as a highly efficient and economically viable choice compared to other intermediates.
Performance Comparison
The efficacy of a dye intermediate is determined by several factors, including the yield and purity of its synthesis, and the performance of the final dye product in terms of color strength and fastness.
Synthesis of Dye Intermediates: A Comparative Overview
A patented method for synthesizing 5-Chloro-2-methylaniline showcases significant improvements over traditional reduction methods. The table below compares this advanced method with a conventional approach for a similar chloroaniline derivative.
Parameter
Optimized Synthesis of 5-Chloro-2-methylaniline[2]
Conventional Synthesis of Chloroaniline Derivatives
High yield, high purity, low production cost, high safety
Well-established method
Reported Disadvantages
Requires specific temperature control (30-105 °C)
Catalyst can be easily poisoned, leading to lower yield and higher costs
Dye Performance: 5-Chloro-2-methylaniline vs. Alternatives
The ultimate validation of a dye intermediate lies in the quality of the dyes it produces. The following table compares the performance characteristics of dyes derived from 5-Chloro-2-methylaniline with those from other common dye intermediates.
Dye Intermediate
Common Name
Typical Dye Color
Light Fastness (1-8 scale)
Wash Fastness (1-5 scale)
5-Chloro-2-methylaniline
Fast Red KB Base
Red, Yellow
Good to Very Good (5-7)
Very Good to Excellent (4-5)
2-Chloro-4-nitroaniline
-
Yellow to Brown
Good (5-6)
Good (4)
4-Chloro-2-nitroaniline
-
Yellow to Orange
Moderate to Good (4-5)
Good (4)
2-Methyl-5-nitroaniline
Fast Scarlet G Base
Scarlet
Good (5-6)
Good (4)
4-Chloro-2-methylaniline
Fast Red TR Base
Red
Good (5-6)
Good (4)
Note: Fastness properties can vary depending on the specific dye structure, substrate, and dyeing process.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the synthesis of 5-Chloro-2-methylaniline and a general procedure for its use in azo dye synthesis.
Synthesis of High-Purity 5-Chloro-2-methylaniline
This protocol is adapted from patent CN102234235A and describes a high-yield synthesis method.[2]
Three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer
Procedure:
In the three-necked flask, dissolve the polysulfide in water.
With stirring, add the ammonium salt to the solution.
Heat the mixture, controlling the temperature between 30-105 °C.
Slowly add 4-chloro-2-nitrotoluene dropwise to the heated solution.
After the reaction is complete, separate the organic phase.
Wash the organic phase with water until it is neutral.
Distill the organic phase under vacuum (0.1 MPa) and collect the fraction at 127-137 °C to obtain high-purity 5-chloro-2-methylaniline.[2]
General Protocol for Azo Dye Synthesis using 5-Chloro-2-methylaniline
This protocol outlines the general two-step process of diazotization and coupling to form an azo dye.
Step 1: Diazotization of 5-Chloro-2-methylaniline
Dissolve 5-Chloro-2-methylaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
Prepare a solution of sodium nitrite (B80452) in water and cool it.
Slowly add the cold sodium nitrite solution to the 5-Chloro-2-methylaniline solution, maintaining the temperature below 5 °C, to form the diazonium salt.
Step 2: Coupling Reaction
Dissolve a coupling component (e.g., a phenol (B47542) or an aromatic amine) in a suitable solvent. The choice of coupling component will determine the final color of the dye.
Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution.
Control the pH of the reaction mixture as required for the specific coupling reaction.
Allow the reaction to proceed, which is often indicated by the formation of a colored precipitate.
Isolate the resulting azo dye by filtration, wash it with water, and dry.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of 5-Chloro-2-methylaniline as a high-performance dye intermediate.
Caption: Validation workflow for 5-Chloro-2-methylaniline.
Conclusion
The data presented in this guide strongly supports the validation of 5-Chloro-2-methylaniline as a premier dye intermediate. The optimized synthesis protocol delivers a product of exceptional purity and yield, translating to a more efficient and cost-effective manufacturing process. Furthermore, dyes derived from 5-Chloro-2-methylaniline exhibit excellent fastness properties, making them suitable for a wide range of applications where color durability is paramount. For researchers and professionals seeking a reliable and high-performing intermediate for the synthesis of red and yellow azo dyes, 5-Chloro-2-methylaniline represents a superior choice.
A Spectroscopic Comparison of 5-Chloro-2-methylaniline and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of aromatic amines is paramount. This guide provides a detailed spectroscopic comparison...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of aromatic amines is paramount. This guide provides a detailed spectroscopic comparison of 5-Chloro-2-methylaniline and a selection of its derivatives, offering insights into how substituent changes impact their spectral characteristics. The information presented is supported by experimental data and detailed methodologies to aid in the identification and characterization of these compounds.
Introduction to 5-Chloro-2-methylaniline and Its Significance
5-Chloro-2-methylaniline is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] Its derivatives, featuring a range of functional groups, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. A thorough understanding of their spectroscopic signatures is crucial for quality control, reaction monitoring, and the elucidation of structure-activity relationships.
This guide focuses on a comparative analysis of 5-Chloro-2-methylaniline and three illustrative derivatives: the electron-donating 5-Chloro-2-methoxyaniline, the electron-withdrawing 2-Methyl-4-nitroaniline, and the additionally halogenated 2,5-Dichloroaniline. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we can discern clear trends related to substituent effects.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Chloro-2-methylaniline and its selected derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
Detailed experimental procedures are essential for reproducible spectroscopic analysis. The following are generalized protocols for the techniques cited in this guide.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, 512-1024 scans, and a relaxation delay of 2 seconds.
IR Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
UV-Vis Spectroscopy
Sample Preparation: A stock solution of each compound was prepared in ethanol at a concentration of 1 mg/mL. This was further diluted to obtain a final concentration of approximately 0.01 mg/mL.
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
Data Acquisition: Spectra were scanned from 200 to 800 nm using a quartz cuvette with a 1 cm path length, with ethanol used as the blank.
Mass Spectrometry
Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of approximately 1 µg/mL.
Instrumentation: Mass spectra were obtained using a gas chromatograph (Agilent 7890B) coupled to a mass selective detector (Agilent 5977A).
Data Acquisition: The GC was equipped with an HP-5ms column. The oven temperature was programmed from 70°C to 280°C. Mass spectra were recorded in the electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-Chloro-2-methylaniline and its derivatives.
General workflow for spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide highlights the significant influence of substituents on the electronic environment and vibrational modes of the 5-Chloro-2-methylaniline scaffold. Electron-donating groups like methoxy (B1213986) cause a bathochromic (red) shift in the UV-Vis spectra and an upfield shift in the NMR signals of aromatic protons. Conversely, electron-withdrawing groups such as nitro cause a pronounced bathochromic shift and a downfield shift of aromatic proton signals. Halogen substitution patterns also distinctly alter the fragmentation in mass spectrometry and the fingerprint region of the IR spectrum. This comparative guide serves as a valuable resource for the rapid identification and detailed characterization of this important class of compounds.
Comparative Biological Activity of Chloro-Methylaniline Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activities of various chloro-methylaniline (also known as chlorotoluidine) isomers. The informa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various chloro-methylaniline (also known as chlorotoluidine) isomers. The information presented herein is compiled from publicly available toxicological and pharmacological studies. This document aims to serve as a valuable resource for professionals in research and drug development by summarizing key biological effects, presenting available quantitative data for comparison, and outlining the experimental methodologies used in these assessments.
Executive Summary
Chloro-methylaniline isomers are a class of aromatic amines with significant industrial applications, primarily as intermediates in the synthesis of dyes and pesticides. However, their structural similarity to other known carcinogens, such as aniline (B41778) and o-toluidine, has prompted extensive investigation into their biological activities. The position of the chlorine and methyl groups on the aniline ring profoundly influences the toxicological profile of these isomers. Key biological effects include hematotoxicity, genotoxicity, and carcinogenicity, largely driven by their metabolic activation to reactive intermediates.
Comparative Biological Activity
The primary biological activities of concern for chloro-methylaniline isomers are their potential to cause damage to the hematopoietic system and their genotoxic and carcinogenic effects. The following sections and tables summarize the available data for various isomers.
Hematotoxicity
A common toxic effect of aniline derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, hemolytic anemia.
Genotoxicity and Mutagenicity
The genotoxicity of chloro-methylaniline isomers is a critical endpoint for assessing their carcinogenic potential. The most commonly employed assay for mutagenicity is the Salmonella typhimurium reverse mutation assay (Ames test). In vivo studies, such as the micronucleus assay in rodents, are used to assess chromosomal damage.
Carcinogenicity
Several chloro-methylaniline isomers have been evaluated for their carcinogenic potential in long-term animal bioassays. The primary target organs for carcinogenicity often include the liver, blood vessels, and urinary bladder.
Data Presentation
The following tables provide a summary of the available quantitative data for the biological activities of various chloro-methylaniline isomers. It is important to note that direct comparative studies across all isomers are limited, and the data presented is compiled from various sources.
Table 1: Acute Toxicity of Chloro-Methylaniline Isomers
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Acute Oral Toxicity (LD50)
The acute oral toxicity, expressed as the median lethal dose (LD50), is determined by administering a single dose of the test substance to a group of animals (typically rats or mice) via gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
This in vitro assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control.
In Vivo Rodent Micronucleus Assay
This in vivo test assesses chromosomal damage. Rodents (usually mice or rats) are treated with the test substance. At appropriate time intervals, bone marrow or peripheral blood cells are collected. The cells are stained and examined for the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).
Mandatory Visualization
Signaling Pathway: Metabolic Activation of Chloro-Methylanilines
The biological activity of chloro-methylanilines is largely dependent on their metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes. The resulting N-hydroxyarylamines can be further metabolized to reactive electrophiles that can bind to cellular macromolecules like DNA and proteins, leading to toxicity and cancer.
Caption: Metabolic activation of chloro-methylanilines to reactive intermediates.
Experimental Workflow: In Vitro Mutagenicity Testing (Ames Test)
The Ames test is a standardized workflow to assess the mutagenic potential of a chemical.
Caption: A generalized workflow for the Ames test.
The position of the chlorine and methyl groups influences the electronic and steric properties of the molecule, which in turn affects its metabolic activation and subsequent biological activity.
Caption: Influence of isomeric structure on biological activity.
performance of 5-Chloro-2-methylaniline in dye synthesis vs other anilines
An Objective Comparison of 5-Chloro-2-methylaniline in Dye Synthesis Against Other Anilines A Comparative Guide for Researchers and Drug Development Professionals The synthesis of high-performance dyes is a cornerstone o...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Comparison of 5-Chloro-2-methylaniline in Dye Synthesis Against Other Anilines
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of high-performance dyes is a cornerstone of various scientific disciplines, including biomedical research and diagnostics. The selection of precursor molecules, such as aniline (B41778) derivatives, is a critical determinant of the final dye's characteristics. This guide provides a comprehensive comparison of 5-Chloro-2-methylaniline's performance in dye synthesis relative to other common anilines, supported by established chemical principles and experimental observations from various studies.
Introduction to Aniline Derivatives in Azo Dye Synthesis
Azo dyes, characterized by the functional group R-N=N-R', are the most widely used class of synthetic colorants.[1][2] Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine (an aniline derivative) to form a diazonium salt, followed by a coupling reaction with an electron-rich compound (the coupling component).[3] The chemical structure of the aniline derivative significantly influences the resulting dye's color, intensity, and fastness properties.[4]
5-Chloro-2-methylaniline, also known as Fast Red KB Base, is a key intermediate in the production of certain azo pigments.[5] Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methyl group, imparts specific characteristics to the dyes derived from it.
Performance Comparison of Aniline Derivatives
The performance of an aniline derivative in dye synthesis can be evaluated based on several key parameters:
Reaction Yield: The efficiency of the diazotization and coupling reactions.
Spectral Properties: The absorption maximum (λmax), which determines the color of the dye, and the molar extinction coefficient (ε), which relates to color intensity.
Fastness Properties: The resistance of the dye to fading or bleeding upon exposure to various environmental factors, such as light, washing, and rubbing.[6][7]
The following table summarizes the expected performance of dyes derived from 5-Chloro-2-methylaniline in comparison to those from unsubstituted aniline, p-toluidine (B81030) (4-methylaniline), and p-chloroaniline (4-chloroaniline), when coupled with a common coupling component like 2-naphthol. These comparisons are based on established principles of substituent effects on aromatic compounds.[4][8]
Spectral Properties: Electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) on the aniline ring can extend the conjugated π-electron system of the resulting azo dye, leading to a bathochromic shift (a deeper color).[4] The combination of both types of groups in 5-Chloro-2-methylaniline can lead to a significant bathochromic shift and an increase in color intensity (molar extinction coefficient).[1][5] In contrast, a single electron-withdrawing group, as in p-chloroaniline, may lead to a hypsochromic shift.[1]
Fastness Properties: The presence of a halogen atom, such as chlorine, in the dye molecule generally improves its fastness properties.[9] This is attributed to the increased molecular size, which enhances van der Waals forces with the fiber, and the electron-withdrawing nature of the halogen, which can increase the dye's resistance to photochemical degradation. Therefore, dyes from 5-Chloro-2-methylaniline and p-chloroaniline are expected to exhibit good to excellent light and wash fastness. The methyl group in p-toluidine may have a lesser impact on fastness compared to the chloro group.
Experimental Protocols
The following is a generalized, detailed methodology for the synthesis of an azo dye from an aniline derivative and a coupling component, based on common laboratory procedures.[3][10][11]
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Detailed Experimental Steps
Part 1: Diazotization of the Aniline Derivative
Dissolution: In a 100 mL beaker, dissolve 0.01 mol of the chosen aniline derivative (e.g., 5-Chloro-2-methylaniline) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle heating may be required to facilitate dissolution.
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
Nitrite (B80452) Addition: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water. Add this sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.
Reaction: Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Part 2: Coupling Reaction
Coupling Component Solution: In a 250 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 2-naphthol) in 20 mL of a 10% sodium hydroxide (B78521) solution.
Cooling: Cool this solution to 0-5 °C in an ice bath.
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 1 to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
Part 3: Isolation and Purification
Filtration: Isolate the solid azo dye by vacuum filtration using a Büchner funnel.
Washing: Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.
Drying: Transfer the solid product to a watch glass and dry it in a desiccator or a low-temperature oven.
Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol (B145695) or glacial acetic acid.
Logical Relationship of Synthesis Steps
The synthesis of azo dyes is a sequential process where the product of the first step is the reactant for the second.
Comparative Toxicology of Chlorotoluidine Isomers: A Guide for Researchers
A comprehensive analysis of the acute toxicity, genotoxicity, and metabolic pathways of six chlorotoluidine isomers reveals significant differences in their toxicological profiles. This guide provides researchers, scient...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the acute toxicity, genotoxicity, and metabolic pathways of six chlorotoluidine isomers reveals significant differences in their toxicological profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of 2-chloro-6-methylaniline, 3-chloro-2-methylaniline (B42847), 3-chloro-4-methylaniline, 4-chloro-2-methylaniline (B164923), 5-chloro-2-methylaniline, and 6-chloro-2-methylaniline, supported by experimental data and detailed methodologies.
The isomeric position of the chlorine and methyl groups on the aniline (B41778) ring profoundly influences the toxicological properties of chlorotoluidines. Understanding these differences is crucial for risk assessment and the development of safer chemical analogues. This guide synthesizes available data on their acute toxicity, genotoxic potential, and metabolic activation, providing a framework for informed decision-making in research and development.
Acute Toxicity Profile
The acute oral toxicity of chlorotoluidine isomers, as indicated by their LD50 values in rats, varies considerably. The LD50 is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher acute toxicity.
Based on the available data, 4-chloro-2-methylaniline appears to be the most acutely toxic isomer by oral administration, followed by 3-chloro-4-methylaniline. In contrast, 3-chloro-2-methylaniline and 5-chloro-2-methylaniline exhibit lower acute oral toxicity. For 2-chloro-6-methylaniline, while a specific LD50 value is not available, its GHS classification indicates significant toxicity.
Genotoxicity
The genotoxic potential of chlorotoluidine isomers, or their ability to damage genetic material, is a critical toxicological endpoint. Several isomers have been investigated for mutagenicity, primarily through the bacterial reverse mutation assay (Ames test) and other in vivo assays.
2-Chloro-6-methylaniline: This isomer is suspected of causing genetic defects.[1]
3-Chloro-2-methylaniline: Showed positive results for mutagenicity in mice, where it significantly depressed testicular DNA synthesis.[4]
4-Chloro-2-methylaniline (p-Chloro-o-toluidine): Has yielded variable results in bacterial mutagenicity tests.[9] However, it has been positive in most mammalian genotoxicity tests.[9]
Other Isomers: Comprehensive and comparative genotoxicity data for 3-chloro-4-methylaniline, 5-chloro-2-methylaniline, and 6-chloro-2-methylaniline are limited in the reviewed literature.
The available evidence suggests that several chlorotoluidine isomers possess genotoxic activity, a concern that is often linked to their carcinogenic potential.
Metabolic Activation and Mechanism of Toxicity
The toxicity of many aromatic amines, including chlorotoluidines, is dependent on their metabolic activation to reactive intermediates. A key step in this process is N-hydroxylation, catalyzed by cytochrome P450 enzymes in the liver. The resulting N-hydroxyarylamines can be further metabolized to highly reactive nitrenium ions that can bind to cellular macromolecules like DNA, leading to mutations and cellular damage.
Another significant toxic effect associated with some chlorotoluidine isomers is methemoglobinemia.[2][10] This condition occurs when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively. This can lead to cyanosis and, in severe cases, life-threatening hypoxia. The formation of N-hydroxy metabolites is also implicated in the induction of methemoglobinemia.
dot
Figure 1: Generalized metabolic pathway of chlorotoluidines.
Experimental Protocols
The following are summaries of standard protocols used to assess the toxicity of chemical substances like chlorotoluidine isomers.
Acute Oral Toxicity (LD50) - OECD Test Guideline 425
This method, also known as the Up-and-Down Procedure, is used to determine the median lethal dose (LD50) of a substance when administered orally.
Animal Selection: Typically, a single sex (usually female) of a rodent species (e.g., rats) is used.
Dosing: Animals are dosed one at a time. The first animal receives a dose that is the best estimate of the LD50.
Dose Adjustment: If an animal survives, the dose for the next animal is increased by a fixed factor. If an animal dies, the dose for the next animal is decreased by the same factor.
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
dot
Figure 2: Workflow for LD50 determination using the Up-and-Down Procedure.
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan) are used. These strains have mutations that make them unable to synthesize the required amino acid.
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
Exposure: The tester strains are exposed to various concentrations of the test substance on a minimal agar (B569324) plate that lacks the required amino acid.
Incubation: The plates are incubated for 48-72 hours.
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Mammalian Alkaline Comet Assay - OECD Test Guideline 489
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells from animal tissues.
Animal Dosing: Rodents are treated with the test substance, typically via the intended route of human exposure.
Tissue Collection: After a defined exposure period, various tissues of interest are collected.
Cell Isolation: Single-cell suspensions are prepared from the collected tissues.
Embedding in Agarose (B213101): The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.
Analysis: Damaged DNA (containing strand breaks) migrates further in the electric field, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Conclusion
The comparative toxicity of chlorotoluidine isomers is a complex issue influenced by the specific arrangement of substituents on the aromatic ring. This guide highlights the significant differences in acute toxicity and genotoxic potential among the isomers for which data is available. The primary mechanism of toxicity for these compounds involves metabolic activation to reactive intermediates that can cause DNA damage and other cellular injuries. The provided experimental protocols offer a standardized approach for further toxicological evaluation. For isomers with limited data, further investigation is warranted to fully characterize their toxicological profiles and ensure a comprehensive understanding of their potential risks to human health and the environment.
A Comparative Guide to Assessing the Purity of Commercial 5-Chloro-2-methylaniline
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 5-Chloro-2-methylaniline is a key building block in th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 5-Chloro-2-methylaniline is a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. Ensuring its purity is a critical first step in any research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 5-Chloro-2-methylaniline, complete with experimental protocols and comparative data to aid in the selection of high-quality reagents.
Comparison of Analytical Methods for Purity Determination
The two most common and effective techniques for determining the purity of 5-Chloro-2-methylaniline are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods offer high resolution and sensitivity for separating and quantifying the main component from potential impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for volatile and semi-volatile compounds like 5-Chloro-2-methylaniline. It is often the method of choice for routine quality control due to its reliability and the high purity percentages (typically ≥98%) reported by commercial suppliers using this technique.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) provides a powerful alternative, particularly for identifying non-volatile impurities or for instances where derivatization for GC is not desirable. Reversed-phase HPLC is the most common mode used for this class of compounds.
The following table summarizes the key performance characteristics of these two methods for the analysis of 5-Chloro-2-methylaniline.
Validation Parameter
Gas Chromatography-Flame Ionization Detection (GC-FID)
Comparative Data of Commercial 5-Chloro-2-methylaniline
To illustrate the potential variability in purity among commercial sources, the following table presents a hypothetical but realistic comparison of 5-Chloro-2-methylaniline from three different suppliers, as determined by the GC-FID method outlined in this guide.
Supplier
Stated Purity
Measured Purity (GC-FID)
Key Impurity 1 (Isomer A)
Key Impurity 2 (Starting Material)
Supplier A
≥99.0%
99.2%
0.3%
0.1%
Supplier B
>98%
98.5%
0.8%
0.4%
Supplier C
≥98.5%
98.8%
0.6%
0.2%
Note: This data is for illustrative purposes only and does not represent actual data from any specific supplier.
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-UV analysis are provided below. These protocols can be adapted and validated for in-house purity assessment of 5-Chloro-2-methylaniline.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is well-suited for the routine purity analysis of 5-Chloro-2-methylaniline and the quantification of volatile impurities.
1. Instrumentation and Conditions:
GC System: Agilent 7890B GC System or equivalent, equipped with a Flame Ionization Detector (FID).
Column: Equity-5, 30 m × 0.25 mm I.D., 0.25 µm film thickness, or equivalent.[1]
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Injector Temperature: 250°C.
Detector Temperature: 300°C.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/min to 250°C.
Hold at 250°C for 5 minutes.
Injection Volume: 1 µL.
Split Ratio: 50:1.
2. Reagents and Solutions:
Diluent: Methylene chloride or a suitable organic solvent.
Standard Solution Preparation: Prepare a stock solution of 5-Chloro-2-methylaniline reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 1, 10, 50, 100, 200 µg/mL).
Sample Preparation: Dissolve the commercial 5-Chloro-2-methylaniline sample in the diluent to obtain a concentration within the calibration range (e.g., 100 µg/mL).
3. Validation Procedure:
Specificity: Analyze the diluent and a sample spiked with known potential impurities (e.g., isomers like 3-chloro-2-methylaniline (B42847) and the starting material 4-chloro-2-nitrotoluene) to ensure peak purity and demonstrate selectivity.
Linearity, Accuracy, and Precision: Analyze the working standards and quality control samples at different concentrations to establish the method's performance characteristics as outlined in the comparison table.
Standard Solution Preparation: Prepare a stock solution of 5-Chloro-2-methylaniline reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.5, 5, 50, 150, 250 µg/mL).
Sample Preparation: Dissolve the commercial 5-Chloro-2-methylaniline sample in the diluent to obtain a concentration within the calibration range (e.g., 100 µg/mL).
3. Validation Procedure:
Specificity: Analyze the diluent, a placebo (if applicable), and a sample spiked with known potential impurities and degradation products to ensure peak purity and demonstrate selectivity. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
Linearity, Accuracy, and Precision: Analyze the working standards and quality control samples at different concentrations to establish the method's performance characteristics.
Visualizing the Purity Assessment Workflow
A clear and logical workflow is essential for a systematic approach to purity assessment. The following diagram illustrates the key steps involved, from sample reception to the final purity report.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-2-methylaniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Chloro-2-methylaniline is critical for ensuring product quality, safety, and regulatory compliance. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Chloro-2-methylaniline is critical for ensuring product quality, safety, and regulatory compliance. This guide provides an objective comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is a synthesis of established methods for similar aniline (B41778) derivatives, offering a robust starting point for method development and validation.
Comparison of Analytical Method Performance
The selection of an analytical method hinges on a variety of factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Below is a summary of typical performance characteristics for HPLC and GC-MS methods in the analysis of chloroanilines.
Performance Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²)
> 0.999
> 0.995
Accuracy (% Recovery)
98 - 102%
95 - 105%
Precision (% RSD)
< 2%
< 5%
Limit of Detection (LOD)
ng/mL range
pg/mL to ng/mL range
Limit of Quantitation (LOQ)
ng/mL to µg/mL range
ng/mL range
Selectivity
High; tunable with mobile phase and column chemistry.
Very high; mass analyzer provides definitive identification.
Typical Run Time
10 - 30 minutes
15 - 45 minutes
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for related compounds and should be validated for the specific sample matrix and instrumentation used.
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water with 0.1% formic acid.
Standard Solution Preparation: Accurately weigh and dissolve the 5-Chloro-2-methylaniline reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation: Dissolve the sample containing 5-Chloro-2-methylaniline in the mobile phase to a concentration within the calibration range.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: 240 nm
Gradient Elution: A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
Analysis: Inject the standards and samples and record the chromatograms. Identify and quantify the 5-Chloro-2-methylaniline peak based on its retention time and peak area relative to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method offers high selectivity and sensitivity for the determination of 5-Chloro-2-methylaniline.[1][2]
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Internal standard (optional, e.g., deuterated aniline derivative)
Procedure:
Standard Solution Preparation: Prepare a stock solution of 5-Chloro-2-methylaniline in methylene chloride. Create a series of calibration standards from the stock solution. If using an internal standard, add it to all standards and samples at a constant concentration.
Sample Preparation: Extract the 5-Chloro-2-methylaniline from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride). Concentrate the extract if necessary.
GC-MS Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 40-300
Analysis: Inject the standards and samples. Identify 5-Chloro-2-methylaniline by its retention time and characteristic mass spectrum. Quantify using the peak area of a characteristic ion (e.g., the molecular ion) relative to the calibration curve.
Visualizing the Analytical Workflows
To better understand the logical flow of each analytical method, the following diagrams have been generated.
5-Chloro-2-methylaniline: A Comparative Review of Its Applications in Pigment and Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals 5-Chloro-2-methylaniline, a chlorinated aromatic amine, serves as a versatile building block in the synthesis of a range of commercially significant organic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-methylaniline, a chlorinated aromatic amine, serves as a versatile building block in the synthesis of a range of commercially significant organic compounds. This guide provides a comparative analysis of its application in the production of azo pigments and its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. We will explore its performance in comparison to alternative starting materials, supported by experimental data and detailed synthetic protocols.
I. Synthesis of Azo Pigments
5-Chloro-2-methylaniline is a key precursor for monoazo pigments, where it functions as the diazo component. Its chemical structure influences the final properties of the pigment, such as color, lightfastness, and chemical resistance.
A. Comparative Performance in Pigment Synthesis
Furthermore, we will examine C.I. Pigment Yellow 83, a diarylide pigment synthesized from 3,3'-dichlorobenzidine (B165656) , as a representative of a different class of high-performance yellow pigments. While not a direct alternative for the same synthesis, it serves as a benchmark for performance characteristics sought in the industry.
Table 1: Comparative Performance of Azo Pigments
Pigment
Diazo Component
Coupling Component
Color
Lightfastness (Blue Wool Scale)
Heat Stability (°C)
Oil Absorption ( g/100g )
Typical Naphthol Red from Monochloroaniline (e.g., 5-chloro-2-methylaniline based)
1. Synthesis of a Naphthol Red Pigment (General Protocol adaptable for 5-Chloro-2-methylaniline)
a. Diazotization of 5-Chloro-2-methylaniline:
In a suitable reaction vessel, a solution of 5-chloro-2-methylaniline (0.1 mol) in dilute hydrochloric acid is prepared.
The solution is cooled to 0-5 °C with constant stirring.
A solution of sodium nitrite (B80452) (0.1 mol) in water is added dropwise, maintaining the temperature below 5 °C.
The reaction mixture is stirred for an additional 30 minutes to ensure complete diazotization.
b. Coupling Reaction:
In a separate vessel, the coupling component, such as a Naphthol AS derivative (0.1 mol), is dissolved in an aqueous alkaline solution.
The solution is cooled to 5-10 °C.
The diazonium salt solution is slowly added to the coupling component solution with vigorous stirring, maintaining the pH and temperature within a specified range.
The precipitated pigment is filtered, washed with water until neutral, and dried.
2. Synthesis of Pigment Red 112 from 2,4,5-Trichloroaniline [1][2][3][4][5][6][7][8]
a. Diazotization of 2,4,5-Trichloroaniline: [1][2][5]
100 parts by weight of 2,4,5-trichloroaniline are dispersed in 1000 parts of water containing a non-ionic surfactant.
180 parts of 31% hydrochloric acid are added.
The mixture is cooled to 0-5°C.
A solution of 115 parts of 30% sodium nitrite is added to carry out the diazotization.
b. Preparation of Coupling Component Solution:
N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D) is dissolved in an aqueous alkaline solution.
The diazo liquid is filtered and added to the Naphthol AS-D solution.
The coupling reaction is carried out, followed by filtration, washing, drying, and grinding of the resulting pigment.
3. Synthesis of C.I. Pigment Yellow 83 [9][10][11][12][13][14][15][16][17][18]
a. Tetrazotization of 3,3'-Dichlorobenzidine: [10][12]
253 kg of 3,3'-dichlorobenzidine is added to a mixture of 100 kg of sulfuric acid and 460 kg of 28% nitrosyl sulfuric acid, with cooling to maintain a temperature of 15-20°C.
The mixture is stirred for 2 hours.
The diazo mixture is then diluted with 1200 kg of water and 3000 kg of ice, keeping the temperature at 5-10°C.
Urea and activated carbon are added, and the solution is filtered.
b. Preparation of the Coupling Component: [10][12]
540 kg of 4-chloro-2,5-dimethoxyacetoacetanilide is added to a solution of sodium lignosulfonate and a surfactant in 500 kg of water and stirred.
The coupling component slurry is passed through a high-pressure homogenizer into the coupling vessel.
The tetrazotized 3,3'-dichlorobenzidine solution is added to the coupling component slurry under controlled temperature, starting from a low temperature and gradually increasing.
The resulting pigment is filtered, washed, and dried.
C. Synthesis Workflow Diagrams
General workflow for azo pigment synthesis.
II. Applications in Bioactive Compound Synthesis
The structural motifs derived from 5-chloro-2-methylaniline and its isomers are found in several bioactive molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of the chloro and methyl groups on the aniline (B41778) ring is often crucial for biological activity.
Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, incorporates a 2-chloro-6-methylaniline (B140736) moiety. While not 5-chloro-2-methylaniline, this structural isomer highlights the importance of the substituent placement for pharmacological activity. A hypothetical synthesis using 5-chloro-2-methylaniline would likely result in a molecule with significantly different conformational properties and, consequently, altered binding affinity to the target kinase.
Table 2: Comparison of Anilines in the Synthesis of Kinase Inhibitors
Starting Material
Resulting Moiety in Final Compound
Key Role of the Moiety
2-Chloro-6-methylaniline
2-chloro-6-methylphenyl
Critical for achieving the correct conformation for binding to the ATP-binding site of the BCR-ABL kinase.[19][20][21][22][23]
5-Chloro-2-methylaniline (Hypothetical)
5-chloro-2-methylphenyl
Would likely lead to a different spatial arrangement of the molecule, potentially reducing or eliminating its inhibitory activity against the target kinase.
Experimental Protocol: Key Step in Dasatinib Synthesis [19][20][21][22][23]
The synthesis of Dasatinib involves the amidation of a thiazole (B1198619) carboxylic acid derivative with 2-chloro-6-methylaniline.
A solution of the activated thiazole carboxylic acid (e.g., as an acid chloride or activated with a coupling agent) is prepared in a suitable aprotic solvent.
2-chloro-6-methylaniline is added to the solution.
The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
The mixture is stirred at a specified temperature until the reaction is complete.
The product, an amide intermediate, is then isolated and purified before proceeding to the final steps of the Dasatinib synthesis.
Role of 2-chloro-6-methylaniline in Dasatinib synthesis.
B. Agrochemical Applications: The Herbicide Chlorotoluron
The herbicide Chlorotoluron is synthesized from 3-chloro-4-methylaniline (B146341) . Again, this highlights the specificity of the aniline isomer required for potent herbicidal activity. The synthesis involves the reaction of 3-chloro-4-methylaniline with an isocyanate.
Table 3: Comparison of Anilines in Herbicide Synthesis
The biological activity of this hypothetical isomer would need to be determined, but it is unlikely to have the same efficacy as Chlorotoluron due to the different substitution pattern affecting its binding to the target site.
Experimental Protocol: Synthesis of Chlorotoluron
3-chloro-4-methylaniline is dissolved in an inert solvent.
Dimethylcarbamoyl chloride is added, and the mixture is heated, often in the presence of a base to scavenge the HCl produced.
Alternatively, 3-chloro-4-methylaniline can be reacted with methyl isocyanate.
The resulting product, Chlorotoluron, is then isolated and purified.
Synthesis pathway of the herbicide Chlorotoluron.
III. Conclusion
5-Chloro-2-methylaniline is a valuable chemical intermediate with primary applications in the synthesis of azo pigments. The performance characteristics of the resulting pigments, such as color and fastness properties, are directly influenced by its molecular structure. While direct, quantitative comparisons with alternative starting materials for the synthesis of identical products are scarce in the literature, comparisons with pigments from other chloroanilines and different pigment classes demonstrate the structure-property relationships that govern pigment performance.
In the realm of bioactive compounds, the precise substitution pattern of the aniline ring is paramount for biological activity. The examples of Dasatinib and Chlorotoluron, which utilize structural isomers of 5-chloro-2-methylaniline, underscore the high degree of specificity required in drug and agrochemical design. This specificity highlights the importance of having access to a diverse range of substituted anilines for the development of new and effective bioactive molecules. Future research could focus on exploring the synthesis and properties of novel pigments and bioactive compounds derived from 5-chloro-2-methylaniline to further expand its application portfolio.
A Comparative Analysis of Catalytic Systems for the Synthesis of 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 5-Chloro-2-methylaniline with Supporting Experimental Data. The synthesis of 5-Chloro-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 5-Chloro-2-methylaniline with Supporting Experimental Data.
The synthesis of 5-Chloro-2-methylaniline, a key intermediate in the pharmaceutical and dye industries, is primarily achieved through the reduction of 4-chloro-2-nitrotoluene (B43163).[1][2] The efficiency and selectivity of this transformation are highly dependent on the chosen catalytic system. This guide provides a comparative study of various catalysts, offering a comprehensive overview of their performance based on available experimental data from analogous reactions.
Performance Comparison of Synthetic Methodologies
The following table summarizes the performance of different catalytic and non-catalytic methods for the synthesis of 5-Chloro-2-methylaniline and structurally similar compounds. The primary challenge in the catalytic hydrogenation of halogenated nitroaromatics is minimizing the hydrodechlorination side reaction.
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for the synthesis of 5-Chloro-2-methylaniline and related compounds.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from the hydrogenation of 2-chloro-6-nitrotoluene.[3]
Materials:
4-Chloro-2-nitrotoluene
10% Palladium on Carbon (Pd/C) catalyst
Ethanol (solvent)
Hydrogen gas
High-pressure autoclave equipped with a stirrer
Procedure:
In a high-pressure autoclave, a solution of 4-chloro-2-nitrotoluene in ethanol is prepared.
A catalytic amount of 10% Pd/C is added to the solution.
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
The reaction mixture is heated to approximately 80°C and pressurized with hydrogen gas to 1 MPa.
The mixture is stirred vigorously, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion of the reaction, the autoclave is cooled to room temperature and carefully depressurized.
The reaction mixture is filtered to remove the Pd/C catalyst.
The solvent is removed under reduced pressure to yield the crude 5-Chloro-2-methylaniline.
The crude product can be further purified by distillation or recrystallization.
Protocol 2: Non-Catalytic Reduction using Sodium Polysulfide
This protocol is based on a patented method for the synthesis of 5-chloro-2-methylaniline.[2]
Materials:
4-Chloro-2-nitrotoluene
Sodium polysulfide
Ammonium chloride
Water
Standard laboratory glassware for reflux and distillation
Procedure:
Sodium polysulfide is dissolved in water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
Ammonium chloride is added to the solution, and the mixture is heated.
4-Chloro-2-nitrotoluene is added dropwise to the heated mixture while maintaining the temperature between 30-105°C.
The reaction is stirred until completion, as monitored by TLC or GC.
After the reaction is complete, the organic phase is separated.
The organic phase is washed with water until neutral.
The final product, 5-Chloro-2-methylaniline, is obtained by distillation of the organic phase under reduced pressure.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the general experimental workflow for catalyst screening and the logical framework for comparing the different synthetic methods.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Logical framework for comparative analysis.
evaluating the efficiency of different purification methods for 5-Chloro-2-methylaniline
A Comparative Guide to the Purification of 5-Chloro-2-methylaniline For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the efficiency of various purification...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Purification of 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficiency of various purification methods for 5-Chloro-2-methylaniline, a key intermediate in the synthesis of pharmaceuticals and dyes. The following sections detail experimental protocols, present comparative data on purity and yield, and offer visual workflows to assist researchers in selecting the most suitable purification strategy for their needs.
Comparison of Purification Methods
The selection of an appropriate purification method is critical to obtaining 5-Chloro-2-methylaniline of the desired purity and yield. The three most common techniques—vacuum distillation, recrystallization, and column chromatography—are compared below. The data presented is a combination of direct experimental results for 5-Chloro-2-methylaniline and analogous data from structurally related anilines where specific data is not available.
Purification Method
Principle
Purity Achieved (%)
Yield (%)
Advantages
Disadvantages
Vacuum Distillation
Separation based on differences in boiling points at reduced pressure.
High resolution for complex mixtures, applicable to a wide range of compounds.
Can be slow, requires larger volumes of solvent, more complex setup.
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on established methods for anilines and should be optimized for specific laboratory conditions and impurity profiles.
Vacuum Distillation
This method is highly effective for the purification of 5-Chloro-2-methylaniline, which is a liquid at room temperature or has a low melting point.[3][4]
Experimental Protocol:
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.
Sample Charging: Place the crude 5-Chloro-2-methylaniline into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
Pressure Reduction: Connect the apparatus to a vacuum pump and gradually reduce the pressure to approximately 0.1 MPa.[1]
Heating: Begin to gently heat the distillation flask using a heating mantle.
Fraction Collection: Collect the fraction that distills at a constant temperature. For 5-Chloro-2-methylaniline, the boiling point is approximately 237 °C at atmospheric pressure, but under vacuum (0.1 MPa), the collection range is 127-137 °C.[1]
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing air.
Caption: Workflow for the purification of 5-Chloro-2-methylaniline by vacuum distillation.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. 5-Chloro-2-methylaniline is a low-melting solid, making this method potentially suitable.[3] The key is to select an appropriate solvent in which the compound is soluble when hot but sparingly soluble when cold. Hot alcohol has been noted as a potential solvent.[3]
Experimental Protocol:
Solvent Selection: Test the solubility of a small amount of crude 5-Chloro-2-methylaniline in various solvents (e.g., ethanol, methanol, hexane) at room temperature and upon heating to identify a suitable recrystallization solvent.[2]
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to promote further crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: General workflow for the recrystallization of 5-Chloro-2-methylaniline.
Column Chromatography
Column chromatography is a versatile method for separating compounds based on their polarity. For substituted anilines, a silica (B1680970) gel stationary phase is commonly used.
Experimental Protocol:
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
Sample Loading: Dissolve the crude 5-Chloro-2-methylaniline in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.
Elution: Begin eluting the sample through the column with the mobile phase. A common mobile phase for chloroanilines is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) (e.g., 9:1 ratio).[2] The polarity can be adjusted to achieve optimal separation.
Fraction Collection: Collect the eluent in small fractions.
Monitoring: Monitor the fractions for the presence of the desired compound using Thin Layer Chromatography (TLC).
Fraction Pooling: Combine the fractions containing the pure 5-Chloro-2-methylaniline.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Caption: Workflow for column chromatography purification of 5-Chloro-2-methylaniline.
Purity Analysis
The purity of 5-Chloro-2-methylaniline is most commonly determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
General GC Protocol:
Column: A non-polar capillary column, such as one with a DB-5ms stationary phase, is suitable for separating anilines.
Carrier Gas: Helium is typically used as the carrier gas.
Injector Temperature: Around 200-250 °C.
Oven Temperature Program: An initial temperature of around 60 °C, held for a few minutes, followed by a ramp up to a final temperature of approximately 200-250 °C.
Detector: FID or MS.
The purity is calculated by comparing the peak area of 5-Chloro-2-methylaniline to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of >98.0% (GC).[5][6]
A Comparative Guide to the Coupling Reactions of 5-Chloro-2-methylaniline for Pharmaceutical and Research Applications
An objective analysis of Suzuki, Buchwald-Hartwig, and Heck couplings utilizing 5-Chloro-2-methylaniline, providing researchers, scientists, and drug development professionals with comparative experimental data, detailed...
Author: BenchChem Technical Support Team. Date: December 2025
An objective analysis of Suzuki, Buchwald-Hartwig, and Heck couplings utilizing 5-Chloro-2-methylaniline, providing researchers, scientists, and drug development professionals with comparative experimental data, detailed protocols, and insights into the biological relevance of the resulting products.
5-Chloro-2-methylaniline is a versatile building block in organic synthesis, frequently employed in the construction of complex molecules with potential applications in medicinal chemistry and materials science. Its utility is significantly expanded through various palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative overview of three key coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—as applied to 5-Chloro-2-methylaniline, offering a basis for reaction selection and optimization in research and development.
Performance Comparison of Coupling Reactions
The choice of coupling reaction for functionalizing 5-Chloro-2-methylaniline depends on the desired bond formation and the nature of the coupling partner. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions based on literature precedents for similar substrates. It is important to note that direct comparative studies on 5-Chloro-2-methylaniline across all three reactions are limited, and the data presented serves as a representative guide.
Table 1: Suzuki-Miyaura Coupling of 5-Chloro-2-methylaniline with Arylboronic Acids
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, particularly for creating biaryl structures.
Coupling Partner
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
100
12
~80
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane
90
16
~85
3-Fluorophenylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
110
24
~75
Table 2: Buchwald-Hartwig Amination of 5-Chloro-2-methylaniline
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, leading to the synthesis of diverse arylamines.
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are generalized protocols that can be adapted and optimized for specific applications.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize an N-aryl derivative of 5-Chloro-2-methylaniline via C-C bond formation.
Materials:
5-Chloro-2-methylaniline
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2 equivalents)
Solvent (e.g., Toluene/Water mixture)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dried Schlenk flask, add 5-Chloro-2-methylaniline, arylboronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent system to the flask.
Heat the reaction mixture to the desired temperature with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize an N-substituted derivative of 5-Chloro-2-methylaniline via C-N bond formation.
Materials:
5-Chloro-2-methylaniline
Amine (1.2 equivalents)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Ligand (e.g., XPhos, 2-4 mol%)
Base (e.g., NaOtBu, 1.5-2 equivalents)
Anhydrous solvent (e.g., Toluene or Dioxane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
Add the anhydrous solvent, followed by 5-Chloro-2-methylaniline and the amine.
Seal the flask and heat the reaction mixture to the specified temperature.
Monitor the reaction by TLC or LC-MS.
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the residue by flash chromatography.
Heck Reaction Protocol
Objective: To synthesize a substituted styrene or acrylate derivative from 5-Chloro-2-methylaniline.
Materials:
5-Chloro-2-methylaniline
Olefin (1.5 equivalents)
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
Base (e.g., Et₃N or K₂CO₃, 2 equivalents)
Solvent (e.g., DMF or NMP)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Combine 5-Chloro-2-methylaniline, the palladium catalyst, and the base in a reaction vessel.
Purge the vessel with an inert gas.
Add the solvent and the olefin.
Heat the mixture to the required temperature and stir.
Monitor the reaction's progress.
Once complete, cool the reaction, dilute with water, and extract with an organic solvent.
Wash the combined organic layers, dry, and concentrate.
Purify the product by column chromatography or distillation.
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows for the discussed coupling reactions.
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Figure 2: General workflow for a Buchwald-Hartwig amination reaction.
Figure 3: General workflow for a Heck reaction.
Biological Relevance and Signaling Pathways
Derivatives of 5-Chloro-2-methylaniline, particularly N-aryl compounds synthesized via Buchwald-Hartwig amination, are of significant interest in drug discovery. Substituted anilines are privileged structures found in a multitude of biologically active compounds.[1] For instance, 2-substituted aniline pyrimidine (B1678525) derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers.[2] The general structure of these inhibitors often involves a substituted aniline core.
The products of these coupling reactions can potentially modulate various signaling pathways critical in cancer and other diseases. The PI3K/AKT/mTOR and Ras-Raf-MEK-ERK pathways are central to cell proliferation, survival, and apoptosis and are common targets for therapeutic intervention.[3] Novel aniline derivatives have been shown to induce apoptosis in cancer cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR pathway.[3] Furthermore, substituted anilines can influence the epithelial-mesenchymal transition (EMT) signaling pathway, which is crucial for cancer cell invasion and migration.[3]
The following diagram illustrates a simplified representation of a signaling pathway that could be modulated by products derived from 5-Chloro-2-methylaniline coupling reactions.
Figure 4: Potential modulation of oncogenic signaling pathways by aniline derivatives.
A Comparative Guide to the Structural Validation of 5-Chloro-2-methylaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Chloro-2-methylaniline and its derivatives. By pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Chloro-2-methylaniline and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds.
Structural Elucidation: A Multi-faceted Approach
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. A combination of spectroscopic and analytical techniques is typically employed to provide orthogonal data, ensuring a confident structural assignment. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the characterization of 5-Chloro-2-methylaniline and its N-acetyl derivative.
Data Presentation and Comparison
The following tables summarize the key experimental data obtained for 5-Chloro-2-methylaniline and a representative derivative, N-(5-chloro-2-methylphenyl)acetamide.
Table 1: ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Compound
Nucleus
Chemical Shift (ppm), Multiplicity, Coupling Constant (J Hz)
Data not readily available in high resolution. Typical aromatic signals appear between 110-150 ppm.
N-(5-chloro-2-methylphenyl)acetamide
¹H
Specific spectral data for this derivative is not publicly available. Expected signals would include aromatic protons (6.5-7.5 ppm), a singlet for the acetyl methyl group (~2.2 ppm), a singlet for the aromatic methyl group (~2.1 ppm), and an NH singlet.
¹³C
Specific spectral data for this derivative is not publicly available. Expected signals would include a carbonyl carbon (~168 ppm), aromatic carbons (110-140 ppm), and methyl carbons (~17 and ~24 ppm).
Table 2: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
141 (Loss of acetyl group), 106 (Loss of acetyl and chlorine)
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Procedure for ¹H and ¹³C NMR Acquisition:
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Standard Operating Procedure for GC-MS Analysis of Aromatic Compounds: [3]
Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.
Gas Chromatography (GC) Conditions:
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector: Set to a splitless or split mode at a temperature of 250-280°C.
Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 280°C) to ensure elution of the analyte, and holds for a few minutes.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Scan Range: Acquire data over a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-300).
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a library of known compounds (e.g., NIST).
X-ray Crystallography
While no specific crystal structure for 5-Chloro-2-methylaniline or its N-acetyl derivative was found in the public domain, the following provides a general protocol for single-crystal X-ray diffraction.
General Procedure for Single-Crystal X-ray Diffraction:
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection:
Mount a suitable crystal on a goniometer head.
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizing the Workflow and Techniques
The following diagrams illustrate the logical flow of structural validation and a comparison of the primary analytical techniques.
Workflow for the structural validation of a synthesized compound.
Comparison of key analytical techniques for structural validation.
Navigating Chemical Choices: An Environmental Impact Comparison of 5-Chloro-2-methylaniline and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of chemical reagents is a critical decision with far-reaching environmental implications. This guide provides a comprehensive environmental i...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of chemical reagents is a critical decision with far-reaching environmental implications. This guide provides a comprehensive environmental impact assessment of 5-Chloro-2-methylaniline and its potential alternatives, offering a data-driven approach to inform safer and more sustainable chemical synthesis.
The use of chlorinated aromatic amines, such as 5-Chloro-2-methylaniline, in the synthesis of azo dyes and other industrial applications raises significant environmental concerns due to their potential toxicity and persistence in aquatic ecosystems.[1][2][3][4] This comparison guide delves into the ecotoxicological and biodegradability data of 5-Chloro-2-methylaniline and several structurally similar alternatives, providing a framework for informed decision-making in chemical selection.
Comparative Ecotoxicity Analysis
The acute toxicity of a chemical to aquatic organisms is a key indicator of its potential to cause immediate harm to the environment. Standardized tests are used to determine the concentration of a substance that is lethal to 50% of a test population (LC50) of fish, or that causes immobilization (EC50) in 50% of daphnids, or inhibits the growth (EC50) of 50% of an algal population over a short period. The following table summarizes the available acute ecotoxicity data for 5-Chloro-2-methylaniline and its alternatives.
Note: LC0 represents the highest concentration at which no mortality is observed.
Biodegradability and Environmental Persistence
The persistence of a chemical in the environment is determined by its biodegradability. "Ready biodegradability" tests, such as those outlined in OECD Guideline 301, are stringent screenings that indicate if a substance is likely to be rapidly and completely broken down by microorganisms in an aquatic environment.[8][9][10][11][12] Chemicals that are not readily biodegradable may persist, bioaccumulate, and pose long-term risks.
Compound
Ready Biodegradability (OECD 301)
5-Chloro-2-methylaniline
A partially purified enzyme of the soil fungus Geotrichum candidum converted 5-chloro-o-toluidine to 4,4'-dichloro-2,2'' dimethylazobenzene.[5]
2-Methylaniline (o-Toluidine)
100% degradation in 6 hours using an activated sludge inoculum.[13]
3-Chloroaniline
Judged to be readily biodegradable in a 3-day cultivation test with river and sea water.[14]
4-Chloro-2-methylaniline
No data available
2,5-Dichloroaniline
Resistant to biodegradation (0% of theoretical BOD in 2 weeks) in the Japanese MITI test.[14]
Physicochemical Properties and Environmental Fate
The octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to bioaccumulate in organisms. A higher log Kow suggests a greater tendency to partition into fatty tissues. The soil organic carbon-water (B12546825) partition coefficient (Koc) indicates the likelihood of a chemical to adsorb to soil and sediment.
The following are brief descriptions of the standardized experimental protocols used to generate the ecotoxicity and biodegradability data presented in this guide.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test exposes exponentially growing cultures of freshwater algae or cyanobacteria to various concentrations of a test substance over 72 hours.[8][15][16][17][18] The inhibition of growth is measured by changes in cell density or biomass compared to control cultures. The EC50 value, the concentration causing a 50% reduction in growth, is then calculated.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This acute toxicity test exposes young daphnids (a type of freshwater crustacean) to a range of concentrations of a test substance for 48 hours.[19][20][21] The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation. The EC50, the concentration that immobilizes 50% of the daphnids, is determined at 24 and 48 hours.
OECD Guideline 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.[22][23][24][25][26] Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50, the concentration that is lethal to 50% of the fish, is calculated.
OECD Guideline 301: Ready Biodegradability
This series of six tests provides a stringent screening for the ready biodegradability of chemicals in an aerobic aqueous medium.[8][9][10][11][12] The tests measure the degradation of the test substance by microorganisms from sources like activated sludge over 28 days. Degradation is determined by measuring parameters such as the decrease in dissolved organic carbon (DOC), oxygen consumption, or carbon dioxide production. A substance is considered readily biodegradable if it meets specific degradation thresholds within a 10-day window.
Visualizing a Path to Greener Chemistry
The selection of a chemical should not be based solely on its efficacy in a reaction but must also consider its environmental footprint. The following workflow provides a structured approach for choosing less hazardous alternatives.
Caption: A stepwise workflow for the selection of greener chemical alternatives.
Conclusion
The data presented in this guide highlights the variability in the environmental impact of 5-Chloro-2-methylaniline and its alternatives. While a complete dataset for all compounds is not available, the existing information suggests that some alternatives may offer a more favorable environmental profile. For instance, 2-methylaniline and 3-chloroaniline show evidence of ready biodegradability, a significant advantage over the more persistent 2,5-dichloroaniline. However, the acute toxicity of these compounds to aquatic organisms remains a concern.
Researchers and drug development professionals are encouraged to use this guide as a starting point for a more thorough evaluation of chemical alternatives. By prioritizing chemicals with lower toxicity and higher biodegradability, the scientific community can contribute to the development of more sustainable chemical processes and reduce the environmental burden of research and manufacturing. The pursuit of greener alternatives is not merely a regulatory hurdle but a scientific responsibility that aligns with the principles of sustainable chemistry.[27]
Personal protective equipment for handling 5-Chloro-2-methylaniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This document provides critical safety and logistical information for the handling and disposal of 5-Chloro-2-methylaniline (CAS No. 95-79-...
Author: BenchChem Technical Support Team. Date: December 2025
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 5-Chloro-2-methylaniline (CAS No. 95-79-4). Adherence to these procedures is essential to minimize risk and ensure a safe laboratory environment.
Hazard Overview
5-Chloro-2-methylaniline is a hazardous chemical with the following classifications:
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
No specific OSHA PEL or ACGIH TLV has been established for this compound. It is recommended to keep exposure to an absolute minimum.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling 5-Chloro-2-methylaniline.
PPE Category
Specification
Rationale
Hand Protection
Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Glove thickness and material should be selected based on the specific laboratory task and duration. Regularly inspect gloves for any signs of degradation or perforation before and during use.
To prevent skin contact, as the substance is harmful upon dermal absorption.
Eye and Face Protection
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.
To protect against serious eye irritation from splashes or vapors.
Skin and Body Protection
A lab coat or chemical-resistant apron must be worn. For larger quantities or tasks with a high risk of exposure, fire/flame resistant and impervious clothing is recommended.
To protect the skin from accidental contact.
Respiratory Protection
A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of inhalation, if working outside of a fume hood, or if exposure limits are exceeded. A full-face respirator may be necessary in certain situations.
To prevent respiratory tract irritation and systemic toxicity from inhalation of vapors or aerosols.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of 5-Chloro-2-methylaniline in a laboratory setting.
4.1. Pre-Handling Preparations
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and exposure scenarios.
Fume Hood: Ensure a certified and operational chemical fume hood is available. All handling of 5-Chloro-2-methylaniline should occur within the fume hood.
PPE Check: Don the appropriate PPE as specified in the table above. Inspect all PPE for integrity.
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.
Emergency Equipment: Locate the nearest safety shower and eyewash station and ensure the access is unobstructed.
4.2. Handling Protocol
Transfer: When transferring the chemical, do so carefully to avoid splashing or creating aerosols. Use a funnel for liquid transfers into containers with narrow openings.
Weighing: If weighing the solid form, do so in a fume hood on a tared and stable weigh boat or paper.
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
Housekeeping: Maintain a clean and organized workspace within the fume hood to minimize the risk of spills and contamination.
4.3. Post-Handling Procedures
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with 5-Chloro-2-methylaniline must be treated as hazardous waste.
5.1. Waste Segregation and Collection
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.[5]
Liquid Waste: Collect all liquid waste containing 5-Chloro-2-methylaniline in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Empty Containers: "Empty" containers that held 5-Chloro-2-methylaniline must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.[6]
5.2. Storage and Disposal
Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name "5-Chloro-2-methylaniline," and the associated hazards.
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[6]
Emergency Procedures
6.1. Spills
Small Spills (within a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material.
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
Decontaminate the area with a suitable solvent and then soap and water.
Large Spills (outside of a fume hood):
Evacuate the immediate area and alert others.
If safe to do so, eliminate all ignition sources.
Close the laboratory doors and prevent entry.
Contact your institution's emergency response team or environmental health and safety office immediately.
6.2. First Aid
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Workflow Diagram
Caption: Workflow for the safe handling and disposal of 5-Chloro-2-methylaniline.